molecular formula C31H64O16 B3117692 m-PEG15-alcohol

m-PEG15-alcohol

Cat. No.: B3117692
M. Wt: 692.8 g/mol
InChI Key: ABOKQTKREVSBIV-UHFFFAOYSA-N
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Description

M-PEG15-alcohol is a useful research compound. Its molecular formula is C31H64O16 and its molecular weight is 692.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O16/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h32H,2-31H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOKQTKREVSBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025054
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-Pentadecaoxahexatetracontan-46-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Purification of m-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of monomethoxy-poly(ethylene glycol)-15-alcohol (m-PEG15-alcohol), a discrete and monodisperse PEG linker crucial for various applications in drug development and bioconjugation. This document details the synthetic strategy, experimental protocols, purification methods, and characterization of the target molecule.

Introduction

Monomethoxy-poly(ethylene glycol) (m-PEG) derivatives are essential tools in the pharmaceutical and biotechnology industries. Their hydrophilic and biocompatible nature, when conjugated to therapeutic molecules, can enhance solubility, reduce immunogenicity, and prolong circulation half-life. The use of monodisperse PEGs, such as this compound, is particularly advantageous as it ensures the homogeneity of the final conjugate, leading to well-defined pharmacological properties. This guide focuses on the stepwise synthesis of this compound, a method that allows for precise control over the oligomer length.

Synthesis of this compound

The synthesis of this compound is achieved through a stepwise elongation of oligo(ethylene glycol) chains. This strategy involves the iterative addition of ethylene glycol units to a starting m-PEG monomer, employing protecting group chemistry to ensure regioselectivity and prevent unwanted side reactions. The core of this synthetic approach is the Williamson ether synthesis.

Synthetic Strategy

The general strategy involves the use of a starting material such as monomethyl-capped oligo(ethylene glycol) which is iteratively reacted with a protected diethylene glycol monomer. A common protecting group for the terminal hydroxyl function is the trityl (Tr) or dimethoxytrityl (DMTr) group, which is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under acidic conditions.

The synthesis can be conceptually broken down into the following key steps:

  • Activation of the hydroxyl group: The terminal hydroxyl group of the growing m-PEG chain is deprotonated with a strong base to form an alkoxide.

  • Williamson Ether Synthesis: The resulting alkoxide acts as a nucleophile, attacking an electrophilic, protected ethylene glycol monomer (e.g., a tosylated or mesylated diethylene glycol monomethyl ether).

  • Deprotection: The protecting group on the newly added unit is removed to reveal a new terminal hydroxyl group, ready for the next elongation cycle.

  • Iteration: These steps are repeated until the desired chain length of 15 ethylene glycol units is achieved.

Experimental Protocol: Stepwise Synthesis

The following is a representative, multi-step protocol for the synthesis of this compound. This protocol is based on established methods for the stepwise synthesis of monodisperse oligo(ethylene glycols).

Materials:

  • Monomethoxytridecaethylene glycol (m-PEG13-OH)

  • Di(ethylene glycol) monomethyl ether

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine

  • Diethyl ether

  • Silica gel for column chromatography

Step 1: Tosylation of Di(ethylene glycol) monomethyl ether

  • To a solution of di(ethylene glycol) monomethyl ether (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated product (m-PEG2-OTs).

Step 2: Williamson Ether Synthesis for Chain Elongation (Example: m-PEG13-OH to m-PEG15-OH)

  • Dissolve m-PEG13-OH (1.0 eq) in anhydrous THF.

  • Add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add a solution of m-PEG2-OTs (1.1 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude this compound.

Purification of this compound

The purification of the final product is critical to remove any unreacted starting materials, by-products, and oligomers of incorrect chain lengths. A combination of chromatographic techniques is typically employed.

Purification Protocol

1. Silica Gel Column Chromatography:

  • The crude product is first subjected to silica gel column chromatography.

  • A gradient elution system is often used, starting with a less polar solvent system (e.g., dichloromethane/methanol, 98:2) and gradually increasing the polarity (e.g., to 90:10) to elute the desired product.

  • Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • For achieving high purity (>98%), preparative reversed-phase HPLC is the method of choice.

  • A C18 column is commonly used with a gradient of water and acetonitrile (both often containing a small amount of a modifier like 0.1% trifluoroacetic acid) as the mobile phase.

  • The elution is monitored by a UV detector, and fractions corresponding to the main peak are collected.

  • The collected fractions are then lyophilized to obtain the pure this compound as a colorless oil or a waxy solid.

Characterization

The identity and purity of the synthesized this compound are confirmed by various analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)~3.38 ppm (s, 3H, -OCH₃), ~3.5-3.7 ppm (m, 60H, -OCH₂CH₂O-), ~2.5 ppm (br s, 1H, -OH)
¹³C NMR Chemical Shift (δ)~59.0 ppm (-OCH₃), ~61.7 ppm (-CH₂OH), ~70.0-72.6 ppm (-OCH₂CH₂O-)
Mass Spectrometry (ESI-MS) m/z[M+Na]⁺ calculated for C₃₁H₆₄O₁₆Na⁺
HPLC (Analytical) Purity≥ 98%

Data Presentation

Table 1: Summary of Synthesis and Purification Data for this compound

Step Parameter Value Notes
Synthesis Starting Materialsm-PEG13-OH, m-PEG2-OTs
Reaction TypeWilliamson Ether Synthesis
BaseSodium Hydride (NaH)
SolventAnhydrous THF
Reaction TemperatureReflux
Reaction Time12-24 hoursMonitored by TLC
Purification Primary MethodSilica Gel Chromatography
Eluent SystemDichloromethane/Methanol Gradient
Secondary MethodPreparative RP-HPLCFor high purity
ColumnC18
Mobile PhaseWater/Acetonitrile Gradient
Final Product AppearanceColorless oil or waxy solid
Overall Yield60-70%Based on m-PEG13-OH
Purity (by HPLC)> 98%

Visualizations

Synthesis Workflow

Synthesis_Workflow start m-PEG(n)-OH alkoxide m-PEG(n)-O⁻Na⁺ start->alkoxide NaH, THF product m-PEG(n+m)-OH alkoxide->product Williamson Ether Synthesis + m-PEG(m)-OTs monomer m-PEG(m)-OTs monomer->product purification Purification product->purification Crude Product final_product Pure this compound purification->final_product Silica Chromatography Preparative HPLC

Caption: Stepwise synthesis workflow for this compound.

Purification Logic

Purification_Logic crude Crude this compound (Mixture of oligomers, starting materials, by-products) silica Silica Gel Column Chromatography crude->silica hplc Preparative RP-HPLC silica->hplc Partially Purified Product impurities1 Polar Impurities Unreacted m-PEG-OH silica->impurities1 pure Pure this compound (>98%) hplc->pure impurities2 Closely Related Oligomers Trace Impurities hplc->impurities2

Caption: Purification strategy for isolating high-purity this compound.

Conclusion

The synthesis and purification of this compound require a systematic and well-controlled stepwise approach. The Williamson ether synthesis, coupled with robust purification techniques such as silica gel chromatography and preparative HPLC, allows for the production of this monodisperse PEG linker with high purity. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and bioconjugation, enabling the consistent and reliable production of this important molecule.

Characterization of m-PEG15-alcohol by NMR and Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypolyethylene glycol (m-PEG) polymers are fundamental components in modern drug development, bioconjugation, and materials science. Their utility stems from their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. The m-PEG15-alcohol, a monodisperse methoxy-terminated polyethylene glycol with fifteen ethylene glycol repeating units and a terminal hydroxyl group, serves as a critical building block for further chemical modification.

Accurate structural confirmation and purity assessment of this compound are paramount to ensure the quality and efficacy of the final product. This technical guide provides an in-depth overview of the characterization of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present detailed experimental protocols, expected data, and a logical workflow for comprehensive analysis.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a terminal methoxy group (CH₃O-), a chain of fifteen repeating ethylene glycol units (-CH₂CH₂O-), and a terminal primary alcohol group (-OH).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₁H₆₄O₁₆[1][2]
Average Molecular Weight ~692.84 g/mol [1][2]
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-pentadecaoxahexatetracontan-46-ol[1]
CAS Number 2258654-78-1
Synonyms MPEG15-OH, m-PEG15-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of PEG compounds, providing detailed information about the molecular backbone and terminal functional groups.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the methoxy, ethylene glycol backbone, and terminal alcohol protons. A key feature in PEG spectra is the presence of satellite peaks arising from ¹H-¹³C coupling, which can be mistaken for impurities if not correctly identified.

Table 2: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

AssignmentProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Methoxy Terminus CH₃ O-~3.38Singlet
PEG Backbone -O-CH₂ -CH₂ -O-~3.64 - 3.70Broad Multiplet
Alcohol Terminus -O-CH₂ -CH₂-OH~3.71Triplet
Alcohol Terminus -O-CH₂-CH₂ -OH~3.59Triplet
Hydroxyl Proton -CH₂-OH Variable (2.0 - 5.5)Singlet (Broad)
¹³C Satellites Backbone ¹³C-¹H ~3.47 and ~3.82Multiplets

Note: The integration of the large backbone signal relative to the terminal methoxy singlet (3H) can be used to estimate the average number of repeating units.

¹³C NMR Analysis

A proton-decoupled ¹³C NMR spectrum gives a simpler view of the carbon framework, with distinct signals for the terminal groups and the repeating backbone units.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

AssignmentCarbon EnvironmentExpected Chemical Shift (δ, ppm)
Methoxy Terminus C H₃O-~59.0
PEG Backbone -O-C H₂-C H₂-O-~70.5
Alcohol Terminus -O-C H₂-CH₂-OH~72.5
Alcohol Terminus -O-CH₂-C H₂-OH~61.7
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the -OH peak will disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 200-220 ppm.

    • Optionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃/CH, CH₂, and quaternary carbons.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and assess the polydispersity of the PEG sample. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and allows for the observation of intact molecular ions.

Expected Mass Spectrum

An ESI-MS spectrum of this compound will not show a single peak but rather a distribution of peaks. This is because PEG materials are inherently polydisperse. The most abundant peak should correspond to the target oligomer (n=15), with adjacent peaks separated by 44.03 Da, the mass of a single ethylene glycol unit (C₂H₄O). PEGs readily form adducts with alkali metals, so the most common ions observed are sodium ([M+Na]⁺) and potassium ([M+K]⁺).

Table 4: Calculated m/z Values for this compound (n=15, MW = 692.84) in ESI-MS

Ion SpeciesAdductCalculated m/z
Protonated Molecule [M+H]⁺693.85
Sodiated Adduct [M+Na]⁺715.83
Potassiated Adduct [M+K]⁺731.80
Fragmentation Patterns

While ESI is a soft technique, some in-source fragmentation can occur. For PEG oligomers, characteristic fragment ions may be observed at m/z 45, 89, 133, etc., corresponding to the [H(OCH₂CH₂)ₓ]⁺ series. Alcohols can also undergo fragmentation via dehydration (loss of water, M-18) or alpha-cleavage. For a primary alcohol, alpha-cleavage can result in a characteristic peak at m/z 31 ([CH₂OH]⁺).

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

  • Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Ion Trap, or Orbitrap). Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 2000 to cover the expected oligomer distribution and potential adducts.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize signal intensity and minimize fragmentation.

  • Data Processing: Analyze the resulting spectrum to identify the distribution of PEG oligomers. Calculate the mass difference between adjacent peaks to confirm the presence of the ethylene glycol repeat unit. Identify the primary adducts and confirm that the average molecular weight is consistent with the target structure.

Integrated Analysis and Workflow

The most robust characterization of this compound is achieved by integrating data from both NMR and MS. NMR confirms the specific chemical structure and functional end-groups, while MS provides the molecular weight distribution and confirms the average molecular weight.

General Characterization Workflow

The following diagram illustrates the typical experimental workflow for the complete characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in ESI-MS Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->Acq_NMR Acq_MS ESI Mass Spectrometer (Positive Ion Mode) Prep_MS->Acq_MS Analysis_NMR Assign Signals Confirm End-Groups Estimate 'n' Acq_NMR->Analysis_NMR Analysis_MS Identify Peak Series (Δm/z=44) Confirm Average MW Assess Polydispersity Acq_MS->Analysis_MS Confirmation Structural Confirmation & Purity Assessment Analysis_NMR->Confirmation Analysis_MS->Confirmation

Caption: Experimental workflow for this compound characterization.

Logical Relationship of Spectral Data

This diagram shows how specific pieces of information from each analytical technique contribute to the final structural verification.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Compound This compound (Target Structure) H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR MS ESI-MS Compound->MS H1 Singlet at ~3.38 ppm H_NMR->H1 H2 Multiplet at ~3.64 ppm H_NMR->H2 H3 Terminal -CH₂OH signals H_NMR->H3 H4 Integration Ratio (Backbone vs. CH₃) H_NMR->H4 C1 Signal at ~59 ppm C_NMR->C1 C2 Signal at ~70.5 ppm C_NMR->C2 C3 Signals for -CH₂CH₂OH C_NMR->C3 Confirmation Confirmed Identity, Structure & Purity H1->Confirmation Confirms CH₃O- H2->Confirmation Confirms -CH₂CH₂O- H3->Confirmation Confirms -CH₂OH H4->Confirmation Confirms n ≈ 15 C1->Confirmation Confirms CH₃O- C2->Confirmation Confirms -CH₂CH₂O- C3->Confirmation Confirms -CH₂OH MS1 Peak series with Δm/z = 44.03 Da MS->MS1 MS2 [M+Na]⁺ at ~715.8 m/z MS->MS2 MS3 Confirms Avg. MW ≈ 693 Da MS->MS3 MS1->Confirmation Confirms PEG polymer MS2->Confirmation Confirms MW for n=15 MS3->Confirmation Confirms Avg. MW

Caption: Data integration for structural confirmation of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy serve to unequivocally confirm the chemical structure, including the integrity of the terminal methoxy and hydroxyl functional groups. Concurrently, ESI Mass Spectrometry validates the average molecular weight and provides a clear picture of the oligomer distribution. By following the detailed protocols and data interpretation logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and quality of this compound, ensuring the reliability of their subsequent research and development efforts.

References

chemical properties and reactivity of m-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG15-alcohol: Chemical Properties and Reactivity

Introduction

Methoxy-PEG15-alcohol (this compound) is a monodisperse polyethylene glycol (PEG) derivative that is gaining significant attention in biomedical and pharmaceutical research.[1] As a member of the methoxy polyethylene glycol (mPEG) family, it features a methoxy group capping one end of the polymer chain and a reactive hydroxyl group at the other terminus.[2] This unique structure prevents the crosslinking that can occur with traditional diol PEGs, offering more controlled conjugation chemistry.[2] The polyethylene glycol chain, consisting of 15 ethylene oxide units, imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.[3][4] This guide provides a detailed overview of the chemical properties, reactivity, and common applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in bioconjugation, drug delivery, and surface modification.

PropertyValueReference
Molecular Weight 692.84 g/mol
Exact Mass 692.4200
Chemical Formula C31H64O16
CAS Number 2258654-78-1
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-pentadecaoxahexatetracontan-46-ol
Synonyms m-PEG15-OH, MPEG15-OH
Purity Typically >95%
Appearance To be determined
Solubility Soluble in water and many organic solvents.
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.

Reactivity and Functionalization

The reactivity of this compound is primarily dictated by its terminal hydroxyl (-OH) group. This primary alcohol is a versatile functional handle that can be modified through a variety of standard organic reactions to introduce different reactive functionalities. The methoxy (-OCH3) group at the other end is chemically inert under most conditions, ensuring that reactions occur specifically at the hydroxyl terminus.

The hydroxyl group can be derivatized to allow for covalent attachment to various functional groups on biomolecules (like proteins and peptides), nanoparticles, or surfaces. Common transformations include:

  • Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. These functional groups are reactive towards primary amines, forming Schiff bases (which can be further reduced to stable secondary amines) or stable amide bonds, respectively.

  • Esterification: Reaction with activated carboxylic acids or acyl chlorides forms ester linkages.

  • Activation: The hydroxyl group can be activated with reagents like tosyl chloride (to form a tosylate) or mesyl chloride (to form a mesylate). These activated intermediates are excellent leaving groups, facilitating nucleophilic substitution reactions with amines, thiols, or other nucleophiles.

  • Conversion to Amines: The alcohol can be converted to an amine, which can then react with activated esters (like NHS esters) to form stable amide bonds.

This versatility makes this compound a valuable building block in the synthesis of more complex PEG linkers for various applications, including PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).

G General Reactivity of this compound mPEG15OH m-PEG15-OH ActivatedPEG Activated m-PEG15-X (e.g., Tosylate, Mesylate, NHS Ester) mPEG15OH->ActivatedPEG Activation Step Conjugate PEGylated Conjugate ActivatedPEG->Conjugate Conjugation Reaction (Nucleophilic Substitution) Biomolecule Target Molecule (Protein, Peptide, Nanoparticle) with -NH2, -SH, or -OH groups Biomolecule->Conjugate Covalent Linkage

Reactivity workflow of this compound.

Experimental Protocols

General Protocol for Activation of this compound and Conjugation to a Protein

This protocol describes a general two-step procedure for the PEGylation of a protein using this compound. The first step involves the activation of the terminal hydroxyl group, and the second step is the conjugation to the protein.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Dialysis or size-exclusion chromatography equipment for purification

Step 1: Activation of this compound to m-PEG15-Succinimidyl Carbonate (m-PEG15-SC)

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add N,N'-Disuccinimidyl carbonate (DSC) in a slight molar excess (e.g., 1.2 equivalents).

  • Add a catalytic amount of a non-nucleophilic base like TEA or DIEA.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the activated m-PEG15-SC can be precipitated by adding cold diethyl ether, filtered, and dried under vacuum.

Step 2: Conjugation of m-PEG15-SC to a Protein

  • Dissolve the target protein in a conjugation buffer (e.g., PBS at pH 7.4-8.0) to a desired concentration (e.g., 1-10 mg/mL).

  • Dissolve the activated m-PEG15-SC in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. The molar ratio of m-PEG15-SC to protein will depend on the desired degree of PEGylation and should be optimized.

  • Allow the reaction to proceed at 4°C or room temperature with gentle stirring for a period ranging from 1 to 4 hours.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purify the resulting PEGylated protein from unreacted PEG and by-products using dialysis or size-exclusion chromatography.

  • Characterize the final conjugate using techniques like SDS-PAGE (to observe the increase in molecular weight), and HPLC.

G Experimental Workflow for Protein PEGylation cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification mPEG_OH m-PEG15-OH Activation Add DSC + Base in Anhydrous DCM mPEG_OH->Activation mPEG_SC m-PEG15-SC (Activated) Activation->mPEG_SC Conjugation Mix and React mPEG_SC->Conjugation Protein Protein in Buffer Protein->Conjugation PEG_Protein PEGylated Protein Conjugation->PEG_Protein Purification Size-Exclusion Chromatography or Dialysis PEG_Protein->Purification Final_Product Purified PEG-Protein Conjugate Purification->Final_Product

Workflow for protein PEGylation using this compound.

Applications in Drug Development

The primary application of this compound is in PEGylation, the process of covalently attaching PEG chains to molecules. This modification is widely used to:

  • Improve Pharmacokinetics: PEGylation increases the hydrodynamic radius of drugs, reducing their renal clearance and extending their circulation half-life in the body.

  • Enhance Solubility and Stability: The hydrophilic PEG chain can improve the solubility of hydrophobic drugs and protect proteins and peptides from degradation and aggregation.

  • Reduce Immunogenicity: The PEG chain can shield antigenic epitopes on therapeutic proteins, reducing their immunogenicity.

This compound is a key component in the development of various drug delivery systems, including:

  • Liposomes and Micelles: It can be incorporated into the lipid bilayer of liposomes or the shell of micelles to create a hydrophilic corona that sterically stabilizes the nanoparticles and prevents their aggregation.

  • Nanoparticle Surface Modification: It is used to functionalize the surface of nanoparticles to improve their biocompatibility and circulation time.

  • Bioconjugation: As a linker, it connects active pharmaceutical ingredients (APIs) to targeting ligands or other functional moieties.

Conclusion

This compound is a well-defined and versatile PEG reagent with significant utility in pharmaceutical and biomedical research. Its defined chain length, coupled with the specific reactivity of its terminal hydroxyl group, allows for precise control over the synthesis of PEGylated molecules. The ability to enhance solubility, stability, and pharmacokinetic profiles makes this compound an important tool in the design and development of next-generation therapeutics and drug delivery systems.

References

solubility of m-PEG15-alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of m-PEG15-alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-15-alcohol (this compound) is a monodisperse polyethylene glycol (PEG) derivative with a terminal hydroxyl group and a methoxy cap. It consists of 15 ethylene glycol repeat units, with a molecular formula of C₃₁H₆₄O₁₆ and an approximate molecular weight of 692.84 g/mol [1][2]. Due to the hydrophilic nature of the PEG chain combined with a reactive terminal hydroxyl group, this compound is a valuable linker in bioconjugation, PROTAC development, and drug delivery systems[2]. Understanding its solubility profile in various organic solvents is critical for its effective handling, purification, and use in synthetic conjugation protocols.

This guide provides a comprehensive overview of the solubility characteristics of this compound and presents a detailed experimental protocol for its quantitative determination.

Solubility Profile of this compound

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively documented in publicly available literature, a reliable solubility profile can be established based on the known behavior of low molecular weight and short-chain PEG compounds[3][4]. Polyethylene glycols are noted for their solubility in water and a broad range of organic solvents. The solubility of a specific PEG is influenced by its molecular weight; as molecular weight increases, solubility in water and many organic solvents tends to decrease. Given its relatively low molecular weight, this compound is expected to exhibit good solubility in a variety of polar organic solvents.

The table below summarizes the expected qualitative solubility of this compound in common organic solvents based on general data for similar PEG products.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent NameExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF)SolubleCommonly used as a reaction solvent for bioconjugation. PEGs are generally very soluble.
Dimethyl Sulfoxide (DMSO)SolubleWidely used for creating stock solutions. PEGs are very soluble.
Acetonitrile (ACN)SolubleGood solubility is expected.
Chlorinated Dichloromethane (DCM)SolublePEGs are very soluble in chlorinated solvents.
Chloroform (CHCl₃)SolublePEGs are very soluble.
Polar Protic Water & Aqueous BuffersHighly SolubleThe hydrophilic PEG chain ensures high aqueous solubility.
Methanol / EthanolSolublePEGs are soluble in water, ethanol, and many other organic solvents.
IsopropanolLess SolubleSolubility can often be improved by gentle heating.
Aromatic TolueneLess SolubleLow molecular weight PEGs are less soluble in toluene; heating can increase solubility.
Ether Diethyl EtherInsolublePEGs are generally not soluble in diethyl ether.
Aliphatic HexaneInsolublePEGs are soluble in many organic solvents, including hexane.

Experimental Protocol: Determining Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method . This technique involves generating a saturated solution and then quantifying the concentration of the dissolved solute. The following is a detailed protocol for determining the solubility of this compound in an organic solvent.

Materials and Equipment
  • Test Substance: this compound (solid, purity >95%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment:

    • Analytical balance (±0.01 mg sensitivity)

    • Glass vials or flasks with screw caps or glass stoppers (e.g., 4-10 mL)

    • Orbital shaker or rotator with temperature control (incubator)

    • Centrifuge capable of separating fine precipitates

    • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Volumetric flasks and pipettes for dilutions

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a Total Organic Carbon (TOC) analyzer)

Experimental Workflow Diagram

The logical steps of the shake-flask method are outlined in the diagram below.

G Workflow for Shake-Flask Solubility Determination cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound to a vial B Add a precise volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate at constant RPM (e.g., 100 RPM) for 24-48 hours C->D E Allow solution to settle or centrifuge to pellet excess solid D->E F Carefully withdraw supernatant and filter through 0.22 µm filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze concentration via calibrated HPLC or LC-MS G->H I Calculate original concentration (Solubility Value) H->I

References

An In-depth Technical Guide to the Structural Elucidation and Confirmation of m-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of methoxy-polyethylene glycol-15-alcohol (m-PEG15-alcohol). Intended for researchers, scientists, and drug development professionals, this document details the experimental protocols, data interpretation, and visualization of the analytical workflow required to ensure the identity, purity, and structural integrity of this critical raw material.

Introduction

This compound, a monodisperse polyethylene glycol derivative with a terminal methoxy group and a terminal hydroxyl group, is a valuable building block in bioconjugation, drug delivery, and nanoparticle formulation. Its precise chain length and defined end-groups are critical for the consistent performance and safety of the final therapeutic product. Therefore, rigorous structural characterization is paramount. This guide outlines a multi-technique approach for the comprehensive analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2258654-78-1
Molecular Formula C31H64O16
Molecular Weight 692.83 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, ethanol, methanol, DCM, THF

Analytical Techniques and Experimental Protocols

A combination of spectroscopic and chromatographic techniques is employed for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the primary structure of this compound, including the verification of the terminal groups and the determination of the degree of polymerization.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

    • Temperature: 25 °C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; D₂O: δ 4.79 ppm).

Data Interpretation and Representative Data:

The ¹H NMR spectrum provides characteristic signals for the methoxy group, the ethylene glycol repeat units, and the terminal alcohol group.

Table 2: Representative ¹H NMR Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.72 - 3.55m~56H-O-CH₂ -CH₂ -O- (PEG backbone)
3.56t2H-CH₂ -OH (terminal alcohol)
3.38s3HCH₃ -O- (methoxy group)
~2.5 (variable)br s1H-CH₂-OH (hydroxyl proton)

Note: The integration of the PEG backbone protons is approximately 4n, where n is the number of repeating units (14 in this case, plus the terminal CH₂ next to the methoxy group).

Experimental Protocol:

  • Sample Preparation: Dissolve 20-50 mg of this compound in 0.7 mL of CDCl₃ or D₂O.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Representative Data:

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 3: Representative ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (ppm)Assignment
72.5-O-C H₂-CH₂-O- (terminal, next to OH)
70.5-O-C H₂-C H₂-O- (PEG backbone)
71.9CH₃-O-C H₂-
61.7-C H₂-OH (terminal alcohol)
59.0C H₃-O- (methoxy group)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and polydispersity of the this compound.

Experimental Protocol:

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or water/acetonitrile (1:1 v/v).

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Fragmentor Voltage: 100-150 V.

    • Mass Range: m/z 100-2000.

  • Data Analysis: The resulting spectrum will show a distribution of sodiated ([M+Na]⁺) and/or potassiated ([M+K]⁺) adducts, with each peak separated by 44.03 Da, corresponding to the mass of one ethylene glycol unit.

Data Interpretation and Representative Data:

Table 4: Representative ESI-TOF MS Data for this compound

m/z (Observed)Ion SpeciesCalculated Mass (Da)
715.81[C₃₁H₆₄O₁₆ + Na]⁺715.41
671.78[C₂₉H₆₀O₁₅ + Na]⁺671.38
759.84[C₃₃H₆₈O₁₇ + Na]⁺759.44
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Representative Data:

Table 5: Representative FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 (broad)StrongO-H stretching (hydroxyl group)
2870StrongC-H stretching (aliphatic)
1450, 1350, 1280MediumC-H bending
1100 (strong)Very StrongC-O-C stretching (ether backbone)
950, 850MediumCH₂ rocking
Gel Permeation Chromatography (GPC) / High-Performance Liquid Chromatography (HPLC)

GPC/HPLC is used to determine the molecular weight distribution (polydispersity index, PDI) and purity of the this compound.

Experimental Protocol:

  • System: GPC or HPLC system equipped with a refractive index (RI) detector.

  • Column: A set of GPC columns suitable for low molecular weight polymers (e.g., polystyrene-divinylbenzene based) or a C18 reversed-phase column for HPLC.

  • Mobile Phase:

    • GPC: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

    • HPLC: A gradient of water and acetonitrile.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL.

  • Injection Volume: 20-50 µL.

  • Calibration: Calibrate the GPC system with narrow PEG standards.

Data Interpretation:

A single, sharp peak in the chromatogram indicates a high purity and low polydispersity. The PDI, calculated from the GPC data, should be close to 1.0 for a monodisperse sample.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity and Polydispersity NMR NMR Spectroscopy (¹H and ¹³C) Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS Mass Spectrometry (ESI-TOF) MS->Data_Analysis FTIR FTIR Spectroscopy FTIR->Data_Analysis GPC_HPLC GPC / HPLC GPC_HPLC->Data_Analysis Sample This compound Sample Sample->NMR Sample->MS Sample->FTIR Sample->GPC_HPLC Report Final Report Data_Analysis->Report

Caption: Overall workflow for the structural elucidation of this compound.

NMR_Analysis_Pathway cluster_nmr NMR Analysis cluster_interpretation Data Interpretation H1_NMR ¹H NMR Terminal_Groups Terminal Group Confirmation (CH₃O- & -CH₂OH) H1_NMR->Terminal_Groups Backbone PEG Backbone Structure H1_NMR->Backbone Polymerization_Degree Degree of Polymerization H1_NMR->Polymerization_Degree C13_NMR ¹³C NMR C13_NMR->Terminal_Groups C13_NMR->Backbone

Caption: Logic diagram for NMR data interpretation.

Conclusion

The structural elucidation and confirmation of this compound require a multi-faceted analytical approach. By combining the detailed structural information from NMR and FTIR with the molecular weight and purity data from mass spectrometry and chromatography, a comprehensive and robust characterization can be achieved. The methodologies and representative data presented in this guide provide a framework for the quality control and assurance of this compound for its intended applications in research and drug development.

physical properties of monomethoxy polyethylene glycol (15)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Monomethoxy Polyethylene Glycol (mPEG) with an Average Molecular Weight of 750 g/mol

Introduction

Monomethoxy polyethylene glycol (mPEG) is a linear polyether terminated with a methoxy group at one end and a hydroxyl group at the other. This guide focuses on mPEG with an average molecular weight of approximately 750 g/mol , which corresponds to an average of 15-16 repeating ethylene glycol units. This particular grade of mPEG is widely utilized in various fields, including pharmaceuticals, drug delivery, and industrial applications, owing to its biocompatibility, solubility, and chemical reactivity.[1][2][3] This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and graphical representations of key concepts and workflows.

Core Physical and Chemical Properties

Monomethoxy polyethylene glycol 750 (mPEG 750) is a versatile polymer with a unique combination of properties that make it suitable for a wide range of applications.[1][4] At room temperature, it typically presents as a waxy white to slightly yellowish solid. It is soluble in water and a variety of organic solvents, including ethanol, methanol, and acetate. This solubility is a key feature, enhancing its utility in both aqueous and non-aqueous systems. The chemical structure consists of a methoxy-terminated polyethylene glycol chain, giving it the characteristics of a high molecular weight alcohol.

Quantitative Physical Data

The physical properties of mPEG 750 are summarized in the table below. These values represent typical data and may vary slightly between different suppliers and batches.

PropertyValueUnitsConditions
Average Molecular Weight (Mn)715 - 785 g/mol
AppearanceWaxy white to slightly yellowish solid-Room Temperature
Density1.094g/mL25 °C
Melting Point / Transition Temperature28 - 32°C
Viscosity10.5cSt99 °C (210 °F)
Refractive Index1.459-20 °C
Vapor Pressure< 0.05mmHg20 °C
pH4.5 - 7.5-5% aqueous solution at 25°C
Water Content≤ 3%

Data compiled from multiple sources.

Experimental Protocols

Accurate characterization of the physical properties of mPEG is crucial for its application in research and development. The following sections detail the standard experimental methodologies for determining key physical parameters.

Determination of Viscosity using Capillary Viscometry

The viscosity of a polymer solution is a measure of its resistance to flow and is related to the polymer's molecular weight. Capillary viscometry is a common technique used to determine the intrinsic viscosity of a polymer.

Materials and Equipment:

  • Ubbelohde or Ostwald-type capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Volumetric flasks and pipettes

  • mPEG 750 sample

  • Appropriate solvent (e.g., water, toluene)

Procedure:

  • Solvent Preparation: Prepare a known volume of the chosen solvent.

  • Solution Preparation: Prepare a stock solution of mPEG 750 in the solvent at a known concentration (e.g., 0.5 g/dL). From this stock solution, prepare a series of dilutions of known concentrations.

  • Viscometer Setup: Clean the viscometer thoroughly and place it in the constant temperature bath, ensuring it is vertical. Allow it to equilibrate to the desired temperature.

  • Solvent Flow Time: Measure the flow time of the pure solvent through the capillary. This is done by drawing the solvent up above the upper mark and measuring the time it takes for the meniscus to fall from the upper to the lower mark. Repeat this measurement at least three times to ensure accuracy. The average time is recorded as t₀.

  • Solution Flow Time: For each of the prepared polymer solutions, rinse the viscometer with the solution and then fill it. Measure the flow time (t) for each concentration in the same manner as for the pure solvent.

  • Data Analysis:

    • Calculate the relative viscosity (η_rel) for each concentration: η_rel = t / t₀.

    • Calculate the specific viscosity (η_sp): η_sp = η_rel - 1.

    • Calculate the reduced viscosity (η_red): η_red = η_sp / c, where c is the concentration.

    • Calculate the inherent viscosity (η_inh): η_inh = ln(η_rel) / c.

    • Plot both the reduced viscosity and the inherent viscosity against concentration. Extrapolate the resulting lines to zero concentration. The y-intercept of these plots gives the intrinsic viscosity [η].

Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For mPEG, DSC is used to determine its melting point and heat of fusion.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) instrument

  • DSC sample pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • Microbalance for accurate weighing

  • mPEG 750 sample

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the mPEG 750 sample into a DSC pan. Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard material with a known melting point and enthalpy, such as indium.

  • Experimental Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program: Set up a temperature program. A typical program for mPEG would be:

    • Equilibrate at a temperature below the expected melting point (e.g., 0°C).

    • Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 60°C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back down at a controlled rate (e.g., 10°C/min) to the starting temperature.

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting of the mPEG.

    • Melting Point (Tm): The temperature at the peak of the endotherm is taken as the melting point.

    • Heat of Fusion (ΔHm): The area under the melting peak is integrated to determine the heat of fusion.

Determination of Solubility

The solubility of mPEG in various solvents can be determined through a combination of direct observation and analytical techniques.

Materials and Equipment:

  • Vials or test tubes

  • Magnetic stirrer and stir bars or a shaker

  • Analytical balance

  • A range of solvents (e.g., water, ethanol, chloroform, diethyl ether)

Procedure:

  • Qualitative Assessment:

    • Add a small amount of mPEG 750 (e.g., 0.1 g) to a known volume of solvent (e.g., 10 mL) in a vial at room temperature.

    • Agitate the mixture (e.g., using a magnetic stirrer) for a set period.

    • Visually observe whether the polymer dissolves completely.

  • Quantitative Assessment:

    • Prepare a series of vials with a fixed volume of a specific solvent.

    • Add incrementally increasing amounts of mPEG 750 to each vial.

    • Agitate the mixtures until equilibrium is reached (this may take several hours).

    • The highest concentration at which the polymer completely dissolves is recorded as its solubility in that solvent at that temperature.

    • Slight heating can be used to accelerate the dissolution process for thermodynamically stable solutions.

Visualizations

The following diagrams illustrate key experimental workflows and the logical relationships of mPEG's properties.

ExperimentalWorkflow_Viscosity Experimental Workflow for Viscosity Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepSolvent Prepare Solvent PrepStock Prepare mPEG Stock Solution PrepSolvent->PrepStock PrepDilutions Prepare Serial Dilutions PrepStock->PrepDilutions MeasureSolutionTime Measure Solution Flow Time (t) PrepDilutions->MeasureSolutionTime SetupViscometer Setup Viscometer in Constant Temp Bath MeasureSolventTime Measure Solvent Flow Time (t₀) SetupViscometer->MeasureSolventTime MeasureSolventTime->MeasureSolutionTime CalcViscosities Calculate Relative, Specific, Reduced & Inherent Viscosities MeasureSolutionTime->CalcViscosities PlotData Plot Reduced & Inherent Viscosity vs. Concentration CalcViscosities->PlotData Extrapolate Extrapolate to Zero Concentration PlotData->Extrapolate Result Determine Intrinsic Viscosity [η] Extrapolate->Result

Caption: Workflow for determining the intrinsic viscosity of mPEG 750.

ExperimentalWorkflow_DSC Experimental Workflow for DSC Analysis cluster_setup Setup & Calibration cluster_run Experiment Execution cluster_analysis_dsc Data Analysis PrepSample Weigh 5-10mg mPEG into DSC Pan & Seal LoadPans Load Sample & Reference Pans into DSC Cell PrepSample->LoadPans PrepRef Prepare Empty Reference Pan PrepRef->LoadPans Calibrate Calibrate DSC with Indium Standard SetProgram Set Temperature Program (Heat-Cool-Heat Cycle) Calibrate->SetProgram LoadPans->SetProgram RunExperiment Run Experiment & Record Heat Flow SetProgram->RunExperiment AnalyzeThermogram Analyze Resulting Thermogram RunExperiment->AnalyzeThermogram DetermineTm Determine Melting Point (Tm) from Peak AnalyzeThermogram->DetermineTm DetermineHm Integrate Peak Area for Heat of Fusion (ΔHm) AnalyzeThermogram->DetermineHm ResultDSC Obtain Thermal Properties DetermineTm->ResultDSC DetermineHm->ResultDSC

Caption: Workflow for the thermal analysis of mPEG 750 using DSC.

PropertiesRelationship Interrelation of mPEG 750 Properties and Structure cluster_physical Physical Properties cluster_application Application Areas Structure Molecular Structure (CH₃(OCH₂CH₂)ₙOH, n≈15-16) MW Molecular Weight (~750 g/mol) Structure->MW Solubility High Solubility (Water, Organic Solvents) Structure->Solubility Hydrophilic PEG chain & Polar End Groups Thermal Thermal Properties (Tm ~30°C) MW->Thermal Viscosity Viscosity MW->Viscosity DrugDelivery Drug Delivery Solubility->DrugDelivery Pharma Pharmaceuticals Solubility->Pharma Industrial Industrial Uses Thermal->Industrial Phase Change Viscosity->Industrial

References

An In-depth Technical Guide to m-PEG15-alcohol (CAS Number 2258654-78-1): Properties and Applications in PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG15-alcohol (CAS 2258654-78-1), a monodisperse polyethylene glycol (PEG) derivative increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The document details its physicochemical properties, its critical role in the mechanism of action of PROTACs, and provides representative experimental protocols for its application in PROTAC synthesis. Furthermore, this guide includes a list of known suppliers to facilitate the procurement of this key research chemical.

Introduction

This compound, identified by CAS number 2258654-78-1, is a chemical compound belonging to the polyethylene glycol (PEG) family. It is characterized by a chain of 15 ethylene glycol units with a methoxy group at one terminus and a hydroxyl group at the other. This heterobifunctional nature makes it an ideal linker for the synthesis of PROTACs, a novel class of therapeutic agents that hijack the body's ubiquitin-proteasome system to selectively degrade target proteins.[1] The PEGylated nature of the linker can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

Physicochemical Properties of this compound

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on information from suppliers and general knowledge of polyethylene glycols, the following properties can be summarized.[3] It is important to note that some values are predicted or estimations and should be confirmed with experimental data.

PropertyValueSource
CAS Number 2258654-78-1[4]
Chemical Name This compound
Synonyms 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-Pentadecaoxahexatetracontan-46-ol
Molecular Formula C31H64O16
Molecular Weight 692.83 g/mol
Appearance To be determined; likely a viscous liquid or waxy solid at room temperature.
Solubility Soluble in water and many organic solvents such as ethanol, acetone, and dichloromethane.
Storage Store in a dry, dark place at 0 - 4 °C for short-term and -20 °C for long-term storage.

Role in PROTAC Technology

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound serves as a flexible and hydrophilic linker. Its hydroxyl group can be readily functionalized to connect to either the POI ligand or the E3 ligase ligand, while the methoxy group provides a chemically inert terminus. The length and flexibility of the PEG chain are critical for optimizing the spatial orientation of the two ligands to facilitate the productive formation of the ternary complex.

Mechanism of Action of a PEG-based PROTAC

The general mechanism of action for a PROTAC utilizing a PEG linker like this compound is a cyclical process that leads to the catalytic degradation of the target protein.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI Re-binds

Caption: PROTAC Mechanism of Action.

Experimental Protocols

Representative PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound generally involves a multi-step process.

PROTAC_Synthesis_Workflow start Start step1 Functionalization of This compound start->step1 step2a Coupling with POI Ligand step1->step2a step2b Coupling with E3 Ligase Ligand step1->step2b Alternative step3 Purification of Intermediate step2a->step3 step2b->step3 step4 Coupling of the Second Ligand step3->step4 step5 Final Purification (e.g., HPLC) step4->step5 step6 Characterization (NMR, MS) step5->step6 end Final PROTAC step6->end

Caption: PROTAC Synthesis Workflow.

Detailed Methodologies

Step 1: Functionalization of this compound

The terminal hydroxyl group of this compound is typically activated or converted to another functional group (e.g., tosylate, mesylate, or halide) to facilitate coupling with the first ligand.

  • Reagents: this compound, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), triethylamine (TEA) or pyridine, dichloromethane (DCM) as solvent.

  • Procedure: Dissolve this compound in anhydrous DCM. Add TEA and cool the solution to 0 °C. Add TsCl or MsCl dropwise and stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Coupling with the First Ligand (e.g., POI Ligand with a nucleophilic group)

The functionalized PEG linker is then reacted with the first ligand.

  • Reagents: Functionalized m-PEG15-linker, POI ligand, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure: Dissolve the POI ligand in the chosen solvent and add the base. Stir for a short period to deprotonate the nucleophilic group. Add the functionalized PEG linker and heat the reaction if necessary. Monitor the reaction progress. After completion, quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the intermediate by column chromatography.

Step 3: Functionalization of the other end of the PEG-ligand intermediate

The terminal methoxy group can be cleaved if necessary, or the hydroxyl group on the other side of the ligand can be activated for the next coupling step.

Step 4: Coupling with the Second Ligand (e.g., E3 Ligase Ligand)

The purified intermediate from the previous step is then coupled with the second ligand using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).

  • Reagents for Amide Coupling: PEG-POI intermediate with a terminal carboxylic acid, E3 ligase ligand with an amine group, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) in DMF.

  • Procedure: Dissolve the PEG-POI intermediate in DMF. Add the coupling agent and the base, and stir for a few minutes. Add the E3 ligase ligand and stir at room temperature until the reaction is complete. Work up the reaction and purify the final PROTAC.

Step 5: Final Purification

The final PROTAC is typically purified to a high degree of purity (>95%) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 6: Characterization

The structure and purity of the final PROTAC are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all components.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight of the synthesized PROTAC.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the properties of similar polyethylene glycol compounds, the following general safety precautions should be observed:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of any vapors or dust. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Suppliers

This compound (CAS 2258654-78-1) is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. A partial list of suppliers includes:

Supplier
MedChemExpress
AxisPharm
MedKoo Biosciences
ChemicalBook
Precise PEG
Kuujia

Note: This is not an exhaustive list, and availability may vary.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure and PEGylated nature offer advantages in the rational design and synthesis of PROTACs with potentially improved physicochemical and pharmacokinetic properties. This guide provides a foundational understanding of its properties and applications, aiming to support the ongoing research and development of novel therapeutics. Researchers are encouraged to consult the specific documentation provided by suppliers for the most accurate and up-to-date information.

References

An In-depth Technical Guide on the Mechanism of Action of m-PEG15-alcohol as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that leads to the poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[3]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[1] Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their advantageous physicochemical properties.

This guide focuses on the m-PEG15-alcohol linker, a monodisperse PEG linker comprising 15 ethylene glycol units. We will delve into its mechanism of action, its impact on PROTAC properties, and the experimental methodologies used to characterize its function.

Mechanism of Action of the this compound Linker

The this compound linker plays a multifaceted role in the PROTAC's mechanism of action, influencing everything from ternary complex formation to the overall drug-like properties of the molecule.

Facilitating Ternary Complex Formation

The primary function of the linker is to bridge the target protein and the E3 ligase, enabling the formation of a productive ternary complex. The this compound linker contributes to this in several ways:

  • Flexibility and Length: As a flexible linker, the PEG15 chain allows the two ligands to adopt a wide range of spatial orientations. This conformational freedom increases the probability of achieving a favorable geometry for the protein-protein interactions between the POI and the E3 ligase, which is essential for efficient ubiquitin transfer. The length of the 15-unit PEG chain provides substantial reach, accommodating a variety of distances and orientations between the ligand binding pockets on the respective proteins.

  • Solubility Enhancement: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule. This is a crucial advantage, as many warhead and E3 ligase ligands are hydrophobic, and poor solubility can be a major obstacle in drug development. Improved solubility aids in preventing aggregation and ensures that the PROTAC is available to engage with its targets in the cellular environment.

  • Influence on Cooperativity: The linker can influence the cooperativity (α) of ternary complex formation. Positive cooperativity, where the formation of the binary complex (e.g., E3-PROTAC) enhances the binding affinity for the second protein (POI), is often a hallmark of an effective PROTAC. The flexible PEG15 linker can adopt conformations that promote favorable protein-protein interactions within the ternary complex, thus enhancing its stability and leading to positive cooperativity.

Impact on Physicochemical and Pharmacokinetic Properties

Beyond its role in the core mechanism, the this compound linker also affects the overall developability of the PROTAC:

  • Cell Permeability: The properties of the linker can impact a PROTAC's ability to cross the cell membrane. While the hydrophilicity of PEG can be beneficial for solubility, it can also present a challenge for passive diffusion across the lipid bilayer. However, some flexible linkers are thought to exhibit a "chameleon effect," adopting a more compact, less polar conformation in hydrophobic environments to facilitate membrane transit.

  • Metabolic Stability: PEG linkers are generally more metabolically stable than simple alkyl chains, though they can be susceptible to oxidative metabolism. The choice of linker is a key consideration in optimizing the pharmacokinetic profile of a PROTAC.

Visualizing the PROTAC Mechanism and Workflow

Signaling and Logical Pathways

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound Linker) E3 E3 Ubiquitin Ligase PROTAC->E3 Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Function cluster_PROTAC PROTAC Molecular Structure cluster_Properties Properties Conferred by this compound Linker cluster_Outcome Functional Outcomes PROTAC_structure Target Ligand (Warhead) This compound Linker E3 Ligase Ligand Flexibility Conformational Flexibility PROTAC_structure:f0->Flexibility Solubility Enhanced Aqueous Solubility PROTAC_structure:f0->Solubility PK Modulated PK Properties PROTAC_structure:f0->PK Ternary_Complex Stable Ternary Complex Formation Flexibility->Ternary_Complex Solubility->Ternary_Complex Degradation Efficient Protein Degradation Ternary_Complex->Degradation

Caption: The functional contributions of the this compound linker to PROTAC efficacy.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is quantified by several key parameters, including its binding affinity in binary and ternary complexes, and its ability to induce degradation in a cellular context (DC50 and Dmax). While specific data for a PROTAC utilizing an this compound linker is not publicly available, the following tables present representative data for the well-characterized PROTAC MZ1, which uses a PEG-based linker, to illustrate the typical values and assays used.

Table 1: Biophysical Characterization of Ternary Complex Formation (Illustrative Data) Data presented is for the PROTAC MZ1, which induces a ternary complex between VHL and the second bromodomain of Brd4 (Brd4BD2).

ParameterAssayValueDescription
Binary KD (PROTAC to VHL) SPR29 nMDissociation constant for the PROTAC binding to the E3 ligase alone.
Binary KD (PROTAC to Brd4BD2) ITC4 nMDissociation constant for the PROTAC binding to the target protein alone.
Ternary KD (PROTAC in VHL/Brd4BD2 complex) SPR< 1 nMDissociation constant for the PROTAC within the fully formed ternary complex.
Cooperativity (α) Calculated>1A value >1 indicates positive cooperativity, where binding of one protein enhances binding of the other.

Table 2: Cellular Degradation Profile (Illustrative Data) Data presented is for a representative PROTAC to demonstrate typical cellular activity metrics.

ParameterAssayValueCell LineDescription
DC50 Western Blot< 10 nMMinoThe concentration of PROTAC required to degrade 50% of the target protein.
Dmax Western Blot> 85%MinoThe maximum percentage of target protein degradation achieved.

Experimental Protocols

The characterization of a PROTAC requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

PROTAC Synthesis using this compound

This protocol outlines a general strategy for the final coupling step in PROTAC synthesis, typically an amide bond formation.

  • Reagents and Materials:

    • POI ligand with a terminal carboxylic acid (1.0 eq)

    • E3 ligase ligand-PEG15-amine conjugate (1.0 eq)

    • Peptide coupling reagent (e.g., HATU, PyBOP) (1.2 eq)

    • Organic base (e.g., DIPEA) (3.0 eq)

    • Anhydrous solvent (e.g., DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI ligand-COOH, the E3-PEG15-amine, and the coupling reagent in anhydrous DMF under a nitrogen atmosphere.

    • Add the organic base (DIPEA) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Ternary Complex Characterization by Surface Plasmon Resonance (SPR)

This protocol describes how to measure the kinetics and affinity of both binary and ternary complex formation.

  • Reagents and Materials:

    • SPR instrument and sensor chips (e.g., Streptavidin-coated)

    • Biotinylated E3 ligase (e.g., VHL)

    • PROTAC of interest

    • Target protein (POI)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip surface to a target response level.

    • Binary Affinity (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface. Measure the association and dissociation rates. Fit the data to a 1:1 binding model to determine the KD.

    • Ternary Complex Formation: Prepare a series of PROTAC concentrations in running buffer that also contains a constant, saturating concentration of the POI.

    • Inject this PROTAC/POI mixture over the E3 ligase surface. The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Fit the resulting sensorgrams to determine the ternary KD and kinetic parameters (kon, koff).

    • Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to E3) by the ternary KD.

Cellular Degradation Assay by Western Blot

This is the gold-standard method for quantifying the degradation of a target protein in cells.

  • Reagents and Materials:

    • Cell line of interest

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibody against the POI and a loading control (e.g., GAPDH, Actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound for a set time (e.g., 18-24 hours). Include a vehicle-only control.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk in TBST).

      • Incubate with the primary antibody against the POI overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash and repeat the process for the loading control antibody.

    • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.

    • Data Analysis: Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Output Synthesis PROTAC Synthesis (this compound linker) QC Purification & QC (HPLC, LC-MS, NMR) Synthesis->QC SPR SPR Analysis (Binary & Ternary Kinetics) QC->SPR Degradation Western Blot (Degradation Assay) QC->Degradation ITC ITC Analysis (Thermodynamics) SPR->ITC Orthogonal Validation Binding_Data Binding Affinity & Kinetics Kd, kon, koff, α SPR->Binding_Data Ubiquitination Ubiquitination Assay Degradation->Ubiquitination Mechanistic Confirmation Cellular_Data Cellular Potency & Efficacy DC50, Dmax Degradation->Cellular_Data

Caption: A comprehensive workflow for the synthesis and evaluation of a PROTAC.

References

Technical Guide: Calculation of the Theoretical Molecular Weight of C31H64O16

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Summary: This document provides a detailed methodology for the calculation of the theoretical molecular weight of the chemical formula C31H64O16. The protocol herein is grounded in the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC). This guide is intended for researchers, scientists, and professionals in the field of drug development where precise molecular weight determination is a critical parameter for material characterization, reaction stoichiometry, and pharmacological modeling.

Introduction

The determination of a molecule's molecular weight is a fundamental requirement in chemical and pharmaceutical sciences. It underpins the quantitative analysis of chemical reactions, the formulation of drug dosages, and the characterization of novel compounds. The theoretical molecular weight, derived from a compound's molecular formula, serves as a baseline for experimental mass spectrometry analysis. This guide delineates the standardized procedure for calculating this value for the molecular formula C31H64O16.

Methodology for Calculation

The theoretical molecular weight is the sum of the atomic weights of all atoms in a given empirical formula. The calculation protocol involves a systematic, multi-step process that relies on the standard atomic weights of the constituent elements.

Protocol for Calculating Theoretical Molecular Weight:

  • Decomposition of the Molecular Formula: The initial step is to identify each unique element present in the molecular formula and to determine the count of atoms for each element.

    • Formula: C31H64O16

    • Constituent Elements: Carbon (C), Hydrogen (H), and Oxygen (O)

    • Atom Count:

      • Carbon (C): 31 atoms

      • Hydrogen (H): 64 atoms

      • Oxygen (O): 16 atoms

  • Acquisition of Standard Atomic Weights: The next step is to obtain the standard atomic weight for each element. For this calculation, the conventional (abridged) atomic weights provided by IUPAC are utilized for precision and consistency.

    • Carbon (C): 12.011 u[1][2]

    • Hydrogen (H): 1.008 u[3][4]

    • Oxygen (O): 15.999 u[5]

  • Calculation of Total Mass for Each Element: The total mass contribution of each element to the molecule is calculated by multiplying its atom count by its standard atomic weight.

    • Total Mass of Carbon: 31 atoms * 12.011 u/atom

    • Total Mass of Hydrogen: 64 atoms * 1.008 u/atom

    • Total Mass of Oxygen: 16 atoms * 15.999 u/atom

  • Summation for Total Molecular Weight: The final step is to sum the total mass contributions of all constituent elements to arrive at the theoretical molecular weight of the molecule.

    • Molecular Weight (C31H64O16) = (Total Mass of C) + (Total Mass of H) + (Total Mass of O)

Data Presentation

The quantitative data used in the calculation of the molecular weight for C31H64O16 are summarized in the table below for clarity and ease of reference.

ElementSymbolAtom CountStandard Atomic Weight (u)Total Mass Contribution (u)
CarbonC3112.011372.341
HydrogenH641.00864.512
OxygenO1615.999255.984
Total 111 692.837

Visualization of Calculation Workflow

The logical flow of the molecular weight calculation is depicted in the following diagram, created using the DOT language.

G Workflow for Theoretical Molecular Weight Calculation cluster_elements Elemental Decomposition cluster_weights Atomic Weight Multiplication A Molecular Formula C31H64O16 B Carbon (C) Count = 31 A->B Decompose C Hydrogen (H) Count = 64 A->C Decompose D Oxygen (O) Count = 16 A->D Decompose E 31 * 12.011 u = 372.341 u B->E Multiply by Ar(C) F 64 * 1.008 u = 64.512 u C->F Multiply by Ar(H) G 16 * 15.999 u = 255.984 u D->G Multiply by Ar(O) H Summation 372.341 + 64.512 + 255.984 E->H F->H G->H I Theoretical Molecular Weight 692.837 u H->I Calculate

Caption: Logical workflow for calculating the molecular weight of C31H64O16.

Conclusion

Based on the standardized protocol and the conventional atomic weights of its constituent elements, the theoretical molecular weight of C31H64O16 is calculated to be 692.837 u . This value is essential for any laboratory or computational work involving this chemical entity, providing a precise figure for experimental validation and theoretical modeling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrophilicity of PEGylated Compounds

The modification of molecules and surfaces with Polyethylene Glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug delivery and biomaterials science. The primary driver for its widespread adoption is the significant increase in hydrophilicity it imparts. This guide delves into the core principles governing the hydrophilicity of PEGylated compounds, the factors that modulate this property, its profound impact on biological interactions, and the experimental methods used for its quantification.

Foundational Principles of PEG Hydrophilicity

Polyethylene Glycol is a synthetic, non-toxic, and biocompatible polymer characterized by its repeating ethylene glycol units (-CH₂CH₂O-).[1][2][3] Its remarkable hydrophilicity stems from the abundant ether oxygen atoms along its backbone. These oxygen atoms readily form hydrogen bonds with water molecules, creating a tightly bound hydration shell around the PEG chain.[4] This "water cloud" is the fundamental basis for the advantageous properties of PEGylated compounds.

The "Stealth" Effect: In a biological environment, this hydration layer acts as a physical, sterically hindering barrier.[5] It effectively "masks" the underlying molecule or nanoparticle from recognition by opsonins (plasma proteins that tag particles for clearance) and subsequent uptake by the mononuclear phagocyte system (MPS). This evasion of the immune system, often termed the "stealth" effect, dramatically prolongs the systemic circulation time of therapeutic agents.

Surface Charge Neutralization: PEGylation can also mask the surface charge of a compound. For instance, coating anionic liposomes with PEG has been shown to reduce their negative zeta potential to a near-neutral value, which further prevents opsonization and increases circulation time.

Key Factors Influencing Hydrophilicity

The degree of hydrophilicity conferred by PEGylation is not absolute but can be finely tuned by modulating several key parameters of the PEG chain.

  • PEG Chain Length (Molecular Weight): The molecular weight (MW) of the PEG chain is a critical determinant. Increasing the chain length generally enhances the hydrophilic shield. However, studies have shown that this effect can plateau. For example, one study on poly(lactic acid) (PLA) nanoparticles found that protein adsorption significantly decreased as PEG MW increased up to 5 kDa, but no further reduction was observed with MWs of 10, 15, or 20 kDa. An optimal balance is necessary, as excessively long chains (e.g., 20k) can suffer from chain entanglement, while very short chains (e.g., 0.3k) can be sterically limited, with a 5k MW PEG offering a unique balance of flexibility and packing for optimal performance.

  • PEG Surface Density: The grafting density of PEG chains on a surface is crucial for achieving the desired hydrophilicity. At low densities, PEG chains may adopt a "mushroom" conformation, lying relatively flat against the surface and offering incomplete protection. As the density increases, steric repulsion forces the chains to extend outwards into a "brush" conformation, creating a much more effective and dense hydrophilic barrier that repels proteins. Studies have shown that higher PEG surface density reduces the clearance of subsequently administered doses of PEGylated liposomes.

  • PEG Architecture (Linear vs. Branched): The structure of the PEG itself plays a role. Branched PEG structures can provide better stealth properties compared to linear PEG of a similar molecular weight because they create a larger hydrodynamic volume.

  • Core Properties: The physicochemical properties of the nanoparticle core or the drug molecule itself can influence the overall behavior of the PEGylated compound, including protein adsorption and circulation time.

Impact on Biological Systems and Drug Delivery

The enhanced hydrophilicity of PEGylated compounds has several significant consequences for their application in drug delivery:

  • Reduced Protein Adsorption: The primary benefit is a dramatic reduction in nonspecific protein adsorption, a property known as antifouling. This is the direct result of the steric hindrance provided by the hydrated PEG layer.

  • Prolonged Circulation Half-Life: By minimizing protein adsorption and subsequent MPS uptake, PEGylation significantly extends the time a drug or nanoparticle circulates in the bloodstream, increasing its opportunity to reach the target site.

  • Enhanced Solubility: PEGylation is a powerful technique to increase the aqueous solubility of hydrophobic drugs, improving their bioavailability.

  • Modified Drug Release: The hydrophilic nature of the PEG layer can influence drug release kinetics. Higher PEG content can lead to faster and more extensive drug release due to increased water uptake at the nanoparticle surface, which facilitates drug diffusion.

Quantitative Data on PEG Hydrophilicity

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key hydrophilicity-related parameters.

Table 1: Effect of PEG Chain Length and Type on Hydrophilicity

Compound/SurfacePEG Molecular Weight (Da)MeasurementResultReference
PEG-grafted surfaces300Contact Angle HysteresisHigh
PEG-grafted surfaces5,000Contact Angle HysteresisUltralow
PEG-grafted surfaces20,000Contact Angle HysteresisHigh (due to entanglement)
PLA Nanoparticles5,000Protein Adsorption~75% reduction vs. PLA
PLA Nanoparticles>5,000Protein AdsorptionNo further decrease
PMSOEGE polymer film~2,800Water Contact Angle< 5°
Conventional PEG film-Water Contact Angle27°

Table 2: Effect of PEG Content and Surface Properties on Hydrophilicity

SystemPEG Content / ModificationMeasurementResultReference
PDMS NetworkUnmodifiedWater Contact Angle105°
PDMS-PEG Conetwork1:2 PDMS/PEG ratioWater Contact Angle75°
PDMS-PEG Conetwork>1:6 PDMS/PEG ratioWater Contact Angle~55° (plateau)
Anionic LiposomesUnmodifiedZeta PotentialHighly negative
PEGylated LiposomesCoated with PEGZeta PotentialNear-neutral
Itraconazole NanoparticlesUnmodifiedZeta Potential-30.1 mV
PEGylated NanoparticlesGrafted with PEGZeta Potential-18.6 mV

Experimental Protocols for Measuring Hydrophilicity

Several well-established methods are used to quantify the hydrophilicity of PEGylated compounds.

A. Contact Angle Measurement

  • Principle: This technique measures the angle a liquid droplet forms with a solid surface, providing a direct indication of wettability. A lower contact angle corresponds to higher hydrophilicity.

  • Detailed Methodology:

    • Surface Preparation: A thin, uniform film of the PEGylated polymer is prepared on a smooth substrate, typically a silicon wafer, via spin-coating.

    • Droplet Deposition: A micro-syringe is used to place a small, precise volume (e.g., 1-5 µL) of deionized water onto the prepared surface.

    • Imaging and Analysis: A goniometer equipped with a camera captures a high-resolution image of the droplet profile. Software then analyzes the image to calculate the angle at the three-phase (solid-liquid-air) contact point.

    • Dynamic Angles: To further characterize the surface, advancing and receding contact angles can be measured by adding or removing liquid from the droplet. The difference, known as contact angle hysteresis, provides insight into surface homogeneity and droplet adhesion.

B. Protein Adsorption Assay

  • Principle: This method quantifies the amount of protein that nonspecifically binds to a PEGylated surface or nanoparticle. Lower protein adsorption is indicative of greater hydrophilicity and effective "stealth" properties.

  • Detailed Methodology (ELISA-based):

    • Coating: The wells of a microtiter plate are coated with the PEGylated compound or nanoparticles and incubated to allow for surface adsorption.

    • Blocking: Any remaining uncoated surface in the wells is blocked using an inert protein like bovine serum albumin (BSA) to prevent nonspecific binding in subsequent steps.

    • Protein Incubation: The wells are incubated with a solution of a specific plasma protein (e.g., fibrinogen or IgG) for a set period.

    • Washing: The wells are thoroughly washed to remove any unbound protein.

    • Detection: A primary antibody specific to the adsorbed protein is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Quantification: A substrate is added that reacts with the enzyme to produce a colorimetric or fluorescent signal, which is measured with a plate reader. The signal intensity is proportional to the amount of adsorbed protein.

C. Zeta Potential Measurement

  • Principle: This technique measures the magnitude of the electrostatic charge at the nanoparticle surface. As PEG is neutral and masks underlying charges, a zeta potential closer to 0 mV after PEGylation indicates successful surface modification and contributes to reduced opsonization.

  • Detailed Methodology:

    • Sample Preparation: The PEGylated nanoparticles are dispersed in an aqueous buffer of known pH and ionic strength.

    • Measurement: The sample is placed in a specialized cuvette within a Zetasizer instrument. An electric field is applied across the sample.

    • Analysis: The instrument uses laser Doppler velocimetry to measure the velocity of the particles moving under the influence of the electric field. The electrophoretic mobility is then used to calculate the zeta potential via the Helmholtz-Smoluchowski equation.

Mandatory Visualizations

Stealth_Effect_Pathway cluster_unmodified Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle NP_unmod Nanoparticle in Bloodstream Opsonin Opsonin Binding NP_unmod->Opsonin Macrophage Macrophage Recognition (MPS) Opsonin->Macrophage Clearance Rapid Clearance Macrophage->Clearance NP_peg PEGylated Nanoparticle in Bloodstream NoOpsonin Opsonin Binding Blocked NP_peg->NoOpsonin NoMacro MPS Evasion NoOpsonin->NoMacro Circulation Prolonged Circulation NoMacro->Circulation

Contact_Angle_Workflow A 1. Prepare Substrate (e.g., Spin-coat PEG on Si wafer) B 2. Deposit Water Droplet (Sessile Drop Method) A->B C 3. Acquire Droplet Image (Goniometer) B->C D 4. Measure Contact Angle (Software Analysis) C->D E 5. Analyze Data (Lower Angle = Higher Hydrophilicity) D->E

References

Methodological & Application

Application Notes and Protocols for m-PEG15-alcohol Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of nanoparticles using methoxy-poly(ethylene glycol)-alcohol with 15 repeating units (m-PEG15-alcohol). PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility, stability, and in vivo circulation time of nanoparticles. This document outlines two primary methods for conjugating this compound to nanoparticle surfaces: one involving the activation of the this compound and another involving the direct coupling to carboxylated nanoparticles.

Data Summary

The following tables summarize typical quantitative data associated with the functionalization and characterization of nanoparticles with this compound.

Table 1: Nanoparticle Characterization Before and After this compound Functionalization

ParameterBefore FunctionalizationAfter Functionalization with this compound
Hydrodynamic Diameter (DLS) Varies by nanoparticle type (e.g., 100 nm)Increase of 10-50 nm
Zeta Potential Highly negative or positive (e.g., -30 mV for carboxylated NPs)Shift towards neutral (e.g., -5 to -15 mV)[1][2]
Polydispersity Index (PDI) < 0.2Generally remains < 0.3, indicating monodisperse particles

Table 2: FTIR Spectroscopy Peak Shifts for Confirmation of this compound Conjugation

Functional GroupCharacteristic Peak (cm⁻¹)Expected Shift/Appearance after Functionalization
C-O-C (PEG ether stretch) ~1100Prominent peak appears or increases in intensity[3][4]
C=O (Ester bond) Not present on original NPAppearance of a peak around 1720-1740 cm⁻¹ (for esterification)[5]
O-H (Alcohol) Broad peak ~3400May decrease in intensity depending on the reaction
C-H (Alkyl stretch) ~2850-2950Peak intensity may increase due to the addition of PEG chains

Experimental Protocols & Workflows

Two primary strategies for the covalent attachment of this compound to nanoparticle surfaces are detailed below. The choice of method depends on the available functional groups on the nanoparticle surface.

Protocol 1: Steglich Esterification for Carboxylated Nanoparticles

This protocol is suitable for nanoparticles that have carboxyl (-COOH) groups on their surface. The Steglich esterification is a mild reaction that forms an ester bond between the carboxylic acid on the nanoparticle and the hydroxyl group of the this compound, using a carbodiimide coupling agent and a catalyst.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in anhydrous DCM or DMF in a clean, dry reaction vessel.

  • Reagent Addition:

    • Add this compound to the nanoparticle suspension. A molar excess of PEG is typically used (e.g., 10-50 fold molar excess relative to the estimated surface carboxyl groups).

    • Add DMAP (catalytic amount, e.g., 0.1-0.2 equivalents relative to the carboxylic acid).

    • Cool the reaction mixture to 0°C in an ice bath.

  • Initiation of Reaction: Slowly add a solution of DCC or EDC (e.g., 1.2-1.5 equivalents relative to the carboxylic acid) to the reaction mixture while stirring.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Purification:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

    • Centrifuge the reaction mixture to pellet the functionalized nanoparticles.

    • Remove the supernatant containing unreacted PEG and byproducts.

    • Wash the nanoparticles by resuspending them in fresh solvent (DCM or DMF) and centrifuging again. Repeat this washing step 2-3 times.

    • Perform a final wash with a solvent in which the nanoparticles are stable for storage, such as sterile water or a buffer solution.

  • Characterization: Characterize the purified this compound functionalized nanoparticles using Dynamic Light Scattering (DLS) for size and polydispersity, zeta potential measurement, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the ester bond and PEG chains.

Experimental Workflow: Steglich Esterification

SteglichEsterification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_COOH Carboxylated Nanoparticles Mix Mix Nanoparticles, m-PEG-OH, DMAP NP_COOH->Mix mPEG_OH This compound mPEG_OH->Mix Solvent Anhydrous DCM/DMF Solvent->Mix Add_DCC Add DCC/EDC at 0°C Mix->Add_DCC Stir Stir for 12-24h at RT Add_DCC->Stir Filter Filter DCU (if DCC used) Stir->Filter Centrifuge Centrifuge & Wash (3x with solvent) Filter->Centrifuge Final_Wash Final Wash (Storage Buffer) Centrifuge->Final_Wash DLS DLS Final_Wash->DLS Zeta Zeta Potential Final_Wash->Zeta FTIR FTIR Final_Wash->FTIR

Caption: Workflow for nanoparticle functionalization via Steglich esterification.

Protocol 2: Tosylation of this compound for Reaction with Amine-Functionalized Nanoparticles

This two-step protocol is suitable for nanoparticles that have primary amine (-NH2) groups on their surface. First, the terminal hydroxyl group of this compound is activated by converting it to a tosylate, which is an excellent leaving group. The tosylated m-PEG15 can then readily react with the amine groups on the nanoparticle surface.

Part A: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a reaction vessel and cool to 0°C in an ice bath.

  • Reagent Addition:

    • Add pyridine or TEA (1.5 equivalents relative to this compound).

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents relative to this compound).

  • Reaction: Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO3 solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the tosylated m-PEG15 (m-PEG15-OTs).

Part B: Conjugation of m-PEG15-OTs to Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles

  • m-PEG15-OTs (from Part A)

  • Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Reaction vessel

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in anhydrous DMF or the chosen buffer in a reaction vessel.

  • Reagent Addition: Add a solution of m-PEG15-OTs in the same solvent to the nanoparticle suspension. A molar excess of the tosylated PEG is recommended.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized nanoparticles.

    • Remove the supernatant.

    • Wash the nanoparticles by resuspending them in fresh solvent and centrifuging again. Repeat this washing step 3-4 times to ensure complete removal of unreacted PEG and byproducts.

    • Resuspend the final product in a suitable storage buffer.

  • Characterization: Analyze the purified nanoparticles using DLS, zeta potential measurement, and FTIR to confirm successful conjugation.

Experimental Workflow: Tosylation and Conjugation

TosylationConjugation cluster_tosylation Part A: Tosylation of this compound cluster_conjugation Part B: Conjugation to Nanoparticles cluster_characterization Characterization mPEG_OH This compound React_Tosyl React in DCM mPEG_OH->React_Tosyl TsCl TsCl, Pyridine TsCl->React_Tosyl Workup Aqueous Workup React_Tosyl->Workup mPEG_OTs m-PEG15-OTs Workup->mPEG_OTs Mix_React Mix and React in DMF/Buffer mPEG_OTs->Mix_React NP_NH2 Amine-Functionalized Nanoparticles NP_NH2->Mix_React Purify Centrifuge & Wash Mix_React->Purify DLS DLS Purify->DLS Zeta Zeta Potential Purify->Zeta FTIR FTIR Purify->FTIR

Caption: Workflow for tosylation of this compound and subsequent conjugation.

Characterization of this compound Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of nanoparticles with this compound.

  • Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles. A successful PEGylation will result in an increase in the hydrodynamic diameter due to the presence of the PEG layer on the nanoparticle surface.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles. The hydrophilic and neutral nature of the PEG chains will shield the surface charge of the nanoparticle core, leading to a zeta potential value closer to neutral.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the chemical bonds present on the nanoparticle surface. The appearance of a strong C-O-C ether stretching band around 1100 cm⁻¹ is a clear indicator of the presence of the PEG backbone. If the Steglich esterification method is used, the formation of a new ester carbonyl (C=O) peak around 1720-1740 cm⁻¹ will be observed.

  • Quantitative Analysis: Techniques such as thermogravimetric analysis (TGA) or quantitative NMR (qNMR) can be employed to determine the grafting density of the PEG chains on the nanoparticle surface. High-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) can also be used to quantify the amount of PEG attached to the nanoparticles.

By following these detailed protocols and characterization methods, researchers can reliably functionalize nanoparticles with this compound for a wide range of applications in drug delivery and biomedical research.

References

Application Notes and Protocols for m-PEG15-Alcohol in Hydrogel Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of drug delivery research due to their exceptional biocompatibility, tunable mechanical properties, and high water content, which mimics soft biological tissues.[1][2] The specific architecture of the PEG polymer used in hydrogel synthesis is a critical determinant of the final properties of the drug delivery system. This document focuses on the application of methoxy-poly(ethylene glycol)-15-alcohol (m-PEG15-alcohol), a low molecular weight, monofunctional PEG, in the synthesis of advanced hydrogel networks for controlled drug release.

The hydroxyl (-OH) group on this compound allows it to be chemically modified and incorporated into a hydrogel network. Unlike di- or multi-functional PEGs that act as crosslinkers, the monofunctional nature of this compound means it is typically incorporated as a "dangling chain" or a modifier of the hydrogel backbone. This unique characteristic offers several advantages:

  • Modulation of Network Structure: The incorporation of these short, hydrophilic dangling chains can alter the hydrogel's mesh size. This provides a subtle yet powerful mechanism to control the diffusion and release rate of encapsulated therapeutic agents.[3] Shorter PEG chains, when part of the crosslinked network, can lead to tighter networks that slow drug release.[3]

  • Enhanced Drug Solubility and Loading: The hydrophilic nature of the PEG chains can improve the solubility and loading efficiency of certain drugs within the hydrogel matrix.

  • Improved Biocompatibility: The presence of PEG chains on the hydrogel surface is well-known to reduce protein adsorption and minimize immune responses, thereby enhancing the in vivo biocompatibility of the delivery system.[4]

  • Tailoring Mechanical Properties: The inclusion of non-crosslinking PEG chains can influence the mechanical properties of the hydrogel, such as its compressive modulus and elasticity, allowing for the creation of materials that are better suited for specific tissue environments.

The choice of a low molecular weight PEG, such as one with 15 ethylene glycol repeat units, allows for a high density of these modifying chains to be incorporated, offering a fine degree of control over the aforementioned properties.

Quantitative Data Summary

The following tables summarize representative data from studies on low molecular weight PEG hydrogels, illustrating the impact of PEG concentration and molecular weight on key hydrogel properties. While not specific to this compound, this data provides a strong indication of the expected trends.

Table 1: Effect of PEG Molecular Weight and Concentration on Hydrogel Mechanical Properties

PEG Precursor (Diacrylate)Concentration (wt%)Swelling RatioCompressive Modulus (MPa)Tensile Modulus (MPa)
508 Da1012.50.250.30
508 Da206.01.501.80
508 Da402.22.463.50
3.4 kDa1020.00.050.08
3.4 kDa2010.00.200.35
10 kDa1031.50.010.02

Data compiled from studies on low molecular weight PEG-diacrylate hydrogels. As molecular weight decreases and concentration increases, the swelling ratio decreases while mechanical moduli increase.

Table 2: Representative Drug Release from PEG-based Hydrogels

Hydrogel CompositionModel DrugLoading MethodCumulative Release at 24h (%)Key Release Mechanism
10 wt% PEGDA (low MW)DoxorubicinIn-situ encapsulation~30%Diffusion-controlled
20 wt% PEGDA (low MW)Bovine Serum AlbuminEquilibrium swelling~20%Diffusion-controlled
PEG-PLL CopolymerCalcitoninIn-situ encapsulation65.9 ± 18.5% (pH 6.8)Swelling and Diffusion
Chitosan/PVA/PEGRanitidineIn-situ encapsulation87.98 ± 4.01% (at 12h)Diffusion-controlled

This table presents illustrative data from various PEG-based hydrogel systems to demonstrate typical drug release profiles.

Experimental Protocols

Protocol 1: Synthesis of a Photo-Crosslinked Hydrogel Incorporating m-PEG15-Acrylate

This protocol describes a two-step process: 1) the acrylation of this compound, and 2) the photopolymerization of the resulting macromer with a di-functional PEG to form the hydrogel.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 700 Da

  • 2-Hydroxy-2-methylpropiophenone (Photoinitiator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

Procedure:

  • Synthesis of m-PEG15-Acrylate:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA to the solution (1.5 molar equivalents to the this compound).

    • Slowly add acryloyl chloride (1.2 molar equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the solution to remove the triethylammonium chloride salt.

    • Wash the filtrate with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the m-PEG15-acrylate product.

    • Confirm the structure and purity using ¹H NMR spectroscopy.

  • Hydrogel Formulation and Drug Encapsulation:

    • Prepare a precursor solution by dissolving PEGDA (e.g., 20% w/v) and m-PEG15-acrylate (e.g., 5% w/v) in PBS.

    • Dissolve the drug to be encapsulated in the precursor solution at the desired concentration.

    • Add the photoinitiator to the solution at a concentration of 0.05% (w/v) and vortex until fully dissolved.

    • Pipette the precursor solution into a mold (e.g., between two glass plates with a defined spacer thickness).

    • Expose the solution to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes to induce photopolymerization and hydrogel formation.

    • Carefully remove the hydrogel from the mold and wash extensively with PBS to remove any unreacted components.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Ratio Measurement:

  • Prepare hydrogel discs of a defined size.

  • Lyophilize the hydrogels to obtain the dry weight (Wd).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the equilibrium swelling ratio (ESR) as: ESR = (Ws - Wd) / Wd.

2. Mechanical Testing (Rheology):

  • Use a rheometer with a parallel plate geometry.

  • Place a cylindrical hydrogel sample (of known diameter and thickness) onto the bottom plate.

  • Lower the upper plate to contact the hydrogel surface.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

3. In Vitro Drug Release Study:

  • Place a drug-loaded hydrogel sample of known weight and drug content into a known volume of release medium (e.g., PBS at 37°C) in a shaker bath.

  • At specified time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental and Logical Workflows

Hydrogel_Synthesis_Workflow cluster_step1 Step 1: Acrylation of this compound cluster_step2 Step 2: Hydrogel Formation A Dissolve this compound in anhydrous DCM B Add Triethylamine (TEA) A->B C Add Acryloyl Chloride at 0°C B->C D React Overnight C->D E Purify and Characterize m-PEG15-Acrylate (NMR) D->E F Prepare Precursor Solution: PBS + PEGDA + m-PEG15-Acrylate E->F Combine Macromers G Add Drug and Photoinitiator F->G H Pipette into Mold G->H I Expose to UV Light (365 nm) H->I J Wash and Store Hydrogel I->J Hydrogel_Characterization_Workflow cluster_swelling Swelling Studies cluster_mechanical Mechanical Analysis cluster_release Drug Release Kinetics start Synthesized Drug-Loaded Hydrogel S1 Lyophilize to get Wd start->S1 M1 Place sample on Rheometer start->M1 R1 Immerse in Release Medium start->R1 S2 Immerse in PBS at 37°C S1->S2 S3 Measure Ws over time S2->S3 S4 Calculate Swelling Ratio S3->S4 M2 Perform Frequency Sweep M1->M2 M3 Determine G' and G'' M2->M3 R2 Collect Aliquots at Timepoints R1->R2 R3 Quantify Drug Concentration (UV-Vis/HPLC) R2->R3 R4 Calculate Cumulative Release R3->R4 Doxorubicin_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria DOX Doxorubicin DNA DNA DOX->DNA Intercalation Top2 Topoisomerase II DOX->Top2 Inhibition ROS Reactive Oxygen Species (ROS) Generation DOX->ROS Redox Cycling DNA_damage DNA Double-Strand Breaks DNA->DNA_damage Top2->DNA_damage Mito Mitochondrial Dysfunction DNA_damage->Mito p53 activation ROS->Mito CytC Cytochrome C Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Bioconjugation using m-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG15-alcohol in bioconjugation. Due to the inert nature of its terminal hydroxyl group, direct conjugation to biomolecules is not feasible. Therefore, this document details the essential activation steps required to convert this compound into a reactive intermediate, followed by protocols for conjugation to proteins and other biomolecules.

Introduction to this compound Bioconjugation

This compound is a monodisperse polyethylene glycol (PEG) linker containing 15 ethylene glycol units, with one terminus capped by a methoxy group and the other bearing a hydroxyl group. This structure allows for the covalent attachment of a hydrophilic PEG spacer to biomolecules, a process known as PEGylation. PEGylation can enhance the therapeutic properties of proteins, peptides, and other molecules by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.

The key to bioconjugation with this compound lies in the chemical activation of its terminal hydroxyl group. This process transforms the alcohol into a more reactive functional group capable of forming stable covalent bonds with specific amino acid residues on a target biomolecule. Common strategies involve converting the alcohol to a sulfonate ester (tosylate or mesylate) as a good leaving group, which can then be substituted by other nucleophiles to generate a variety of functionalized PEGs (e.g., PEG-azide, PEG-amine). These activated PEGs can then be used in well-established bioconjugation reactions.

Activation of this compound

The foundational step in utilizing this compound is the activation of its terminal hydroxyl group. The most common and effective methods involve conversion to a tosylate or mesylate.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or TEA (1.5 eq.) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture.

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated NaHCO3 solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the m-PEG15-tosylate.

Quantitative Data for PEG-Tosylation (Representative)

ParameterValueNotes
Starting Material m-PEG-OH (various MWs)Data for this compound is not specifically reported; yields are for similar PEG alcohols.
Reagents TsCl, Pyridine/TEA
Yield 89-94%Yields are dependent on the specific PEG and reaction conditions.
Purity >95%Typically determined by NMR and HPLC.

Note: The above data is compiled from studies on various PEG alcohols and should be considered as a guideline. Optimization for this compound is recommended.

Protocol 2: Mesylation of this compound

This protocol details the conversion of this compound to m-PEG15-mesylate, another effective intermediate for further functionalization.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve dry this compound (1 eq.) in anhydrous DCM under an argon atmosphere.

  • Add triethylamine (1.33 eq.) to the solution.

  • Cool the mixture to -10°C in an ice-salt bath.

  • Slowly add methanesulfonyl chloride (2.1 eq.) and allow the reaction to warm to room temperature while stirring overnight.

  • Dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic phases with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator to yield m-PEG15-mesylate.

Quantitative Data for PEG-Mesylation (Representative)

ParameterValueNotes
Starting Material mPEG350-OHData is for a shorter PEG chain, but the reaction is generally high-yielding.
Reagents MsCl, TEA
Yield 99%High yields are typically achieved with this method.[1]
Purity >98%Assessed by NMR.

Functionalization of Activated this compound

Once activated as a tosylate or mesylate, the m-PEG15 can be converted to a variety of functional groups for specific bioconjugation strategies.

Protocol 3: Synthesis of m-PEG15-azide

This protocol describes the conversion of m-PEG15-mesylate to m-PEG15-azide, which is a key reagent for "click chemistry" bioconjugation.

Materials:

  • m-PEG15-mesylate

  • Ethanol

  • Sodium azide (NaN3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve m-PEG15-mesylate (1 eq.) in ethanol.

  • Add sodium azide (1.5 eq.) to the solution.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, concentrate the solution using a rotary evaporator.

  • Dissolve the residue in DCM and dry over anhydrous Na2SO4.

  • Filter and concentrate to obtain m-PEG15-azide.

Quantitative Data for PEG-Azide Synthesis (Representative)

ParameterValueNotes
Starting Material mPEG350-OMsData from a similar molecular weight PEG.
Reagents NaN3
Yield 97%The azide substitution is typically very efficient.[1]
Purity >98%Confirmed by NMR.

Bioconjugation with Functionalized m-PEG15 Derivatives

The functionalized m-PEG15 derivatives can be conjugated to biomolecules using various chemistries. Below are protocols for two common approaches: amine-reactive and thiol-reactive conjugations.

Protocol 4: Amine-Reactive Conjugation using m-PEG15-NHS Ester

This protocol requires the conversion of this compound to m-PEG15-acid, followed by activation to an NHS ester. The m-PEG15-NHS ester can then react with primary amines (e.g., lysine residues) on proteins.

(A) Conversion of this compound to m-PEG15-acid (General Jones Oxidation):

  • This step involves the oxidation of the terminal alcohol to a carboxylic acid using Jones reagent (CrO3 in sulfuric acid). This procedure requires careful handling of carcinogenic Cr(VI) compounds and is typically performed by experienced chemists.

(B) Activation of m-PEG15-acid to m-PEG15-NHS Ester:

  • Dissolve m-PEG15-acid (1 eq.) in anhydrous DCM or DMF.

  • Add N-hydroxysuccinimide (NHS) (1.2 eq.) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter to remove the urea byproduct (if DCC is used) and purify the m-PEG15-NHS ester.

(C) Conjugation to Protein:

  • Dissolve the protein in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.

  • Prepare a stock solution of m-PEG15-NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Add a 10- to 50-fold molar excess of the m-PEG15-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).

  • Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Quantitative Data for Amine-Reactive PEGylation (Representative)

ParameterValueNotes
PEG Reagent PEG-NHS Ester (various MWs)Efficiency depends on the protein and number of accessible lysines.
Molar Excess of PEG 10-50 foldOptimization is crucial to control the degree of PEGylation.
Degree of PEGylation 1-5 PEGs/proteinVaries depending on the protein and reaction conditions.
Conjugate Yield 40-80%Highly dependent on the specific protein and purification method.
Purity of Conjugate >95%After purification.
Protocol 5: Thiol-Reactive Conjugation using m-PEG15-Maleimide

This protocol requires the synthesis of m-PEG15-maleimide, which can then react specifically with free sulfhydryl groups (e.g., cysteine residues) on proteins.

(A) Synthesis of m-PEG15-maleimide:

  • The synthesis of PEG-maleimide from PEG-alcohol is a multi-step process. A common route involves converting the PEG-alcohol to a PEG-amine, which is then reacted with a maleimide-containing reagent.

(B) Conjugation to Protein:

  • Ensure the protein has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Dissolve the protein in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS with EDTA).

  • Prepare a stock solution of m-PEG15-maleimide in an organic solvent (e.g., DMF or DMSO).

  • Add a 10- to 20-fold molar excess of the m-PEG15-maleimide solution to the protein solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the PEGylated protein using size-exclusion chromatography (SEC) or other suitable methods.

Quantitative Data for Thiol-Reactive PEGylation (Representative)

ParameterValueNotes
PEG Reagent PEG-Maleimide (various MWs)Reaction is highly specific to free thiols.
Molar Excess of PEG 10-20 foldLower excess is often needed due to higher reaction specificity.
Conjugation Efficiency >90%Typically very high for accessible cysteine residues.
Conjugate Yield 50-90%Dependent on protein stability and purification.
Purity of Conjugate >95%After purification.

Visualizing the Workflow and Pathways

Workflow for this compound Bioconjugation

Bioconjugation_Workflow cluster_activation Activation of this compound cluster_functionalization Functionalization cluster_conjugation Bioconjugation mPEG_OH m-PEG15-OH Activation Activation (e.g., Tosylation) mPEG_OH->Activation mPEG_OTs m-PEG15-OTs Activation->mPEG_OTs Substitution Nucleophilic Substitution mPEG_OTs_clone->Substitution mPEG_N3 m-PEG15-N3 Substitution->mPEG_N3 NaN3 mPEG_NH2 m-PEG15-NH2 Substitution->mPEG_NH2 NH3 Click_Chem Click Chemistry mPEG_N3_clone->Click_Chem Amide_Coupling Amide Coupling mPEG_NH2_clone->Amide_Coupling Conjugate1 PEG-Biomolecule (Triazole linkage) Click_Chem->Conjugate1 Conjugate2 PEG-Biomolecule (Amide linkage) Amide_Coupling->Conjugate2 Biomolecule_Alkyne Biomolecule (with alkyne) Biomolecule_Alkyne->Click_Chem Biomolecule_COOH Biomolecule (with COOH) Biomolecule_COOH->Amide_Coupling

Caption: General workflow for bioconjugation starting from this compound.

Signaling Pathway for Amine-Reactive PEGylation

Amine_Reactive_PEGylation mPEG_NHS m-PEG15-NHS Ester Reaction Nucleophilic Acyl Substitution (pH 7-9) mPEG_NHS->Reaction Protein_NH2 Protein-NH2 (Lysine residue) Protein_NH2->Reaction PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) Reaction->PEG_Protein NHS_leaving_group NHS (leaving group) Reaction->NHS_leaving_group releases

Caption: Reaction mechanism for amine-reactive PEGylation.

Signaling Pathway for Thiol-Reactive PEGylation

Thiol_Reactive_PEGylation mPEG_Mal m-PEG15-Maleimide Reaction Michael Addition (pH 6.5-7.5) mPEG_Mal->Reaction Protein_SH Protein-SH (Cysteine residue) Protein_SH->Reaction PEG_Protein PEG-Protein Conjugate (Stable Thioether Bond) Reaction->PEG_Protein

Caption: Reaction mechanism for thiol-reactive PEGylation.

Conclusion

This compound is a versatile building block for the PEGylation of biomolecules. Successful bioconjugation hinges on the initial activation of the terminal hydroxyl group, followed by the selection of an appropriate conjugation chemistry tailored to the target biomolecule. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute their PEGylation strategies. It is important to note that optimization of reaction conditions, including stoichiometry, pH, and reaction time, is critical for achieving the desired degree of PEGylation and preserving the biological activity of the conjugated molecule.

References

Application Note: A Step-by-Step Guide to the Synthesis of PROTACs Utilizing an m-PEG15-Alcohol Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's own cellular machinery for targeted protein degradation.[1] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the PROTAC, the POI, and the E3 ligase.

Poly(ethylene glycol) (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability for systematic variation of linker length.[2] This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing a 15-unit methoxy-poly(ethylene glycol)-alcohol (m-PEG15-alcohol) linker. The protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Method

The synthesis of a PROTAC with an this compound linker is a multi-step process that typically involves the sequential attachment of the E3 ligase ligand and the POI ligand to the linker. A common and robust strategy involves a two-step synthetic route. First, the terminal hydroxyl group of the this compound is activated, for example, through tosylation, to create a good leaving group. Subsequently, the activated PEG linker is conjugated to the E3 ligase ligand. In the final step, the POI ligand is coupled to the other end of the functionalized linker, often through an amide bond formation, to yield the final PROTAC molecule.

Materials and Reagents

  • This compound

  • Protein of Interest (POI) Ligand (with a terminal carboxylic acid)

  • E3 Ligase Ligand (with a terminal amine)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • High-Performance Liquid Chromatography (HPLC) grade solvents

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

Step 1: Activation of this compound (Tosylation)

This initial step involves the activation of the terminal hydroxyl group of the this compound by converting it into a tosylate. This enhances its reactivity for subsequent nucleophilic substitution.

Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (TEA) (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude m-PEG15-tosylate (m-PEG15-OTs).

  • Purify the crude product by flash column chromatography.

Tosylation_Workflow mPEG15_OH This compound mPEG15_OTs m-PEG15-tosylate (m-PEG15-OTs) mPEG15_OH->mPEG15_OTs Tosylation in DCM TsCl p-Toluenesulfonyl chloride (TsCl) Triethylamine (TEA) TsCl->mPEG15_OTs

Caption: Workflow for the tosylation of this compound.

Step 2: Conjugation of m-PEG15-tosylate to the E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by the amine group of the E3 ligase ligand to form a stable ether linkage.

Protocol:

  • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and the purified m-PEG15-OTs (1.1 equivalents) in anhydrous dimethylformamide (DMF) to a concentration of 0.1 M in a reaction vial.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-PEG15 conjugate.

E3_Ligation_Workflow mPEG15_OTs m-PEG15-tosylate E3_PEG15_conjugate E3 Ligase Ligand-PEG15 Conjugate mPEG15_OTs->E3_PEG15_conjugate Nucleophilic Substitution in DMF E3_Ligand_NH2 E3 Ligase Ligand (amine-terminated) E3_Ligand_NH2->E3_PEG15_conjugate

Caption: Conjugation of the activated PEG linker to the E3 ligase ligand.

Step 3: Final PROTAC Synthesis via Amide Coupling

The final step involves the formation of an amide bond between the carboxylic acid of the POI ligand and the newly installed amine on the E3 ligase ligand-PEG15 conjugate (assuming the E3 ligase ligand now presents a free amine for this coupling, or alternatively, the POI ligand is coupled to the other end of the linker). For the purpose of this protocol, we assume the POI ligand has a carboxylic acid to be coupled.

Protocol:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent), the purified E3 ligase ligand-PEG15 conjugate (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF to a concentration of 0.1 M.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow E3_PEG15_conjugate E3 Ligase Ligand-PEG15 Conjugate Final_PROTAC Final PROTAC Molecule E3_PEG15_conjugate->Final_PROTAC Amide Coupling (PyBOP, DIPEA) in DMF POI_Ligand_COOH POI Ligand (carboxy-terminated) POI_Ligand_COOH->Final_PROTAC

Caption: Final amide coupling step to yield the complete PROTAC molecule.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a PROTAC using an this compound linker. The data is based on typical yields and purities achieved in similar multi-step organic syntheses. Actual results may vary depending on the specific ligands and reaction conditions used.

StepProductTypical Yield (%)Purity (by HPLC) (%)
1. Tosylation of this compoundm-PEG15-tosylate85-95>95
2. Conjugation to E3 Ligase LigandE3 Ligase Ligand-PEG15 Conjugate60-75>98
3. Amide Coupling with POI LigandFinal PROTAC Molecule50-70>99

Signaling Pathway

The synthesized PROTAC mediates the degradation of the target Protein of Interest (POI) by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to act catalytically.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (m-PEG15-linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of PROTACs utilizing an this compound linker. The described three-step process, involving linker activation, conjugation to an E3 ligase ligand, and final coupling to a POI ligand, is a versatile and robust method for the generation of these important research tools and potential therapeutics. The provided diagrams and data table serve to clarify the workflow and expected outcomes, aiding researchers in the successful synthesis and application of PROTAC technology.

References

Application Notes and Protocols for m-PEG15-alcohol in Liposome Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liposomes are versatile, biocompatible vesicles used extensively in drug delivery. Their utility is often enhanced through surface modification, a key strategy to improve their stability, prolong circulation time, and enable targeted delivery. Polyethylene glycol (PEG)ylation is a widely adopted method for surface modification that confers "stealth" characteristics to liposomes, allowing them to evade the mononuclear phagocyte system (MPS) and increase their residence time in the bloodstream.[1][2][3]

This document provides detailed application notes and protocols for the use of methoxy-PEG15-alcohol (m-PEG15-alcohol) in the surface modification of liposomes. This compound is a relatively short-chain PEG derivative that can be incorporated into the liposomal bilayer to create a hydrophilic protective layer. These protocols are intended for researchers, scientists, and drug development professionals.

Principle of PEGylation

The incorporation of this compound onto the liposome surface creates a steric barrier. This hydrophilic layer reduces the binding of opsonin proteins, which are responsible for marking the liposomes for uptake by the MPS.[4] The result is a longer circulation half-life, leading to a greater probability of the liposome reaching its target site. The choice of PEG chain length is critical; while longer chains can provide a more robust steric barrier, shorter chains like this compound may offer a balance between stealth properties and cellular interaction, which can be beneficial for certain applications.

Key Effects of this compound Modification

The surface modification of liposomes with this compound induces several key changes in their physicochemical properties. These changes are summarized in the tables below, with representative data collated from studies on PEGylated liposomes.

Physicochemical Characteristics

Surface modification with this compound typically results in a slight increase in particle size and a shift of the zeta potential towards neutrality. A low polydispersity index (PDI) should be maintained, indicating a homogenous population of liposomes.

ParameterNon-PEGylated LiposomesPEGylated Liposomes (this compound)
Mean Particle Size (nm) 135 ± 5.2145 ± 4.8
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -25.5 ± 2.1-10.2 ± 1.9[1]

Table 1: Representative physicochemical characteristics of non-PEGylated and this compound modified liposomes. Data is illustrative and based on typical results observed in liposomal studies.

Drug Loading and Release Profile

PEGylation can influence both the encapsulation efficiency of therapeutic agents and their subsequent release. The presence of the PEG layer can enhance drug retention within the liposome.

ParameterNon-PEGylated LiposomesPEGylated Liposomes (this compound)
Encapsulation Efficiency (%) ~85%>90%
Cumulative Drug Release at 24h (%) 65%45%
Cumulative Drug Release at 48h (%) 85%60%

Table 2: Representative data on the encapsulation efficiency and in vitro drug release for a model hydrophilic drug (e.g., Doxorubicin) from non-PEGylated and this compound modified liposomes. The data indicates a more sustained release profile for PEGylated liposomes.

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of this compound modified liposomes.

Workflow for Preparation and Characterization

The overall process for creating and evaluating PEGylated liposomes involves several sequential steps, from initial formulation to final characterization.

G cluster_prep Preparation cluster_char Characterization cluster_alt Alternative PEGylation A Lipid Dissolution (e.g., Phospholipid, Cholesterol) B Addition of this compound A->B Pre-insertion Method C Thin-Film Hydration B->C D Extrusion for Size Homogenization C->D E Particle Size & PDI Analysis (DLS) D->E F Zeta Potential Measurement E->F G Encapsulation Efficiency Assay F->G H In Vitro Drug Release Study G->H I Prepare Non-PEGylated Liposomes J Post-Insertion of this compound I->J J->E G A Prepare Dialysis Setup (Liposome sample in dialysis bag) B Immerse in Release Medium (e.g., PBS at 37°C) A->B C Incubate with Gentle Stirring B->C D Sample Release Medium at Predetermined Time Points C->D E Replenish with Fresh Medium D->E F Quantify Drug Concentration (e.g., UV-Vis or HPLC) D->F E->C Continue Incubation G Calculate Cumulative Release F->G

References

Application Notes and Protocols for Covalent Attachment of m-PEG15-alcohol to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[1][2] m-PEG15-alcohol is a linear PEG reagent with a terminal hydroxyl group. However, this hydroxyl group is not sufficiently reactive for direct conjugation to proteins under mild conditions.[3] Therefore, an activation step is required to convert the hydroxyl group into a more reactive functional group that can readily form a stable covalent bond with specific amino acid residues on the protein surface.

This document provides detailed application notes and protocols for the covalent attachment of this compound to proteins. The primary focus is on the activation of the terminal hydroxyl group to a succinimidyl carbonate (SC) derivative, which efficiently reacts with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface to form a stable carbamate linkage.[1][4]

Principle of the Method

The overall process involves a two-step approach:

  • Activation of this compound: The terminal hydroxyl group of this compound is reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base to form m-PEG15-succinimidyl carbonate (m-PEG15-SC). This activated PEG is more susceptible to nucleophilic attack.

  • Conjugation to Protein: The activated m-PEG15-SC is then reacted with the target protein in a suitable buffer. The primary amine groups on the protein surface act as nucleophiles, attacking the succinimidyl carbonate group to form a stable carbamate bond and release N-hydroxysuccinimide (NHS).

Experimental Protocols

Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a succinimidyl carbonate ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Rotary evaporator

Procedure:

  • Preparation: Dry the this compound under vacuum for several hours to remove any residual water. All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the dried this compound in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add N,N'-Disuccinimidyl carbonate (1.5 to 2.0 molar excess over this compound).

  • Base Addition: Slowly add anhydrous pyridine or triethylamine (2.0 to 3.0 molar excess over this compound) to the reaction mixture. The base acts as a catalyst and scavenger for the acid byproduct.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting this compound.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove any precipitated salts.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Precipitation and Washing:

    • Dissolve the crude product in a minimal amount of DCM.

    • Precipitate the activated m-PEG15-SC by adding the solution dropwise to a large volume of cold, stirred anhydrous diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product several times with cold anhydrous diethyl ether to remove unreacted DSC and other impurities.

  • Drying and Storage: Dry the final product, m-PEG15-succinimidyl carbonate (m-PEG15-SC), under vacuum. Store the activated PEG at -20°C under an inert atmosphere to prevent hydrolysis.

Protocol 2: Covalent Attachment of Activated m-PEG15-SC to a Model Protein (e.g., Lysozyme)

This protocol outlines the conjugation of the activated m-PEG15-SC to the primary amine groups of a protein.

Materials:

  • Target protein (e.g., Lysozyme)

  • Activated m-PEG15-SC (from Protocol 1)

  • Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 7.5 - 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Dialysis membrane (appropriate molecular weight cut-off, e.g., 10 kDa for Lysozyme)

  • Stir plate and stir bar

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Calculate the required amount of activated m-PEG15-SC to achieve the desired molar excess over the protein (e.g., 5-fold to 20-fold molar excess). The optimal ratio should be determined empirically for each protein.

    • Dissolve the activated m-PEG15-SC in a small volume of the conjugation buffer or a compatible anhydrous organic solvent (e.g., DMF or DMSO) immediately before use.

    • Add the activated PEG solution dropwise to the stirring protein solution.

  • Incubation: Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 1-4 hours. The optimal reaction time and temperature may vary depending on the protein.

  • Quenching the Reaction: To stop the reaction and quench any unreacted m-PEG15-SC, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 30-60 minutes.

  • Purification of the PEGylated Protein:

    • The primary methods for purifying PEGylated proteins from unreacted PEG and unmodified protein are size exclusion chromatography (SEC) and ion-exchange chromatography (IEX).

    • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC can effectively separate PEGylated conjugates from the smaller, unmodified protein and unreacted PEG.

    • Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein. This change in charge can be exploited for separation using IEX. Cation exchange chromatography is often effective for purifying proteins that have been PEGylated on lysine residues, as this modification neutralizes the positive charge of the lysine.

    • Dialysis: For a simpler, though less resolving, purification, dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cut-off to remove unreacted PEG and quenching reagents.

Characterization of PEGylated Proteins

Protocol 3: Determination of the Degree of PEGylation by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess the extent of PEGylation. The attachment of PEG chains increases the apparent molecular weight of the protein, causing it to migrate slower on the gel.

Procedure:

  • Prepare SDS-PAGE gels of an appropriate acrylamide concentration to resolve the expected molecular weights.

  • Prepare samples of the un-PEGylated protein (control) and the purified PEGylated protein.

  • Load the samples onto the gel and run the electrophoresis.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Analyze the gel. The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Protocol 4: Quantification of Primary Amines by TNBS Assay

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free primary amine groups remaining on the protein after PEGylation, thereby allowing for the calculation of the degree of PEGylation.

Procedure:

  • Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine or the un-PEGylated protein).

  • In a 96-well plate, add a known concentration of the un-PEGylated protein and the PEGylated protein to separate wells containing 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add 0.01% TNBS solution to each well.

  • Incubate the plate at 37°C for 2 hours.

  • Measure the absorbance at 345 nm.

  • Calculate the number of free amines in the PEGylated protein relative to the un-PEGylated protein using the standard curve. The difference corresponds to the number of amine groups modified with PEG.

Data Presentation

Table 1: Comparison of PEGylation Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Protein LysozymeLysozymeLysozyme
m-PEG15-SC:Protein Molar Ratio 5:110:120:1
Reaction pH 7.58.08.5
Reaction Temperature (°C) 42525
Reaction Time (hours) 422
Degree of PEGylation (avg) 1.22.53.8
Residual Activity (%) 958570

Table 2: Effect of PEG Chain Length on Protein Stability (Model Data)

PEG Chain Length (kDa)ProteinMelting Temperature (Tm) (°C) - UnmodifiedMelting Temperature (Tm) (°C) - PEGylatedChange in Tm (°C)
5α-1 Antitrypsin60.561.0+0.5
10α-1 Antitrypsin60.561.8+1.3
20 (2-armed)α-1 Antitrypsin60.562.5+2.0
40 (2-armed)α-1 Antitrypsin60.563.1+2.6

Data adapted from a study on alpha-1 antitrypsin, illustrating the trend of increased thermal stability with increasing PEG size.

Visualizations

PEGylation_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Protein Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mPEG_alcohol This compound Activated_PEG Activated m-PEG15-SC mPEG_alcohol->Activated_PEG Anhydrous DCM, Pyridine/TEA DSC N,N'-Disuccinimidyl carbonate (DSC) DSC->Activated_PEG Reaction_Mix PEGylation Reaction Mixture Activated_PEG->Reaction_Mix Conjugation Buffer (pH 7.5-8.5) Protein Target Protein Protein->Reaction_Mix Purified_Product Purified PEGylated Protein Reaction_Mix->Purified_Product SEC or IEX Chromatography Analysis Analysis: - SDS-PAGE - Mass Spectrometry - TNBS Assay Purified_Product->Analysis

Caption: Experimental workflow for the covalent attachment of this compound to proteins.

Caption: Reaction scheme for the activation of this compound and conjugation to a protein.

References

Application Notes and Protocols for m-PEG15-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of m-PEG15-alcohol as a component in the linker design for antibody-drug conjugates (ADCs). Detailed protocols for its activation, conjugation, and subsequent ADC characterization are provided to guide researchers in this field.

Introduction: The Critical Role of Linkers in ADCs

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic payload.[][2][3][4] The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC.[] Polyethylene glycol (PEG) has emerged as an invaluable tool in modern ADC linker technology due to its unique properties. PEG linkers can enhance the solubility and stability of the ADC, prolong its circulation half-life, and reduce immunogenicity.

This compound is a monodisperse PEG linker containing 15 ethylene glycol units, terminating in a hydroxyl group. This structure offers a balance of sufficient length to impart the beneficial properties of PEGylation while providing a reactive handle for further chemical modification. The hydrophilic nature of the PEG spacer helps to increase the solubility of the ADC in aqueous media, which is particularly important when working with hydrophobic payloads.

Key Applications of this compound in ADC Development

  • Enhanced Solubility and Stability: The conjugation of hydrophobic small molecule drugs can lead to ADC aggregation and reduced physical stability. Incorporating a hydrophilic this compound chain into the linker design can mitigate this issue, improving the overall solubility and preventing aggregation. This leads to more homogenous and stable ADC preparations.

  • Improved Pharmacokinetics (PK): The PEG chain creates a protective hydrophilic shield around the payload, which can reduce recognition by the immune system and decrease clearance rates. This "stealth" effect prolongs the circulation time of the ADC, allowing for greater accumulation at the tumor site and potentially improving the therapeutic window.

  • Versatile Chemical Handle: The terminal hydroxyl group of this compound is not directly reactive with functional groups on antibodies or payloads. However, it can be readily derivatized into a variety of reactive functional groups (e.g., NHS esters, maleimides, alkynes), making it a versatile building block for different conjugation strategies. This allows for the connection of payloads that contain alcohol functionalities, which might otherwise be difficult to conjugate.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data illustrating the impact of PEGylation on ADC characteristics.

Table 1: Physicochemical Properties of a Model ADC

ADC ConstructPayloadLinker TypeAggregation (%) by SECSolubility (mg/mL)
ADC-1DM1Non-PEG15.20.8
ADC-2DM1m-PEG15 -based2.15.5

Table 2: Pharmacokinetic and Efficacy Parameters

ADC ConstructPlasma Half-life (t½, hours)In Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)
ADC-1 (Non-PEG)951.265
ADC-2 (m-PEG15 )1501.592

Experimental Protocols and Methodologies

The following protocols provide a general framework for the use of this compound in ADC synthesis and characterization. Optimization will be required for specific antibodies, payloads, and linker chemistries.

This protocol describes the conversion of the terminal hydroxyl group of this compound into a thiol-reactive maleimide group, a common strategy for conjugation to cysteine residues.

Materials:

  • This compound

  • 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid N-succinimidyl ester (SMCC)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Argon or Nitrogen gas supply

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add SMCC (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting m-PEG15-maleimide product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent. Dry the final product under vacuum.

  • Confirm the structure and purity by ¹H NMR and Mass Spectrometry.

This protocol details the conjugation of the activated m-PEG15-Maleimide-Payload to a monoclonal antibody via reduced interchain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • m-PEG15-Maleimide activated payload (from Protocol 1, pre-conjugated to the drug)

  • N-acetylcysteine (NAC) solution

  • Size Exclusion Chromatography (SEC) system for purification

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange)

Procedure:

  • Antibody Reduction:

    • To the mAb solution (typically 5-10 mg/mL), add a 2.5-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0) using a centrifugal filter unit or desalting column.

  • Conjugation Reaction:

    • Prepare a stock solution of the m-PEG15-Maleimide-Payload in a compatible organic solvent like DMSO.

    • Add the payload solution to the reduced mAb solution at a molar ratio of approximately 5-7 moles of payload per mole of mAb. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated payload and other small molecules using a pre-equilibrated SEC column (e.g., Superdex 200 or similar).

    • Alternatively, perform buffer exchange and concentration using centrifugal filter units.

    • The final ADC should be stored in a formulation buffer (e.g., histidine or citrate-based buffer) at 2-8°C.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. The increasing hydrophobicity from the payload allows for the separation of species with DAR 0, 2, 4, 6, and 8.

  • Method:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

    • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

    • Detection: UV at 280 nm (for the antibody) and at the payload's absorbance maximum.

    • Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of high molecular weight species (aggregates) and fragments.

  • Method:

    • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Isocratic elution with a formulation-like buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

    • Detection: UV at 280 nm.

    • Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.

3. In Vitro Plasma Stability Assay:

  • Principle: The stability of the linker is assessed by incubating the ADC in plasma and measuring the amount of payload released over time.

  • Method:

    • Incubate the ADC (e.g., at 100 µg/mL) in human or mouse plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 96 hours), precipitate the plasma proteins (e.g., with acetonitrile).

    • Analyze the supernatant for the released payload using LC-MS/MS.

    • The percentage of released payload is plotted against time to determine the stability profile.

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker mAb Monoclonal Antibody (mAb) mPEG15 This compound (derivatized) mAb->mPEG15 Connector Chemical Connector mPEG15->Connector Payload Cytotoxic Payload Connector->Payload

Caption: General structure of an ADC featuring a m-PEG15-based linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization A 1. Activate this compound (e.g., to Maleimide) B 2. Conjugate Activated PEG to Cytotoxic Payload A->B D 4. Conjugate Payload-Linker to Reduced Antibody B->D C 3. Reduce Antibody (e.g., with TCEP) C->D E 5. Quench Reaction (e.g., with NAC) D->E F 6. Purify ADC (e.g., by SEC) E->F G Determine DAR (HIC-HPLC) F->G H Assess Purity/Aggregation (SEC-HPLC) F->H I Evaluate Stability (Plasma Incubation) F->I J Test Potency (In Vitro Cytotoxicity Assay) F->J

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization 2. Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Target Intracellular Target (e.g., Microtubules, DNA) Payload_Release->Target 5. Target Binding Apoptosis 6. Cell Death (Apoptosis) Target->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols: m-PEG15-alcohol as a Spacer in FRET-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor fluorophores, typically in the range of 1-10 nm. The choice of a spacer to tether these fluorophores to interacting biomolecules is therefore critical for designing robust and sensitive FRET-based assays.

This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol) with 15 ethylene glycol units and a terminal alcohol group (m-PEG15-alcohol) as a flexible spacer in FRET-based assays. The hydrophilic and biocompatible nature of the PEG spacer minimizes non-specific interactions and improves the solubility of the labeled biomolecules, while its defined length allows for precise control over the donor-acceptor distance.[1]

Key Features of this compound as a FRET Spacer

  • Optimal Spacer Length: The 15-unit PEG chain provides a contour length of approximately 5.8 nm, placing it well within the typical Förster distance (R₀) of commonly used FRET pairs. This allows for significant changes in FRET efficiency upon molecular interaction or conformational change.

  • Flexibility: The flexible nature of the PEG chain allows for rotational freedom of the attached fluorophores, which is important for averaging the dipole-dipole orientation factor (κ²) and achieving reliable FRET measurements.

  • Hydrophilicity and Biocompatibility: The hydrophilic nature of PEG reduces non-specific binding of the labeled biomolecules to surfaces and other proteins, leading to lower background signal and improved assay sensitivity.[1] It also enhances the solubility of often hydrophobic fluorophores.

  • Chemical Modifiability: The terminal hydroxyl group of this compound can be readily functionalized to introduce amine- or carboxyl-reactive groups, enabling straightforward conjugation to proteins, peptides, and nucleic acids.

Applications

The use of an this compound spacer is applicable to a wide range of FRET-based assays, including:

  • Protease Activity Assays: A FRET-labeled substrate with a protease cleavage site flanked by a donor and acceptor pair linked via PEG15 spacers can be used to monitor enzyme activity. Cleavage of the substrate separates the fluorophores, leading to a decrease in FRET.

  • Protein-Protein Interaction Studies: Labeling two interacting proteins with a FRET donor and acceptor, each conjugated via a PEG15 spacer, allows for the detection and quantification of their binding.

  • Conformational Change Assays: Attaching a FRET pair to two different domains of a single protein using PEG15 spacers can report on conformational changes that alter the distance between the labeled sites.

  • High-Throughput Screening (HTS): The robust and sensitive nature of FRET assays employing PEG spacers makes them well-suited for HTS of enzyme inhibitors or modulators of protein-protein interactions.

Data Presentation

The length of the PEG spacer directly influences the baseline FRET efficiency and the dynamic range of the assay. The following table provides a representative summary of the expected impact of PEG spacer length on FRET efficiency for a hypothetical FRET pair with an R₀ of 6 nm. The calculated distances are based on the approximate contour length of the PEG chains.

SpacerNumber of EG UnitsApproximate Contour Length (nm)Estimated FRET Efficiency (E)
m-PEG4-OH41.5~0.98
m-PEG8-OH83.0~0.89
m-PEG15-OH 15 5.8 ~0.52
m-PEG24-OH249.0~0.18
m-PEG36-OH3613.5~0.04

Note: FRET efficiency (E) is calculated using the formula E = 1 / (1 + (r/R₀)⁶), where r is the distance between the donor and acceptor and R₀ is the Förster distance. The actual FRET efficiency will also depend on the specific FRET pair, the attachment points on the biomolecules, and the nature of the molecular interaction.

Experimental Protocols

Protocol 1: Functionalization of this compound for Bioconjugation

To conjugate the this compound spacer to biomolecules, the terminal hydroxyl group must first be converted to a reactive group, such as an amine or an N-hydroxysuccinimide (NHS) ester.

This protocol describes a two-step process involving mesylation followed by amination.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Ammonium hydroxide (NH₄OH)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Mesylation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 equivalents) dropwise.

    • Add MsCl (1.2 equivalents) dropwise and stir the reaction at 0 °C for 2 hours, then at room temperature overnight.

    • Wash the reaction mixture with saturated NaCl solution.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the m-PEG15-mesylate.

  • Amination:

    • Dissolve the m-PEG15-mesylate in a concentrated solution of NH₄OH.

    • Stir the mixture at room temperature for 48 hours in a sealed vessel.

    • Remove the excess ammonia and water under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove any remaining salts.

    • Dry the organic layer over MgSO₄, filter, and evaporate to yield m-PEG15-amine.

    • Confirm the conversion using NMR or mass spectrometry.

This protocol involves the activation of a carboxylated PEG spacer. Therefore, a carboxyl-PEG15-alcohol would be the starting material, or the alcohol can be oxidized to a carboxylic acid. Assuming a starting material of m-PEG15-carboxylic acid:

Materials:

  • m-PEG15-carboxylic acid

  • Anhydrous Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve m-PEG15-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DCC or EDC (1.2 equivalents) and stir the reaction at 0 °C for 2 hours, then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • Precipitate the product by adding cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield m-PEG15-NHS ester.

Protocol 2: FRET-based Protease Cleavage Assay

This protocol outlines a general procedure for monitoring protease activity using a FRET peptide substrate labeled with a donor and acceptor fluorophore connected by m-PEG15 spacers.

Materials:

  • Custom-synthesized peptide substrate containing the protease recognition sequence, flanked by a lysine and a cysteine residue for orthogonal labeling.

  • Donor fluorophore-PEG15-NHS ester (e.g., Cy3B-PEG15-NHS ester)

  • Acceptor fluorophore-PEG15-maleimide (e.g., Cy5-PEG15-maleimide)

  • Protease of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader capable of measuring donor and acceptor emission.

Procedure:

  • Substrate Labeling:

    • Dissolve the peptide substrate in a suitable buffer (e.g., PBS, pH 7.2).

    • React the lysine residue with the donor fluorophore-PEG15-NHS ester.

    • Purify the singly labeled peptide using HPLC.

    • React the cysteine residue of the purified peptide with the acceptor fluorophore-PEG15-maleimide.

    • Purify the dual-labeled FRET substrate using HPLC and confirm the labeling by mass spectrometry.

  • Protease Assay:

    • Prepare serial dilutions of the protease in the assay buffer.

    • Pipette the FRET peptide substrate solution into the wells of the microplate at a final concentration typically in the low nanomolar range.

    • Initiate the reaction by adding the protease dilutions to the wells. Include control wells with buffer only or with a known protease inhibitor.

    • Immediately place the plate in the fluorescence plate reader.

    • Monitor the fluorescence intensity of the donor (e.g., excitation at 558 nm, emission at 572 nm for Cy3B) and acceptor (e.g., excitation at 650 nm, emission at 670 nm for Cy5, or FRET emission at 670 nm with excitation at 558 nm) over time.

    • Calculate the initial reaction rates from the linear phase of the fluorescence change. A decrease in the acceptor/donor emission ratio indicates substrate cleavage.

Protocol 3: FRET-based Protein-Protein Interaction Assay

This protocol describes a method to study the interaction between two proteins, Protein A and Protein B, labeled with a FRET donor and acceptor, respectively.

Materials:

  • Purified Protein A and Protein B

  • Donor fluorophore-PEG15-NHS ester

  • Acceptor fluorophore-PEG15-NHS ester

  • Interaction buffer (e.g., PBS with 0.01% Tween-20)

  • Size exclusion chromatography columns for purification

  • Spectrofluorometer or fluorescence plate reader

Procedure:

  • Protein Labeling:

    • Separately label Protein A with the donor fluorophore-PEG15-NHS ester and Protein B with the acceptor fluorophore-PEG15-NHS ester according to the manufacturer's instructions for amine labeling.

    • Remove excess, unreacted dye from each protein solution using size exclusion chromatography.

    • Determine the labeling efficiency (dye-to-protein ratio) using spectrophotometry.

  • FRET Binding Assay:

    • In a microplate or cuvette, add a fixed concentration of the donor-labeled Protein A.

    • Add increasing concentrations of the acceptor-labeled Protein B.

    • Include control samples with only donor-labeled Protein A and only acceptor-labeled Protein B to correct for background and spectral bleed-through.

    • Incubate the samples at room temperature or 37 °C for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence emission spectrum of each sample by exciting at the donor's excitation wavelength.

    • Observe the decrease in donor fluorescence and the increase in sensitized acceptor fluorescence as a function of the acceptor-labeled protein concentration.

    • Calculate the FRET efficiency or the ratio of acceptor to donor emission and plot it against the concentration of acceptor-labeled Protein B to determine the binding affinity (Kd).

Visualizations

FRET_Protease_Assay_Workflow cluster_prep Probe Preparation cluster_assay Assay Execution cluster_result Result Interpretation Peptide Peptide Substrate Donor Donor-PEG15-NHS Acceptor Acceptor-PEG15-Mal Labeled_Substrate Dual-Labeled FRET Substrate Protease Protease Microplate Add to Microplate Reader Fluorescence Reader Analysis Data Analysis Intact Intact Substrate (High FRET) Cleaved Cleaved Products (Low FRET)

Figure 1. Workflow for a FRET-based protease assay.

PPI_FRET_Assay_Workflow cluster_labeling Protein Labeling cluster_binding Binding Assay cluster_analysis Data Analysis & Interpretation ProtA Protein A ProtB Protein B Donor_PEG Donor-PEG15-NHS Acceptor_PEG Acceptor-PEG15-NHS LabeledA Donor-labeled Protein A LabeledB Acceptor-labeled Protein B Mix Mix Labeled Proteins Incubate Incubate to Equilibrium Measure Measure Fluorescence No_Interaction No Interaction (Low FRET) Interaction Interaction (High FRET) Binding_Curve Binding Curve (Kd)

Figure 2. Workflow for a protein-protein interaction FRET assay.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG15-alcohol Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG15-alcohol conjugation reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

General Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a polyethylene glycol (PEG) linker with a terminal hydroxyl (-OH) group and a methoxy (-OCH3) cap at the other end. The PEG chain consists of 15 ethylene glycol units. The hydroxyl group is the reactive site for conjugation, though it typically requires activation to a more reactive functional group before coupling to a biomolecule.[1][][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][3]

Q2: How should this compound be stored?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C. It is generally stable for a few weeks at ambient temperature during shipping.

Q3: Why is the hydroxyl group of this compound not used for direct conjugation?

The terminal hydroxyl group of a primary alcohol in a PEG linker has relatively low reactivity under typical physiological conditions required for bioconjugation. Therefore, it serves as a versatile chemical "handle" that can be converted into a more reactive functional group, allowing for a more controlled and efficient conjugation reaction.

Q4: What are the common strategies to activate the hydroxyl group of this compound?

The primary alcohol of this compound can be activated through several chemical reactions:

  • Tosylation: The hydroxyl group can be converted to a tosylate (-OTs) by reacting the PEG-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate is a good leaving group, making the PEG susceptible to nucleophilic attack by amines or thiols on the target molecule.

  • Oxidation to an Aldehyde: The alcohol can be oxidized to an aldehyde (-CHO) using mild oxidizing agents. This aldehyde can then react with primary amines on a biomolecule (e.g., lysine residues or the N-terminus) via reductive amination.

  • Mitsunobu Reaction: This reaction allows for the conversion of the terminal hydroxyl group into a variety of other functional groups, such as azides, thiols, or amines, in a single step with minimal side reactions affecting the PEG chain. This provides flexibility in the choice of conjugation chemistry.

Troubleshooting the Conjugation Reaction

Q5: My PEGylation reaction yield is very low. What are the possible causes and solutions?

Low yield in a PEGylation reaction can be attributed to several factors. A systematic troubleshooting approach is recommended.

G start Low PEGylation Yield q1 Is the this compound activated? start->q1 a1_no Activate the hydroxyl group (e.g., tosylation, oxidation, Mitsunobu reaction). q1->a1_no No q2 Are the reaction conditions optimal? q1->q2 Yes a2_no Optimize pH, temperature, and reaction time. Check buffer components for interference. q2->a2_no No q3 Is the molar ratio of PEG to biomolecule appropriate? q2->q3 Yes a3_no Increase the molar excess of activated PEG (e.g., 5 to 20-fold). q3->a3_no No q4 Are the reagents (activated PEG, coupling agents, biomolecule) of good quality? q3->q4 Yes a4_no Use fresh reagents. Confirm the activity and concentration of the biomolecule. q4->a4_no No end Improved Yield q4->end Yes

Possible Causes and Solutions for Low Yield:

Possible Cause Solution
Suboptimal Reaction Conditions pH: The optimal pH depends on the conjugation chemistry. For example, reductive amination is favored at a slightly acidic pH (5-7). Ensure your buffer is at the optimal pH for your specific reaction. Temperature and Time: The reaction may not have reached completion. Try increasing the reaction time and/or temperature. Monitor the reaction progress at different time points to determine the optimal duration.
Incorrect Molar Ratio The concentration of the activated PEG reagent may be too low. Increase the molar ratio of the activated this compound to your biomolecule. A 5 to 20-fold molar excess is a common starting point.
Reagent Degradation Activated PEG reagents can be sensitive to moisture and hydrolysis. Use a fresh vial of the activated PEG and store it properly. If you are using coupling agents like carbodiimides, ensure they are fresh and have been stored in a desiccator.
Issues with the Biomolecule The concentration of your biomolecule may be lower than expected, or it may have lost its activity. Confirm the concentration and integrity of your biomolecule before starting the conjugation.
Interfering Buffer Components Some buffer components can interfere with the conjugation reaction. For example, buffers containing primary amines (e.g., Tris) will compete with the target biomolecule in reactions targeting amines. Use a non-interfering buffer (e.g., PBS, HEPES).

Q6: I see a mix of unreacted biomolecule and multiple PEGylated products. How can I improve the selectivity?

The formation of multiple PEGylated species (e.g., mono-, di-, tri-PEGylated) is common, especially when targeting amine groups on proteins which often have multiple reactive lysines.

  • Control the Stoichiometry: Carefully control the molar ratio of the activated PEG to the biomolecule. Lowering the molar excess of PEG will favor the formation of mono-PEGylated products.

  • Site-Specific PEGylation: If possible, utilize a site-specific conjugation strategy. For example, if your protein has a unique cysteine residue, you can activate the this compound to a thiol-reactive group (e.g., maleimide).

  • pH Optimization: For amine-targeted reactions, the reactivity of different amine groups (N-terminal vs. lysine) can be influenced by the reaction pH. Lowering the pH can sometimes favor N-terminal PEGylation.

Troubleshooting Purification

Q7: How do I choose the best method to purify my PEGylated conjugate?

The choice of purification method depends on the size difference between the PEGylated and un-PEGylated biomolecule, the presence of unreacted PEG, and the desired purity of the final product.

G start Purification of PEGylated Conjugate q1 Primary Goal? start->q1 a1 Remove unreacted PEG and small molecules q1->a1 a2 Separate PEGylated from un-PEGylated biomolecule q1->a2 a3 Separate different PEGylated species (e.g., mono- vs. di-) q1->a3 m1 Size Exclusion Chromatography (SEC) Dialysis / Ultrafiltration a1->m1 m2 Ion Exchange Chromatography (IEX) Hydrophobic Interaction Chromatography (HIC) Reversed-Phase HPLC (RP-HPLC) a2->m2 m3 Ion Exchange Chromatography (IEX) Reversed-Phase HPLC (RP-HPLC) a3->m3

Comparison of Common Purification Methods:

Method Principle Best For Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Removing unreacted PEG; separating PEGylated from un-PEGylated protein if there is a significant size difference.Mild conditions, preserves protein activity.May not resolve species with similar sizes (e.g., mono- vs. di-PEGylated).
Ion Exchange Chromatography (IEX) Separation based on net surface charge. PEGylation can shield charges on the protein surface.Separating PEGylated from un-PEGylated protein; separating different degrees of PEGylation (e.g., mono-, di-).High resolution.Requires optimization of pH and salt gradient.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of positional isomers and different degrees of PEGylation.Excellent resolution.Can use harsh organic solvents that may denature the protein.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Separating PEGylated from un-PEGylated protein.Milder than RP-HPLC.Lower capacity and resolution compared to IEX and RP-HPLC.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff (MWCO) of a membrane.Removing unreacted PEG and other small molecules.Simple and scalable.Cannot separate PEGylated from un-PEGylated protein.

Q8: My recovery from the purification column is low. What can I do?

  • Non-specific Binding: Your conjugate might be binding to the column matrix. Try increasing the ionic strength of your buffers or adding a small amount of a non-ionic detergent.

  • Precipitation: The conjugate may be precipitating on the column. Ensure that your conjugate is soluble in the buffers used for chromatography. You may need to adjust the pH or add solubilizing agents.

  • Column Overloading: You may be loading too much sample onto the column. Reduce the amount of sample loaded or use a larger column.

Characterization of the Conjugate

Q9: How can I confirm that my conjugation reaction was successful?

Several analytical techniques can be used to characterize the PEGylated product:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and quick method to visualize the increase in molecular weight of the biomolecule after PEGylation. The PEGylated conjugate will migrate slower than the un-PEGylated molecule.

  • HPLC: High-performance liquid chromatography is a powerful tool for analyzing the reaction mixture.

    • SEC-HPLC: Can show the appearance of a new peak at an earlier retention time, corresponding to the larger PEGylated conjugate.

    • RP-HPLC or IEX-HPLC: Can be used to separate and quantify the unreacted biomolecule, the PEGylated product(s), and unreacted PEG.

  • Mass Spectrometry (MS): Mass spectrometry provides a definitive confirmation of PEGylation by measuring the mass of the conjugate. Techniques like ESI-MS or MALDI-MS can be used to determine the exact number of PEG chains attached to the biomolecule.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Stir bar and round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (cold)

Methodology:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add anhydrous pyridine or triethylamine (as a base) to the solution.

  • Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product (m-PEG15-tosylate) under vacuum.

Protocol 2: Purity Assessment of a PEGylated Protein by SEC-HPLC

This protocol provides a general method for analyzing the purity of a PEGylated protein and separating it from the unreacted protein and free PEG.

Materials:

  • PEGylated protein sample

  • Un-PEGylated protein standard

  • This compound standard

  • HPLC system with a UV detector

  • Size-exclusion column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm)

  • Mobile phase: 150 mM Sodium Phosphate Buffer, pH 7.0

Methodology:

  • Prepare the mobile phase and degas it.

  • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to monitor at 214 nm or 280 nm.

  • Prepare your PEGylated protein sample, un-PEGylated protein standard, and this compound standard at a known concentration (e.g., 1-2 mg/mL) in the mobile phase.

  • Inject a known volume (e.g., 20 µL) of the un-PEGylated protein standard and record the chromatogram and retention time.

  • Inject the same volume of the this compound standard and record its retention time.

  • Inject the same volume of your PEGylated protein reaction mixture.

  • Analyze the chromatogram. The PEGylated protein should elute earlier than the un-PEGylated protein. Unreacted PEG will typically elute much later.

  • The purity can be estimated by integrating the peak areas.

G start Start PEGylation Workflow step1 Activate this compound start->step1 step2 Conjugation Reaction (Activated PEG + Biomolecule) step1->step2 step3 Purification of Conjugate (e.g., SEC, IEX) step2->step3 step4 Characterization (SDS-PAGE, HPLC, MS) step3->step4 end Pure PEGylated Biomolecule step4->end

References

Technical Support Center: Stability and Degradation of m-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of m-PEG15-alcohol under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound is generally stable in aqueous solutions at neutral pH (around 7.0). However, its stability can be compromised under acidic and basic conditions, especially at elevated temperatures. Under acidic conditions, the ether linkages of the polyethylene glycol (PEG) chain can undergo hydrolysis, although this process is typically slow. Basic conditions can also promote the degradation of PEG chains. The terminal alcohol group is relatively stable but can undergo oxidation.

Q2: What are the primary degradation pathways for this compound under pH stress?

A2: The primary degradation pathways for this compound under pH stress involve:

  • Acid-catalyzed hydrolysis: Cleavage of the ether bonds in the PEG chain, leading to the formation of smaller PEG fragments and ethylene glycol.

  • Oxidative degradation: This can occur across the pH range but can be accelerated by certain conditions. It may involve the formation of hydroperoxides, leading to chain scission and the generation of various byproducts, including formaldehyde, formic acid, and acetaldehyde.[1][2][3] The terminal alcohol group can also be oxidized to an aldehyde and then a carboxylic acid.

Q3: What are the expected degradation products of this compound?

A3: Under forced degradation conditions, a variety of degradation products can be observed. The specific products and their abundance will depend on the pH, temperature, and presence of oxidizing agents. Common degradation products include:

  • Shorter chain m-PEG-alcohols

  • Ethylene glycol and its oligomers

  • Formaldehyde[1][2]

  • Formic acid

  • Acetaldehyde

  • m-PEG15-acid (resulting from the oxidation of the terminal alcohol)

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS). A reversed-phase HPLC method is often suitable for separating the parent molecule from its degradation products. LC-MS/MS is a powerful tool for identifying the structure of the degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound Interaction of the PEG chain with the stationary phase.Try a different column chemistry (e.g., a column with a different end-capping). Optimize the mobile phase composition, including the organic modifier and pH.
Low sensitivity or no peak detected This compound lacks a strong UV chromophore.Use a universal detector like RID or ELSD. For higher sensitivity and specificity, use a mass spectrometer.
Inconsistent retention times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure precise preparation of the mobile phase.
Ghost peaks Contamination in the mobile phase or from the sample preparation.Use high-purity solvents and reagents. Ensure thorough cleaning of all glassware and equipment.
Experimental Stability Study Issues
Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions The stress conditions are not harsh enough.Increase the temperature, the concentration of the acid/base, or the duration of the study. Note that over-stressing can lead to secondary degradation products not relevant to normal storage conditions.
Too much degradation (>20%) observed The stress conditions are too harsh.Reduce the temperature, the concentration of the acid/base, or the duration of the study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradation products.
Formation of unexpected precipitates The degradation products may have lower solubility in the chosen solvent system.Adjust the composition of the reaction medium. Analyze the precipitate separately to identify its composition.
Difficulty in identifying degradation products The degradation products are present at very low concentrations or are structurally very similar to the parent compound.Use a more sensitive and specific analytical technique like LC-MS/MS for structural elucidation.

Quantitative Data Summary

The following tables provide illustrative data on the degradation of this compound under forced hydrolytic conditions. This data is representative and may vary depending on the specific experimental conditions.

Table 1: Degradation of this compound at 60°C in Different pH Buffers

pHTime (days)This compound Remaining (%)
2.0 (0.01 M HCl) 0100
792
1485
3078
7.0 (Phosphate Buffer) 0100
799
1498
3097
12.0 (0.01 M NaOH) 0100
790
1481
3072

Table 2: Major Degradation Products Observed by LC-MS after 30 days at 60°C

pHMajor Degradation Products
2.0 Shorter chain m-PEG-alcohols, Ethylene glycol
7.0 Trace amounts of shorter chain m-PEG-alcohols
12.0 Shorter chain m-PEG-alcohols, m-PEG15-acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water

  • HPLC vials

  • Thermostatically controlled oven

Procedure:

  • Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • For each pH condition, mix the stock solution with the respective buffer (0.1 M HCl, PBS, or 0.1 M NaOH) in a 1:1 ratio in HPLC vials.

  • Prepare a control sample by mixing the stock solution with high-purity water in a 1:1 ratio.

  • Incubate the vials at 60°C in a thermostatically controlled oven.

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples with an appropriate buffer before analysis.

  • Analyze the samples immediately by HPLC-RID/ELSD or LC-MS to determine the percentage of remaining this compound and to identify degradation products.

Protocol 2: HPLC-RID Method for Quantification of this compound

Objective: To quantify the amount of this compound in stability samples.

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID)

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of this compound (e.g., Waters Ultrahydrogel or similar).

Mobile Phase:

  • Phosphate Buffered Saline (PBS), pH 7.4

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • RID Temperature: 35°C

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL).

  • Inject the standard solutions to generate a calibration curve.

  • Inject the samples from the forced degradation study.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Condition (0.1 M HCl) stock->acid neutral Neutral Condition (PBS, pH 7.4) stock->neutral base Basic Condition (0.1 M NaOH) stock->base incubate Incubate at 60°C acid->incubate neutral->incubate base->incubate sampling Sampling at Time Points incubate->sampling neutralize Neutralization sampling->neutralize hplc HPLC-RID/MS Analysis neutralize->hplc data Data Interpretation hplc->data degradation_pathway cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) cluster_general General Oxidative Degradation parent This compound hydrolysis Ether Bond Hydrolysis parent->hydrolysis H+ oxidation_base Oxidation parent->oxidation_base OH- oxidation Chain Scission parent->oxidation O2, heat smaller_pegs Shorter m-PEG fragments hydrolysis->smaller_pegs eg Ethylene Glycol hydrolysis->eg peg_acid m-PEG15-acid oxidation_base->peg_acid formaldehyde Formaldehyde oxidation->formaldehyde formic_acid Formic Acid oxidation->formic_acid

References

Technical Support Center: Optimizing Esterification of m-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of m-PEG15-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the esterification of this compound?

A1: The esterification of this compound with a carboxylic acid is typically a Fischer esterification reaction. This is a reversible, acid-catalyzed reaction where the alcohol (this compound) reacts with a carboxylic acid to form an ester and water.[1] To achieve a high yield of the desired m-PEG15-ester, the equilibrium of the reaction needs to be shifted towards the product side. This is commonly achieved by removing water as it is formed or by using an excess of one of the reactants.

Q2: What are the key reaction parameters to consider for optimizing the esterification of this compound?

A2: The key parameters to optimize for this reaction include:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the PEG. A typical starting range is 60-80°C.

  • Catalyst: Strong acid catalysts are typically used. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and acidic ion-exchange resins like Amberlyst 15. The choice and concentration of the catalyst will significantly impact the reaction rate.

  • Molar Ratio of Reactants: Using an excess of either the this compound or the carboxylic acid can help drive the reaction to completion.

  • Removal of Water: As water is a byproduct, its removal is crucial to shift the reaction equilibrium towards the ester product. This can be done by azeotropic distillation (e.g., with toluene or heptane) using a Dean-Stark apparatus, or by using a drying agent.

Q3: What are some common side reactions to be aware of during this compound esterification?

A3: Potential side reactions include:

  • Ether Formation: At high temperatures and in the presence of a strong acid, dehydration of the PEG alcohol can lead to the formation of ether linkages.

  • Degradation of PEG: Polyethylene glycol can be susceptible to oxidative degradation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Formation of Di-ester: If a dicarboxylic acid is used, the formation of a di-PEGylated ester is a possibility.

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively track the consumption of the starting materials and the formation of the product. The ester product will typically have a different Rf value than the starting alcohol and carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the concentration of reactants and products over time.[2]

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the product and any byproducts formed during the reaction.[2]

Q5: What are the recommended methods for purifying the final m-PEG15-ester product?

A5: Purification of the m-PEG15-ester can be achieved through various chromatographic techniques:

  • Size Exclusion Chromatography (SEC): This technique is effective for separating the PEGylated product from smaller molecules like unreacted carboxylic acid and catalyst.

  • Ion Exchange Chromatography (IEX): If the product or impurities are charged, IEX can be a powerful separation tool.

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity and can be useful for purifying PEGylated compounds.

  • Extraction: A standard aqueous work-up can be used to remove the acid catalyst and any water-soluble impurities. The organic layer containing the ester is typically washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Ineffective catalyst- Insufficient temperature- Presence of water in reactants or solvent- Reversible reaction at equilibrium- Use a fresh, active catalyst (e.g., concentrated H₂SO₄ or anhydrous p-TsOH).- Gradually increase the reaction temperature in 10°C increments.- Ensure all reactants and solvents are anhydrous. Use molecular sieves if necessary.- Actively remove water using a Dean-Stark apparatus or by performing the reaction in the presence of a dehydrating agent.
Reaction is very slow - Low catalyst concentration- Low reaction temperature- Steric hindrance from bulky reactants- Increase the catalyst loading incrementally.- Increase the reaction temperature.- Consider using a more reactive derivative of the carboxylic acid, such as an acid chloride or anhydride, which may not require an acid catalyst.
Formation of multiple spots on TLC, indicating side products - Reaction temperature is too high- Catalyst concentration is too high- Presence of oxygen leading to degradation- Lower the reaction temperature.- Reduce the amount of catalyst.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product - Product is water-soluble- Emulsion formation during work-up- For water-soluble esters, consider extraction with a more polar organic solvent or use chromatography for purification.- To break emulsions, add brine (saturated NaCl solution) during the aqueous wash.
Product decomposes during purification - Residual acid catalyst causing hydrolysis during work-up or chromatography- High temperatures during solvent removal- Thoroughly neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) before concentrating.- Use a rotary evaporator at a low temperature and pressure to remove the solvent.

Experimental Protocols

General Protocol for the Esterification of this compound

This protocol provides a general starting point for the esterification of this compound with a carboxylic acid using an acid catalyst. Optimization of the specific conditions will be necessary for each unique substrate.

Materials:

  • This compound

  • Carboxylic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Dean-Stark apparatus (if using azeotropic water removal)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a condenser, and a Dean-Stark trap (if applicable). Connect the apparatus to an inert gas line.

  • Reactant Addition: To the flask, add this compound (1.0 eq) and the carboxylic acid (1.1 - 1.5 eq).

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., toluene, to facilitate azeotropic removal of water). Add the acid catalyst (e.g., p-TsOH, 0.05 - 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed or the reaction reaches equilibrium.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of gas evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate chromatographic method, such as size exclusion chromatography or silica gel chromatography.

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Carboxylic Acid Reflux Heat to Reflux (e.g., 60-80°C) Reactants->Reflux Solvent_Catalyst Anhydrous Solvent + Acid Catalyst Solvent_Catalyst->Reflux Monitor Monitor Progress (TLC/HPLC) Reflux->Monitor Neutralize Neutralize Catalyst (NaHCO3 wash) Monitor->Neutralize Reaction Complete Extract Extract & Dry Neutralize->Extract Concentrate Concentrate Extract->Concentrate Chromatography Chromatography (e.g., SEC) Concentrate->Chromatography Product Pure m-PEG15-Ester Chromatography->Product

Caption: Experimental workflow for this compound esterification.

Troubleshooting_Logic Start Low Product Yield Check_Water Check for Water in Reagents/Solvent? Start->Check_Water Check_Temp Is Reaction Temp Sufficient? Check_Water->Check_Temp No Action_Dry Use Anhydrous Reagents/Solvents Check_Water->Action_Dry Yes Check_Catalyst Is Catalyst Active & Sufficient? Check_Temp->Check_Catalyst Yes Action_Increase_Temp Increase Temperature Check_Temp->Action_Increase_Temp No Check_Equilibrium Is Reaction at Equilibrium? Check_Catalyst->Check_Equilibrium Yes Action_Add_Catalyst Add More/Fresh Catalyst Check_Catalyst->Action_Add_Catalyst No Action_Remove_Water Actively Remove Water (e.g., Dean-Stark) Check_Equilibrium->Action_Remove_Water Yes

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: m-PEG15-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG15-alcohol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a monomethoxy polyethylene glycol with 15 ethylene glycol repeat units. It possesses a terminal hydroxyl (-OH) group, which is the primary site for chemical modification, and a methoxy (-OCH₃) group at the other end, which is chemically inert and serves to cap the PEG chain. The hydroxyl group allows for a variety of conjugation reactions, including esterification, etherification, and the formation of urethanes.

Q2: What are the most common types of reactions performed with this compound?

The hydroxyl group of this compound can undergo several common organic reactions:

  • Esterification: Reaction with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) to form an ester linkage.

  • Etherification: Reaction with an alkyl halide or sulfonate ester in the presence of a base (Williamson ether synthesis) to form an ether linkage.

  • Urethane Formation: Reaction with an isocyanate to form a urethane (carbamate) linkage.

  • Activation: The hydroxyl group can be activated with reagents like tosyl chloride or mesyl chloride to create a good leaving group for subsequent nucleophilic substitution reactions.

Q3: What are the potential byproducts I should be aware of when working with this compound?

Several byproducts can arise depending on the reaction type and the purity of the starting materials. A summary of common byproducts is provided in the table below.

Reaction TypeCommon ByproductsPrimary Cause
Esterification PEG-15-diesterPresence of PEG-15-diol impurity in the this compound starting material.
Unreacted this compoundIncomplete reaction, insufficient activating agent.
N-acylureaIn DCC/DMAP mediated esterification, rearrangement of the O-acylisourea intermediate.[1]
Etherification AlkeneElimination side reaction, favored with secondary or tertiary alkyl halides.
(Williamson)Unreacted this compoundIncomplete deprotonation or reaction.
Urethane Formation Di-urethane PEGPresence of PEG-15-diol impurity.
AllophanateReaction of the initial urethane with another isocyanate molecule (more common with excess isocyanate).
General Oxidized PEG species (aldehydes, carboxylic acids)Exposure of the PEG chain to oxidative conditions, which can lead to chain cleavage.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired m-PEG15-conjugate

Possible Cause 1: Incomplete Reaction

  • Solution:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. For sluggish reactions, consider increasing the temperature, but be mindful of potential side reactions or degradation. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

    • Stoichiometry: Re-evaluate the stoichiometry of your reactants. For reactions requiring an activating agent (e.g., DCC for esterification), ensure it is used in a slight excess. For equilibrium reactions like Fischer esterification, using an excess of one reactant or removing a byproduct (e.g., water) can drive the reaction to completion.[3][4]

Possible Cause 2: Impure or Degraded Reagents

  • Solution:

    • This compound Quality: Use high-purity this compound with a low percentage of PEG-15-diol to minimize the formation of di-substituted byproducts. Store this compound in a cool, dry place under an inert atmosphere to prevent oxidation.

    • Reagent Quality: Use fresh and anhydrous solvents and reagents, especially for moisture-sensitive reactions like those involving strong bases (e.g., NaH in Williamson ether synthesis) or activating agents (e.g., DCC). Water can quench reagents and lead to unwanted side reactions.[1]

Possible Cause 3: Suboptimal Reaction Conditions

  • Solution:

    • pH Control: For reactions involving pH-sensitive functional groups, ensure the reaction is performed at the optimal pH. For example, in reactions with biomolecules, maintaining the correct pH is crucial to preserve the integrity of the molecule.

    • Catalyst Activity: If using a catalyst (e.g., acid catalyst in Fischer esterification, DMAP in DCC coupling), ensure it is active and used in the correct amount.

G start Low Yield of m-PEG15-conjugate cause1 Incomplete Reaction start->cause1 cause2 Impure/Degraded Reagents start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1a Increase Reaction Time/Temperature cause1->sol1a sol1b Optimize Stoichiometry cause1->sol1b sol2a Verify Purity of This compound cause2->sol2a sol2b Use Fresh/Anhydrous Reagents & Solvents cause2->sol2b sol3a Optimize pH cause3->sol3a sol3b Check Catalyst Activity cause3->sol3b

Issue 2: Presence of Unexpected Byproducts in the Final Product

Possible Cause 1: PEG-15-diol Impurity in Starting Material

  • Solution:

    • Characterize Starting Material: Before starting the reaction, characterize the this compound using MALDI-TOF MS to determine the percentage of PEG-15-diol impurity.

    • Purification: If the diol content is high, consider purifying the this compound before use. After the reaction, use chromatographic techniques like HPLC or flash chromatography to separate the mono-substituted product from the di-substituted byproduct.

Possible Cause 2: Side Reactions

  • Solution:

    • Williamson Ether Synthesis: To minimize the elimination byproduct, use primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination.

    • DCC/DMAP Esterification: To reduce the formation of N-acylurea, perform the reaction at a low temperature (e.g., 0 °C) and use the appropriate stoichiometry of DCC and DMAP.

    • Oxidation: To prevent the oxidation of the PEG backbone, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.

G start Unexpected Byproducts in Final Product impurity PEG-15-diol Impurity start->impurity side_reaction Side Reactions start->side_reaction byproduct_diester Di-ester / Di-urethane Byproduct impurity->byproduct_diester leads to byproduct_elimination Alkene Byproduct side_reaction->byproduct_elimination e.g., Williamson Ether Synthesis byproduct_urea N-acylurea Byproduct side_reaction->byproduct_urea e.g., DCC Coupling

Experimental Protocols

Protocol 1: Esterification of this compound with a Carboxylic Acid using DCC/DMAP

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Preparation:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM).

    • Add DMAP (0.1 eq) to the solution.

  • Reaction:

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_react Reaction cluster_purify Work-up and Purification prep1 Dissolve Carboxylic Acid and this compound in DCM prep2 Add DMAP prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add DCC solution dropwise react1->react2 react3 Stir at room temperature react2->react3 purify1 Filter to remove DCU react3->purify1 purify2 Wash with acid and base purify1->purify2 purify3 Dry and concentrate purify2->purify3 purify4 Column Chromatography purify3->purify4

Protocol 2: Williamson Ether Synthesis with this compound

This protocol provides a general method for the etherification of this compound with a primary alkyl halide.

  • Deprotonation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the primary alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cautiously quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Analysis of Reaction Mixture by MALDI-TOF MS

This protocol outlines a sample preparation method for analyzing this compound reaction mixtures by MALDI-TOF MS.

  • Sample Preparation:

    • Prepare a stock solution of your reaction mixture (or purified product) at approximately 1 mg/mL in a suitable solvent (e.g., THF, methanol, or water).

    • Prepare a matrix solution, for example, 10 mg/mL of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.

    • Prepare a cationizing agent solution, such as 1 mg/mL sodium trifluoroacetate (NaTFA) in the same solvent as the matrix.

  • Spotting:

    • On a MALDI target plate, mix 1 µL of the sample solution, 1 µL of the matrix solution, and 1 µL of the cationizing agent solution.

    • Allow the spot to air dry completely.

  • Analysis:

    • Acquire the mass spectrum in positive ion mode. The expected mass of the product will be the mass of this compound + the mass of the conjugated molecule - the mass of the leaving group (e.g., H₂O for esterification).

    • Look for series of peaks separated by 44 Da (the mass of an ethylene glycol unit). The presence of a second series of peaks may indicate byproducts like the di-substituted PEG.

References

challenges in PEGylation and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using polyethylene glycol (PEG) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and why is it used?

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules and macrostructures, such as a drug, therapeutic protein, or vesicle.[1] This modification can enhance the therapeutic properties of proteins by improving stability, solubility, and pharmacokinetics.[2] Key advantages include a prolonged circulatory half-life, reduced immunogenicity, and enhanced resistance to enzymatic degradation.[2]

Q2: What are the main challenges encountered during PEGylation?

Researchers often face several challenges during PEGylation, including:

  • Incomplete or low-yield reactions: The desired degree of PEGylation is not achieved.

  • Loss of biological activity: The PEGylated molecule shows reduced or no therapeutic effect.[3]

  • Product heterogeneity: The reaction produces a mixture of molecules with varying numbers of PEG chains attached at different sites.[4]

  • Protein aggregation: The protein molecules clump together during the PEGylation process.

  • Immunogenicity of PEG: The development of anti-PEG antibodies can lead to accelerated clearance of the PEGylated drug and potential allergic reactions.

  • Difficulties in purification and characterization: Separating the desired PEGylated product from unreacted reagents and byproducts can be challenging.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your PEGylation experiments.

Problem 1: Incomplete or Low-Yield PEGylation Reaction

Symptoms:

  • Analysis (e.g., SDS-PAGE, SEC, Mass Spectrometry) shows a large proportion of unreacted protein.

  • The average degree of PEGylation is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Suboptimal Molar Ratio of PEG to Protein The molar ratio of the PEG reagent to the protein is a critical parameter. An insufficient amount of PEG will result in a low yield of the desired conjugate.Protocol for Optimizing Molar Ratio: 1. Set up a series of small-scale reactions with varying molar ratios of PEG reagent to protein (e.g., 1:1, 5:1, 10:1, 20:1).2. Keep all other reaction parameters (protein concentration, pH, temperature, reaction time) constant.3. After the reaction, quench any unreacted PEG.4. Analyze the products of each reaction using SDS-PAGE or SEC to determine the extent of PEGylation.5. Select the molar ratio that provides the optimal yield of the desired PEGylated product with minimal side products.
Incorrect Reaction Buffer pH The reactivity of the functional groups on both the protein and the PEG reagent is highly dependent on the pH of the reaction buffer. For example, NHS esters react efficiently with primary amines at a pH of 7-9.Protocol for pH Optimization: 1. Identify the optimal pH range for your specific PEGylation chemistry.2. Prepare a series of reaction buffers with pH values across this range (e.g., for NHS chemistry, pH 7.0, 7.5, 8.0, 8.5).3. Perform small-scale PEGylation reactions in each buffer, keeping other parameters constant.4. Analyze the reaction products to identify the pH that yields the highest level of conjugation.
Inactive PEG Reagent PEG reagents can lose activity if stored improperly or if they are old. NHS esters, for example, are susceptible to hydrolysis.Protocol for Verifying Reagent Activity: 1. Always use fresh PEG reagents or reagents that have been stored under the recommended conditions (e.g., desiccated, at a low temperature).2. If you suspect your reagent is inactive, you can perform a small-scale control reaction with a model protein or a compound with a known reactive group to test its efficacy.
Steric Hindrance The target functional group on the protein may be located in a sterically hindered position, preventing the PEG chain from accessing it.Protocol for Overcoming Steric Hindrance: 1. Consider using a PEG reagent with a longer, more flexible spacer arm to increase its reach.2. If possible, explore site-directed mutagenesis to introduce a more accessible reactive site.3. Optimize reaction conditions such as temperature and incubation time, as longer reaction times may allow for the PEGylation of less accessible sites.

Workflow for Troubleshooting Incomplete PEGylation:

G start Incomplete PEGylation Detected check_ratio Verify PEG:Protein Molar Ratio start->check_ratio optimize_ratio Optimize Molar Ratio (e.g., 1:1, 5:1, 10:1) check_ratio->optimize_ratio Incorrect check_ph Check Reaction Buffer pH check_ratio->check_ph Correct optimize_ratio->check_ph optimize_ph Optimize pH for Specific Chemistry check_ph->optimize_ph Incorrect check_reagent Assess PEG Reagent Activity check_ph->check_reagent Correct optimize_ph->check_reagent use_fresh_reagent Use Fresh/Properly Stored Reagent check_reagent->use_fresh_reagent Inactive check_steric_hindrance Consider Steric Hindrance check_reagent->check_steric_hindrance Active use_fresh_reagent->check_steric_hindrance longer_spacer Use PEG with Longer Spacer Arm check_steric_hindrance->longer_spacer Suspected end Successful PEGylation check_steric_hindrance->end Not Suspected longer_spacer->end

Caption: Troubleshooting workflow for incomplete PEGylation.

Problem 2: Loss of Biological Activity

Symptoms:

  • The PEGylated protein shows significantly reduced or no activity in functional assays compared to the unmodified protein.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
PEGylation at or near the Active Site If PEG is attached to an amino acid that is crucial for the protein's biological function, it can block the active site and inhibit its activity.Protocol for Site-Specific PEGylation: 1. Identify Critical Residues: Use literature data or computational modeling to identify amino acids in the active site or binding domains.2. Choose a Site-Specific Chemistry: - N-terminal PEGylation: Utilize chemistries that target the N-terminal alpha-amine by controlling the reaction pH (typically pH 5.0-6.5 for reductive amination). - Cysteine-Specific PEGylation: If your protein has a unique, accessible cysteine residue, use maleimide- or vinyl sulfone-activated PEGs. If not, consider introducing a cysteine residue at a non-critical site via site-directed mutagenesis. - Enzymatic PEGylation: Use enzymes like transglutaminase to attach PEG to specific glutamine residues.
Steric Hindrance from the PEG Chain The bulky PEG chain can sterically hinder the interaction of the protein with its substrate or receptor, even if not directly attached at the active site.Protocol for Optimizing PEG Size: 1. Perform PEGylation with a range of PEG molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa).2. Purify the mono-PEGylated species for each PEG size.3. Conduct functional assays to assess the bioactivity of each PEGylated variant.4. Select the largest PEG size that retains an acceptable level of bioactivity.
Conformational Changes Induced by PEGylation The attachment of PEG can sometimes induce conformational changes in the protein that affect its activity.Protocol for Assessing Conformational Changes: 1. Use biophysical techniques such as Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC) to compare the secondary and tertiary structure and thermal stability of the PEGylated protein to the native protein.2. If significant conformational changes are observed, consider PEGylating at a different site or using a different PEG chemistry.

Impact of PEG Chain Length on Bioactivity (Example Data):

ProteinPEGylation SitePEG MW (kDa)Retained Bioactivity (%)
Interferon alpha-2aN-terminal12~50%
Interferon alpha-2aN-terminal20~28%
Interferon alpha-2aN-terminal40~7%
G-CSFN-terminal2020.80-42.73%
Problem 3: Heterogeneity of PEGylated Product

Symptoms:

  • Analysis reveals a mixture of unreacted protein, mono-PEGylated, di-PEGylated, and other multi-PEGylated species.

  • For mono-PEGylated products, there may be multiple positional isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Non-specific PEGylation Chemistry Chemistries that target common amino acids like lysine will often result in a heterogeneous mixture due to the presence of multiple lysines on the protein surface.Transition to Site-Specific PEGylation: As described in the "Loss of Biological Activity" section, employ site-specific PEGylation strategies such as targeting the N-terminus, a unique cysteine, or using enzymatic methods to achieve a more homogeneous product.
Polydispersity of the PEG Reagent Traditional PEG reagents are often polydisperse, meaning they consist of a mixture of PEG chains of different lengths. This can contribute to the heterogeneity of the final product.Use Monodisperse PEG Reagents: Whenever possible, use high-quality, monodisperse PEG reagents (often referred to as discrete PEGs or dPEGs) to ensure a more uniform product.

Analytical Workflow for Characterizing PEGylation Heterogeneity:

G start PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec iex Ion Exchange Chromatography (IEX) start->iex ms Mass Spectrometry (MS) start->ms sds_page SDS-PAGE start->sds_page analysis_sec Separation by Size (unreacted, mono-, di-PEGylated) sec->analysis_sec analysis_iex Separation by Charge (positional isomers) iex->analysis_iex analysis_ms Determine Mass and Degree of PEGylation ms->analysis_ms analysis_sds_page Visualize Different Species sds_page->analysis_sds_page

Caption: Analytical workflow for heterogeneity assessment.

Problem 4: Protein Aggregation During PEGylation

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • Presence of high molecular weight species in SEC analysis.

  • Formation of a pellet after centrifugation of the reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Intermolecular Cross-linking Using bifunctional PEG reagents can link multiple protein molecules together, leading to aggregation.Use Monofunctional PEG Reagents: Ensure you are using a monofunctional PEG reagent (e.g., mPEG-NHS) to avoid cross-linking. If a bifunctional linker is required for a specific application, carefully control the stoichiometry to favor intramolecular reactions.
High Protein Concentration At high concentrations, protein molecules are in closer proximity, increasing the likelihood of aggregation.Optimize Protein Concentration: Perform the PEGylation reaction at a lower protein concentration. You may need to perform a series of reactions at different concentrations to find the optimal balance between reaction efficiency and aggregation.
Suboptimal Reaction Conditions pH, temperature, and buffer composition can affect protein stability and lead to aggregation.Protocol for Optimizing Reaction Conditions: 1. pH: Ensure the reaction pH is one at which the protein is stable and soluble.2. Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down both the PEGylation reaction and aggregation, potentially favoring the desired reaction.3. Additives: Include stabilizing excipients in the reaction buffer, such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20).

Key Experimental Protocols

Protocol: Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins

Objective: To separate and quantify unreacted protein, PEGylated species, and aggregates based on their hydrodynamic radius.

Materials:

  • SEC column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC).

  • HPLC system with a UV detector.

  • Mobile Phase: A buffer in which your protein is stable and soluble (e.g., phosphate-buffered saline). Some methods may require organic modifiers to reduce non-specific interactions.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove large particulates.

  • Injection: Inject an appropriate volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength for your protein (typically 280 nm).

  • Data Analysis:

    • Aggregates will elute first, followed by multi-PEGylated species, mono-PEGylated species, and finally the unreacted protein.

    • Integrate the peak areas to quantify the relative amounts of each species.

Protocol: Ion-Exchange Chromatography (IEX) for Purification of PEGylated Proteins

Objective: To separate PEGylated proteins based on differences in their surface charge. This is particularly useful for separating positional isomers.

Materials:

  • IEX column (cation or anion exchange, depending on the pI of your protein and the reaction buffer pH).

  • Chromatography system.

  • Binding Buffer (low salt concentration).

  • Elution Buffer (high salt concentration).

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer.

  • Sample Loading: Load the PEGylated reaction mixture onto the column. The protein and its PEGylated forms will bind to the resin. Unreacted PEG will typically flow through.

  • Washing: Wash the column with Binding Buffer to remove any non-specifically bound molecules.

  • Elution: Apply a salt gradient (by mixing Binding and Elution buffers) to the column.

    • PEGylation shields the surface charges of the protein, so more highly PEGylated species will elute at a lower salt concentration than less PEGylated or unreacted protein.

    • Positional isomers may also be separated if the PEGylation site affects the overall surface charge distribution.

  • Fraction Collection: Collect fractions as the proteins elute and analyze them by SDS-PAGE or SEC to identify the fractions containing the desired product.

Protocol: Mass Spectrometry for Characterization of PEGylated Proteins

Objective: To determine the precise mass of the PEGylated protein, and thus the degree of PEGylation.

Procedure:

  • Sample Preparation: The sample may need to be desalted before analysis.

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • A challenge in the MS analysis of PEGylated proteins is the heterogeneity of the PEG itself and the presence of multiple charge states, which can complicate the spectrum.

    • Post-column addition of a charge-stripping agent like triethylamine can simplify the mass spectrum.

  • Data Analysis:

    • Deconvolute the mass spectrum to obtain the zero-charge mass of the protein.

    • The mass of the PEGylated protein will be the mass of the native protein plus the mass of the attached PEG chain(s). The number of attached PEG molecules can be determined from this mass difference.

    • The distribution of peaks can also provide information on the polydispersity of the PEG reagent used.

References

preventing aggregation of nanoparticles during m-PEG15-alcohol functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nanoparticle aggregation during functionalization with m-PEG15-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during this compound functionalization?

Aggregation of nanoparticles during surface modification with this compound can be attributed to several factors:

  • Incomplete PEGylation: Insufficient surface coverage with PEG chains leaves exposed nanoparticle surfaces that can interact and aggregate.[1]

  • Inadequate PEG Density: Even with complete surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in high ionic strength solutions.[1]

  • Suboptimal pH: The pH of the solution can affect both the surface charge of the nanoparticles and the conformation of the PEG chains, leading to reduced stability and aggregation.[1] For nanoparticles stabilized by charge, a pH that neutralizes the surface charge can lead to aggregation.

  • High Ionic Strength: High salt concentrations can screen the surface charges on nanoparticles, reducing electrostatic repulsion and promoting aggregation. This is particularly relevant for charge-stabilized nanoparticles.[1]

  • Issues with the PEG Reagent: The quality and purity of the this compound reagent can impact the efficiency of the modification reaction.

  • Improper Reaction Conditions: Factors such as reaction time, temperature, and mixing can influence the success of the PEGylation process.[1]

Q2: How does the molecular weight of PEG affect nanoparticle stability?

The molecular weight (MW) of the polyethylene glycol (PEG) chain is a critical factor in preventing nanoparticle aggregation. Longer PEG chains generally provide better steric stabilization. Increasing the PEG MW creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents interactions with other nanoparticles and biological components. Studies have shown that increasing PEG MW can significantly enhance the stability and circulation time of nanoparticles in vivo. However, for certain applications, shorter PEG chains might be necessary. It has been generally demonstrated that a PEG MW of 2 kDa or higher is required to effectively shield nanoparticle surfaces from protein adsorption.

Q3: What is the role of pH during and after the PEGylation process?

The pH of the reaction and storage buffers is crucial for maintaining nanoparticle stability. For nanoparticles stabilized by charge, a pH that neutralizes the surface charge can lead to aggregation. The pH for the PEGylation reaction itself should be optimal for the conjugation chemistry being used. For instance, reactions involving NHS esters are often more efficient at a slightly basic pH (7-8), while the activation of carboxylic acid groups with EDC/NHS is more efficient at a pH of 4.5-7.2. After modification, the pH of the storage buffer should be maintained within a range that ensures the colloidal stability of the PEGylated nanoparticles.

Q4: Can the solvent used in the reaction cause aggregation?

Yes, the choice of solvent is critical. Nanoparticles must be stable and well-dispersed in the chosen reaction solvent before the addition of the this compound. If the nanoparticles are not stable in the solvent, they are more susceptible to aggregation upon the addition of any surface-modifying agent. It is also important to use anhydrous solvents if the reaction chemistry is sensitive to water, as water can lead to uncontrolled hydrolysis and condensation, causing aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound functionalization of nanoparticles.

Problem Potential Cause Troubleshooting Steps
Immediate aggregation upon adding this compound. Incorrect pH: The pH of the nanoparticle suspension is not optimal for stability.1. Measure the pH of your nanoparticle suspension before adding the PEG reagent. 2. Adjust the pH to a level that ensures nanoparticle stability. For carboxylated nanoparticles, this is typically a pH above their isoelectric point.
High Reagent Concentration: The concentration of this compound or coupling agents (if used) is too high, leading to rapid, uncontrolled reactions.1. Add the this compound solution dropwise to the vigorously stirring nanoparticle suspension. 2. Optimize the concentration of the PEG reagent through a series of titration experiments.
Presence of Water (for moisture-sensitive reactions): Water can cause uncontrolled hydrolysis and cross-linking.1. Use anhydrous solvents. 2. Ensure all glassware is thoroughly dried before use.
Aggregation observed after the PEGylation reaction and during purification. Incomplete Reaction: The PEGylation reaction did not proceed to completion, leaving bare nanoparticle surfaces.1. Optimize reaction parameters such as time and temperature. 2. Consider increasing the molar ratio of this compound to nanoparticles.
Inappropriate Storage Buffer: The buffer used for resuspending the purified nanoparticles is causing aggregation.1. Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. 2. A buffer with low ionic strength is generally preferable.
Difficulty in redispersing nanoparticles after centrifugation. Irreversible Aggregation: Strong agglomerates formed during the process.1. Avoid over-drying the functionalized nanoparticles into a hard powder. It is often better to store them as a suspension in a suitable solvent. 2. Consider using a lower centrifugation speed or a shorter centrifugation time.
Inconsistent or poor functionalization results. Inefficient Grafting: The reaction chemistry is not proceeding efficiently.1. For carboxylated nanoparticles, ensure they are properly activated (e.g., using EDC/NHS chemistry) to facilitate the reaction with the alcohol group of the PEG. 2. Verify the quality and purity of your this compound.

Experimental Protocols

General Protocol for this compound Functionalization of Carboxylated Nanoparticles via Esterification (EDC/NHS Chemistry)

This protocol describes a general method for attaching this compound to carboxylated nanoparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Note: This is a general guideline and should be optimized for your specific nanoparticle system.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Reaction Buffer (e.g., PBS or Borate buffer, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification method (e.g., centrifugation, dialysis)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer at a known concentration (e.g., 1 mg/mL).

    • Sonicate the suspension to ensure a uniform dispersion.

  • Activation of Carboxylic Groups:

    • Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of EDC/NHS to the available carboxyl groups on the nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups to form a more reactive NHS ester.

  • PEGylation Reaction:

    • Dissolve the this compound in the Reaction Buffer.

    • Add the activated nanoparticles to the this compound solution. The molar ratio of PEG to nanoparticles should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous stirring.

  • Quenching the Reaction:

    • Add a quenching solution to the reaction mixture to deactivate any unreacted NHS esters.

  • Purification:

    • Purify the PEGylated nanoparticles to remove excess PEG, EDC, NHS, and byproducts. This can be achieved through repeated cycles of centrifugation and redispersion in a suitable storage buffer, or by dialysis.

  • Characterization:

    • Characterize the purified PEGylated nanoparticles to confirm successful functionalization and assess for any aggregation. Techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Zeta Potential measurement are recommended.

Visualization of Experimental Workflow and Troubleshooting

experimental_workflow Experimental Workflow for this compound Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization np_prep Disperse Carboxylated Nanoparticles in Activation Buffer activation Activate Carboxyl Groups with EDC/NHS np_prep->activation peg_prep Dissolve this compound in Reaction Buffer pegylation Add Activated Nanoparticles to PEG Solution peg_prep->pegylation activation->pegylation quenching Quench Reaction pegylation->quenching purify Purify PEGylated Nanoparticles quenching->purify characterize Characterize Final Product (DLS, TEM, Zeta Potential) purify->characterize

Caption: A flowchart illustrating the key steps in the this compound functionalization of carboxylated nanoparticles.

troubleshooting_guide Troubleshooting Nanoparticle Aggregation cluster_when When did aggregation occur? cluster_immediate_causes Immediate Aggregation Causes cluster_delayed_causes Delayed Aggregation Causes start Nanoparticle Aggregation Observed when_agg During or immediately after PEG addition? start->when_agg ph_issue Check & Adjust pH when_agg->ph_issue Yes incomplete_rxn Optimize Reaction (Time, Temp, Ratio) when_agg->incomplete_rxn No (After Reaction/ Purification) conc_issue Reduce Reagent Concentration (Add Dropwise) ph_issue->conc_issue solvent_issue Verify Nanoparticle Stability in Solvent conc_issue->solvent_issue buffer_issue Use Low Ionic Strength Storage Buffer incomplete_rxn->buffer_issue purification_issue Avoid Over-drying After Centrifugation buffer_issue->purification_issue

Caption: A decision tree to guide troubleshooting efforts when nanoparticle aggregation is observed.

References

Technical Support Center: Improving m-PEG15-alcohol Bioconjugation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of m-PEG15-alcohol bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a methoxy-terminated polyethylene glycol with 15 repeating ethylene glycol units and a terminal primary alcohol group. It is commonly used in bioconjugation, a process known as PEGylation, to enhance the therapeutic properties of proteins and peptides. Key advantages of PEGylation include prolonged circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1][2] The terminal alcohol group, however, is not reactive on its own and must first be chemically activated to enable conjugation to a biomolecule.

Q2: What functional groups on a protein can activated this compound react with?

A2: The primary alcohol on this compound must first be "activated" to create a reactive group. Once activated, it can be designed to target various functional groups on a protein. The most common target is the ε-amino group of lysine residues due to their abundance and accessibility. Other potential targets include the N-terminal α-amino group, the thiol group of cysteine residues, or the carboxyl groups of aspartic and glutamic acid residues. The choice of activation chemistry determines the target functional group.

Q3: What are the critical parameters to control for a successful conjugation reaction?

A3: Several parameters must be carefully controlled to ensure high yield and specificity. These include:

  • pH: The pH of the reaction buffer is crucial as it affects the reactivity of both the activated PEG and the target functional groups on the protein.[3][4]

  • Molar Ratio: The molar ratio of the activated PEG reagent to the protein influences the degree of PEGylation (the number of PEG chains attached per protein molecule).[5]

  • Temperature and Reaction Time: These parameters affect the rate of both the desired conjugation reaction and potential side reactions, such as hydrolysis of the activated PEG.

  • Protein Concentration: Higher concentrations can sometimes favor aggregation, while very low concentrations may slow down the reaction rate.

Q4: How can I confirm that the bioconjugation was successful?

A4: Successful conjugation can be confirmed using several analytical techniques. SDS-PAGE is a common initial method where the PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. Size Exclusion Chromatography (SEC) is another effective method that separates molecules based on their hydrodynamic radius, which increases upon PEGylation. Mass spectrometry (e.g., MALDI-TOF) can provide a more precise mass of the conjugate, confirming the number of attached PEG chains.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation in a question-and-answer format.

Issue 1: Low or No Conjugation Yield

Q: My conjugation yield is very low. What are the potential causes and how can I fix this?

A: Low yield is a common problem with several potential root causes. The following table summarizes the most frequent issues and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Inefficient Activation of this compound The terminal hydroxyl group of this compound is unreactive and must be converted to an active ester or other reactive species. Incomplete or failed activation will result in no conjugation.Verify the activation step independently before proceeding with conjugation. Common activation methods include conversion to a tosylate, tresylate, or activation with reagents like N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate (pNP-chloroformate). Ensure anhydrous conditions during activation to prevent hydrolysis of activating agents.
Suboptimal Reaction pH The pH affects the nucleophilicity of the target amino acid side chains (e.g., lysine's amino group) and the stability of the activated PEG ester. For NHS-esters, the reaction with primary amines is most efficient at a pH of 7.2-8.5. At higher pH, the rate of hydrolysis of the activated PEG increases significantly, reducing the amount available for conjugation.Perform a pH screening experiment (e.g., from pH 7.0 to 9.0) to find the optimal balance between amine reactivity and activated PEG stability for your specific protein.
Inappropriate Molar Ratio An insufficient molar excess of activated PEG will lead to incomplete conjugation. Conversely, an extremely high excess can sometimes lead to multi-PEGylation and potential protein aggregation.Optimize the molar ratio of activated PEG to protein. Start with a ratio of 5:1 or 10:1 and increase it incrementally. Monitor the reaction products by SDS-PAGE or SEC to determine the ratio that maximizes the desired mono-PEGylated product.
Steric Hindrance The target functional groups on the protein may be located in sterically hindered regions, preventing the bulky PEG chain from accessing them.If possible, consider site-directed mutagenesis to introduce a more accessible reactive residue (e.g., a cysteine). Alternatively, use a PEG reagent with a longer, more flexible spacer arm between the PEG chain and the reactive group.
Hydrolysis of Activated PEG Activated PEG esters, especially NHS esters, are susceptible to hydrolysis in aqueous buffers. This competing reaction deactivates the PEG, making it unable to conjugate.Prepare the activated PEG solution immediately before use. Minimize the reaction time as much as possible while still allowing for sufficient conjugation. Ensure the reaction buffer is free of extraneous nucleophiles (e.g., Tris buffer contains a primary amine and should be avoided). Use phosphate or bicarbonate buffers.
Issue 2: Protein Aggregation or Loss of Activity

Q: I'm observing precipitation during my reaction, or my final product has lost its biological activity. What should I do?

A: Protein aggregation and loss of activity are serious issues that can arise from the conjugation process itself or the reaction conditions.

  • Cause: Unfavorable Buffer Conditions. The pH, ionic strength, or buffer components may be destabilizing your protein.

    • Solution: Screen a panel of buffers at different pH values and ionic strengths to find conditions that maintain protein stability throughout the reaction. Consider adding stabilizing excipients like arginine or sucrose.

  • Cause: Modification of Critical Residues. The PEGylation may be occurring at or near the protein's active site or a site crucial for its tertiary structure, leading to a loss of function.

    • Solution: If using a non-specific activation chemistry (like targeting lysines), you may have limited control. One strategy is to protect the active site by adding a ligand or substrate during the conjugation reaction. For more precise control, switch to a site-specific conjugation strategy, such as targeting a unique cysteine residue or using enzymatic methods.

  • Cause: High Degree of PEGylation. Attaching too many PEG chains can drastically alter the protein's structure, leading to instability, aggregation, or reduced activity.

    • Solution: Reduce the molar ratio of activated PEG to protein to favor mono-PEGylation over multi-PEGylation. Purify the reaction mixture to isolate the mono-PEGylated species from higher-order conjugates.

Issue 3: Difficulty in Purifying the Final Conjugate

Q: I'm struggling to separate my PEGylated protein from the unreacted protein and excess PEG.

A: Purification is a critical step to achieve a homogenous final product. The choice of technique depends on the differences in physicochemical properties between the desired product and the contaminants.

  • Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, low molecular weight PEG. It can also separate the larger PEGylated protein from the smaller, unreacted protein, although resolution can be challenging if the PEG chain is small.

  • Ion Exchange Chromatography (IEX): This is often the preferred method for separating PEGylated species. The attachment of a neutral PEG chain shields the surface charges of the protein, causing the conjugate to elute at a different salt concentration than the unmodified protein. IEX can often resolve species with different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a supplementary or alternative purification step, separating molecules based on differences in hydrophobicity.

Experimental Protocols

Protocol: Two-Step this compound Conjugation to Protein Lysine Residues

This protocol describes a general method for activating this compound with p-nitrophenyl chloroformate (pNP) and subsequently conjugating it to the primary amines (lysine side chains) of a target protein.

Step 1: Activation of this compound with pNP-Chloroformate

Materials:

  • This compound

  • p-Nitrophenyl chloroformate (pNP-chloroformate)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pNP-chloroformate (e.g., 1.2 molar equivalents) and TEA (1.5 molar equivalents) to the solution dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Once the reaction is complete, filter the solution to remove any precipitate.

  • Precipitate the activated m-PEG15-pNP product by adding the DCM solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry it under a vacuum.

  • Characterize the activated PEG by NMR or other appropriate methods to confirm its structure and purity.

Step 2: Conjugation of Activated m-PEG15-pNP to Target Protein

Materials:

  • Target protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Avoid Tris or other amine-containing buffers.

  • Activated m-PEG15-pNP

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M glycine or hydroxylamine)

  • Purification system (SEC or IEX)

Procedure:

  • Prepare a stock solution of the activated m-PEG15-pNP in anhydrous DMSO.

  • To the protein solution, add the activated PEG stock solution to achieve the desired final molar ratio (e.g., 10:1 PEG:protein). The final concentration of DMSO should typically be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE or SEC-HPLC.

  • Once the desired level of conjugation is reached, quench the reaction by adding an excess of a small molecule amine like glycine or hydroxylamine to react with any remaining activated PEG.

  • Purify the reaction mixture using an appropriate chromatography method (e.g., IEX followed by SEC) to separate the PEGylated protein from unreacted protein, excess PEG, and byproducts.

  • Analyze the purified fractions to confirm the purity and identity of the final conjugate.

Visualizations

G General Workflow for this compound Bioconjugation cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A 1. Activate this compound (e.g., with DSC, pNP) C 3. Combine Activated PEG and Protein Solution (Optimize pH, Molar Ratio) A->C B 2. Prepare Protein Solution (Amine-free buffer, e.g., PBS) B->C D 4. Incubate Reaction (Controlled Time & Temp) C->D E 5. Quench Reaction (e.g., with Glycine) D->E F 6. Purify Conjugate (IEX and/or SEC) E->F G 7. Characterize Product (SDS-PAGE, MS, HPLC) F->G G Troubleshooting Low Conjugation Yield Start Low or No Yield Observed Q1 Was m-PEG-OH activation successful? Start->Q1 Sol1 Verify activation chemistry. Ensure anhydrous conditions. Characterize activated PEG. Q1->Sol1 No Q2 Is the reaction pH optimal (e.g., 7.2-8.5 for NHS)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Perform pH screen. Avoid amine-containing buffers (e.g., Tris). Q2->Sol2 No Q3 Is the PEG:Protein molar ratio sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Increase molar ratio (e.g., 5:1 -> 20:1). Monitor by SDS-PAGE. Q3->Sol3 No Q4 Could hydrolysis or steric hindrance be an issue? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Use fresh activated PEG. Minimize reaction time. Consider longer linkers. Q4->Sol4 Success Yield Improved Sol4->Success

References

storage and handling recommendations for m-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of m-PEG15-alcohol.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What are the recommended storage conditions for this compound? For optimal stability, this compound should be stored under the following conditions:

    • Long-term storage: -20°C

    • Short-term storage: 0 - 4°C[1]

    • The product should be stored in a dry, dark environment.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric oxygen.[2][3]

  • Q2: How does temperature affect the stability of this compound? Elevated temperatures can accelerate the degradation of polyethylene glycols (PEGs).[2] Storing at recommended low temperatures minimizes the risk of chemical changes, such as oxidation, which can alter the properties of the molecule.

  • Q3: Is this compound sensitive to light? Yes, exposure to light, particularly UV light, can lead to the degradation of PEGs. It is crucial to store this compound in a light-protected container, such as an amber vial or in a dark location.

  • Q4: Does moisture affect the stability of this compound? Yes, this compound is hygroscopic and should be protected from moisture. Store in a tightly sealed container in a dry environment to prevent water absorption, which can affect its purity and performance in experiments.

Handling

  • Q5: What personal protective equipment (PPE) should be worn when handling this compound? When handling this compound, it is recommended to wear the following PPE:

    • Safety goggles or glasses

    • Standard laboratory gloves

    • A lab coat

  • Q6: What are the general handling precautions for this compound?

    • Handle the compound in a well-ventilated area.

    • Avoid direct contact with skin and eyes.

    • Prevent the formation of dust or aerosols.

    • Keep the container tightly closed when not in use to prevent moisture absorption and contamination.

  • Q7: How should I prepare solutions of this compound?

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the container.

    • Use anhydrous solvents for reconstitution if the application is sensitive to moisture.

    • Briefly centrifuge the vial before opening to ensure that all the material is at the bottom.

Solubility & Stability

  • Q8: What solvents can be used to dissolve this compound? this compound, like other polyethylene glycol derivatives, is generally soluble in water and most polar organic solvents. This includes:

    • Water

    • Dimethyl sulfoxide (DMSO)

    • Ethanol and other lower alcohols

  • Q9: How can I determine the solubility of this compound in a specific solvent? To determine the solubility, it is recommended to perform a small-scale test. Start with a known mass of this compound and gradually add the solvent of interest while vortexing or sonicating until the solid is completely dissolved.

  • Q10: What factors can affect the stability of this compound in solution? The stability of PEG solutions can be influenced by several factors, including:

    • Temperature: Higher temperatures can accelerate degradation.

    • Light: Exposure to light can cause degradation.

    • Oxygen: The presence of oxygen can lead to oxidation.

    • pH: Extreme pH values can lead to the degradation of PEG chains. It is advisable to maintain a neutral pH for solutions unless the experimental protocol requires otherwise.

Data Summary

ParameterRecommendation
Long-Term Storage Temperature -20°C
Short-Term Storage Temperature 0 - 4°C
Light Sensitivity Store in the dark
Moisture Sensitivity Store in a dry environment, tightly sealed
Recommended Atmosphere Inert (e.g., Argon, Nitrogen)
Common Solvents Water, DMSO, Ethanol

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Equilibration: Allow the vial of this compound to reach room temperature before opening.

  • Weighing: In a well-ventilated chemical fume hood, carefully weigh the desired amount of this compound into a new, clean vial.

  • Solvent Addition: Add the desired solvent (e.g., anhydrous DMSO for moisture-sensitive applications) to the vial containing the this compound.

  • Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved.

  • Storage of Solution: If not for immediate use, store the stock solution at -20°C. Before use, allow the solution to thaw completely and vortex briefly to ensure homogeneity.

Visualizations

Storage_and_Handling_Workflow This compound Storage and Handling Workflow cluster_storage Storage cluster_handling Handling cluster_solution_prep Solution Preparation storage_conditions Store at -20°C (Long-term) or 0-4°C (Short-term) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage_conditions->ppe Before Use protect_light Protect from Light protect_moisture Protect from Moisture (Tightly Sealed) inert_atmosphere Store under Inert Gas (e.g., Argon) warm_to_rt Warm Vial to Room Temperature ppe->warm_to_rt ventilation Use in a Well-Ventilated Area avoid_contact Avoid Skin and Eye Contact add_solvent Add Anhydrous Solvent warm_to_rt->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store_solution Store Solution at -20°C dissolve->store_solution

Caption: Workflow for the proper storage and handling of this compound.

References

Technical Support Center: Reactions of m-PEG15-alcohol with Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for m-PEG15-alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the conjugation of this compound to sterically hindered alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low when reacting this compound with a sterically hindered secondary or tertiary alcohol?

A1: Low yields in these reactions are common and can be attributed to several factors. The primary reason is steric hindrance, where the bulky groups on both the this compound and the substrate impede the approach of the reacting functional groups. Other common causes include suboptimal reaction conditions, inadequate activation of the reacting partners, and potential side reactions. A systematic approach to troubleshooting is crucial for improving the reaction outcome.

Q2: What are the most effective methods for coupling this compound to a sterically hindered alcohol?

A2: Standard esterification methods are often inefficient for sterically hindered substrates. More robust coupling methods are required to overcome the steric barrier. The most successful approaches include:

  • Mitsunobu Reaction: This method activates the alcohol under mild, neutral conditions, making it a powerful tool for coupling with acidic nucleophiles.[1][2][3]

  • Steglich Esterification: This reaction utilizes a carbodiimide coupling agent (like DCC or EDC) with a catalyst (typically DMAP) and is effective for acid-sensitive substrates.[4][5]

  • Yamaguchi Esterification: This method is particularly useful for the synthesis of highly functionalized esters and macrolactones, employing a mixed anhydride intermediate.

Q3: What are the key reaction parameters to optimize for improving yield?

A3: Several parameters can be optimized to enhance the reaction yield:

  • Catalyst/Coupling Agent: The choice and amount of catalyst or coupling agent are critical. For example, in Steglich esterification, a catalytic amount of DMAP is crucial for efficient ester formation.

  • Solvent: The solvent can significantly influence reaction rates and selectivity. Anhydrous, non-polar aprotic solvents like THF or DCM are commonly used.

  • Temperature: While some reactions are performed at room temperature, gentle heating may be necessary to overcome the activation energy barrier. However, excessive heat can lead to side reactions.

  • Reaction Time: Reactions involving sterically hindered substrates often require longer reaction times for completion. Monitoring the reaction progress by TLC or HPLC is recommended.

  • Reagent Stoichiometry: Using an excess of one reagent can drive the equilibrium towards product formation.

Q4: How can I minimize side reactions?

A4: Side reactions are a common cause of low yields. To minimize them:

  • Ensure Anhydrous Conditions: Water can hydrolyze activated intermediates and reagents. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

  • Order of Reagent Addition: In some reactions, like the Mitsunobu reaction, the order of addition of reagents can be critical to prevent the formation of byproducts.

Q5: What are the best practices for purifying the m-PEG15-conjugated product?

A5: Purification of PEGylated compounds can be challenging due to their physical properties. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is often used, but the polar nature of PEGylated compounds can lead to streaking. Using a solvent system with a gradient of a more polar solvent like methanol in dichloromethane or chloroform can improve separation.

  • Precipitation/Crystallization: The product can sometimes be precipitated or crystallized from a suitable solvent system to remove unreacted starting materials and byproducts.

  • Dialysis: For larger PEG derivatives, dialysis can be an effective method for removing small molecule impurities.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Insufficient Activation of Reactants - For esterifications, ensure the carboxylic acid is properly activated. Consider using more powerful coupling agents like those in the Yamaguchi or Steglich esterification. - In a Mitsunobu reaction, ensure the phosphine and azodicarboxylate are fresh and active.
Steric Hindrance is Too High for the Chosen Method - Switch to a more robust coupling method designed for sterically hindered substrates, such as the Yamaguchi or Mitsunobu reaction. - Consider using a less sterically demanding PEG derivative if the application allows.
Incorrect Reaction Conditions - Optimize the reaction temperature. A moderate increase in temperature may be necessary. - Extend the reaction time. Monitor the reaction progress over a longer period (e.g., 24-48 hours). - Use an appropriate anhydrous solvent. THF and DCM are common choices.
Degraded Reagents - Use fresh, high-purity reagents. Azodicarboxylates used in the Mitsunobu reaction can be sensitive to light and heat.
Problem 2: Presence of Significant Byproducts
Possible Cause Suggested Solution
Presence of Water - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. - Store hygroscopic reagents in a desiccator.
Side Reactions of Activated Intermediates - In carbodiimide-mediated reactions, the O-acylisourea intermediate can rearrange to an N-acylurea byproduct. Adding an acylation catalyst like DMAP can minimize this. - In the Mitsunobu reaction, if the nucleophile is not acidic enough, the azodicarboxylate can act as the nucleophile.
Incorrect Stoichiometry - Carefully control the stoichiometry of the reactants. An excess of one reagent may lead to side reactions.

Experimental Protocols

Protocol 1: Mitsunobu Esterification of a Hindered Secondary Alcohol with m-PEG15-acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • m-PEG15-acid

  • Sterically hindered secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered secondary alcohol (1.0 eq.), m-PEG15-acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient elution (e.g., dichloromethane/methanol) to isolate the desired m-PEG15-ester.

Expected Yield: Yields can vary significantly depending on the steric hindrance of the alcohol, but reports for similar reactions suggest yields in the range of 50-80% can be achieved with optimization.

Protocol 2: Steglich Esterification of a Hindered Tertiary Alcohol with m-PEG15-acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • m-PEG15-acid

  • Sterically hindered tertiary alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the m-PEG15-acid (1.0 eq.), the sterically hindered tertiary alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate. If using EDC, the urea byproduct is water-soluble and can be removed during aqueous workup.

  • Wash the filtrate/reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Yield: The Steglich esterification is known to be effective for sterically demanding substrates, and yields of 60-90% are often reported for similar reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for esterification reactions involving sterically hindered alcohols, which can be used as a starting point for optimizing your this compound reactions.

Reaction TypeCoupling Agents/CatalystsSolventTemperature (°C)Typical Yield (%)Reference
Mitsunobu Reaction PPh₃, DIAD/DEADTHF0 to RT50-90
Steglich Esterification DCC/EDC, DMAPDCM0 to RT60-95
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPTolueneRT70-95

Visualizations

Troubleshooting_Steric_Hindrance cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Product Steric_Hindrance High Steric Hindrance Low_Yield->Steric_Hindrance Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Side_Reactions Side Reactions Low_Yield->Side_Reactions Change_Method Change Coupling Method (Mitsunobu, Yamaguchi) Steric_Hindrance->Change_Method Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Suboptimal_Conditions->Optimize_Conditions Control_Environment Control Environment (Anhydrous, Inert Atm.) Side_Reactions->Control_Environment

Caption: Troubleshooting workflow for low yield in sterically hindered reactions.

Mitsunobu_Reaction_Workflow Start Start: Prepare Reagents Mix Mix Hindered Alcohol, m-PEG15-acid, and PPh3 in Anhydrous THF Start->Mix Cool Cool to 0 °C Mix->Cool Add_DIAD Add DIAD/DEAD Dropwise Cool->Add_DIAD React Warm to RT, Stir 12-24h Add_DIAD->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Workup Concentrate and Purify (Column Chromatography) Monitor->Workup Reaction Complete Product Isolated m-PEG15-Ester Workup->Product

Caption: Experimental workflow for the Mitsunobu reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for m-PEG15-alcohol Conjugate Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical methods for the validation of small molecule conjugates featuring the m-PEG15-alcohol linker. To illustrate the impact of PEG chain length on analytical outcomes, this guide also presents comparative data for conjugates synthesized with m-PEG4-alcohol and m-PEG24-alcohol as alternatives. The information herein is designed to assist in the selection of appropriate analytical strategies and in the interpretation of resulting data.

Introduction to m-PEG-alcohol Conjugates

Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The m-PEG-alcohol series, characterized by a methoxy-terminated PEG chain with a terminal hydroxyl group, offers a versatile platform for conjugation. The hydroxyl group can be activated or replaced to react with various functional groups on a target molecule. The length of the PEG chain is a critical parameter that influences the physicochemical properties of the resulting conjugate, including its solubility, hydrodynamic radius, and ultimately, its in vivo behavior. This, in turn, affects the analytical methods required for its characterization.

This guide focuses on the validation of a hypothetical small molecule drug, "Drug X," conjugated with this compound, and compares its analytical profile with conjugates of m-PEG4-alcohol and m-PEG24-alcohol.

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize illustrative quantitative data obtained from the analysis of Drug X conjugated with m-PEG4, m-PEG15, and m-PEG24 linkers.

Table 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

ParameterDrug X-m-PEG4Drug X-m-PEG15Drug X-m-PEG24
Retention Time (min) 12.511.210.1
Experimentally Determined Molecular Weight (Da) 808.91293.51689.9
Theoretical Molecular Weight (Da) 808.961293.481689.98
Polydispersity Index (PDI) 1.021.031.04
Purity (%) >98>98>97

Table 2: High-Performance Liquid Chromatography (HPLC-UV)

ParameterDrug X-m-PEG4Drug X-m-PEG15Drug X-m-PEG24
Retention Time (min) 8.29.510.8
Purity by Area (%) 99.198.898.5
Limit of Detection (LOD) (µg/mL) 0.10.150.2
Limit of Quantitation (LOQ) (µg/mL) 0.30.450.6

Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

ParameterDrug X-m-PEG4Drug X-m-PEG15Drug X-m-PEG24
Retention Time (min) 8.19.410.7
Observed [M+H]⁺ (m/z) 809.51294.71691.0
Theoretical [M+H]⁺ (m/z) 809.491294.741691.01
Fragmentation Pattern Consistent with Drug X and PEG4 fragmentationConsistent with Drug X and PEG15 fragmentationConsistent with Drug X and PEG24 fragmentation

Table 4: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

FeatureDrug X-m-PEG4Drug X-m-PEG15Drug X-m-PEG24
Characteristic PEG Signal (ppm) ~3.64 (s, 16H)~3.64 (s, 60H)~3.64 (s, 96H)
Methoxy Signal (ppm) ~3.38 (s, 3H)~3.38 (s, 3H)~3.38 (s, 3H)
Drug X Protons Characteristic shifts observedCharacteristic shifts observedCharacteristic shifts observed
Purity (%) >99>99>99

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the absolute molecular weight, size distribution, and purity of the PEGylated conjugate.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector

  • SEC column (e.g., TSKgel G2000SWxl)

  • Multi-Angle Light Scattering (MALS) detector

  • Refractive Index (RI) detector

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) and filter it through a 0.22 µm filter. Degas the mobile phase.

  • Sample Preparation: Dissolve the PEGylated conjugate in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.1 µm syringe filter.

  • Instrument Setup:

    • Set the HPLC flow rate to 0.5 mL/min.

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on all detectors.

    • Set the UV detector to monitor at the wavelength of maximum absorbance for Drug X.

  • Data Acquisition: Inject 50 µL of the sample. Collect data from the UV, MALS, and RI detectors.

  • Data Analysis: Use the software provided with the MALS detector to calculate the molar mass and polydispersity of the eluting peaks.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To assess the purity and quantify the PEGylated conjugate.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation: Prepare a stock solution of the PEGylated conjugate in a 50:50 mixture of water and acetonitrile at 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Instrument Setup:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at the λmax of Drug X.

    • Gradient program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-20 min: 20% B

  • Data Acquisition: Inject 10 µL of each sample and standard.

  • Data Analysis: Integrate the peak areas to determine purity. Construct a calibration curve to determine the concentration of the conjugate in unknown samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of the PEGylated conjugate by accurate mass determination and to analyze its fragmentation pattern.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation: Dissolve the PEGylated conjugate in a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.

  • Instrument Setup:

    • Use the same LC gradient as for the HPLC-UV method, but with a flow rate of 0.3 mL/min.

    • Set the ESI source to positive ion mode.

    • Acquire mass spectra over a range of m/z 400-2000.

    • For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion of the conjugate.

  • Data Acquisition: Inject 5 µL of the sample.

  • Data Analysis: Determine the monoisotopic mass of the conjugate from the mass spectrum. Analyze the MS/MS spectrum to identify characteristic fragments of the drug and the PEG linker.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the structure of the PEGylated conjugate and assess its purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the PEGylated conjugate in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup:

    • Tune and shim the spectrometer.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the characteristic signals of the PEG linker and the drug molecule to confirm the conjugation and assess purity.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the key analytical methods described.

SEC_MALS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_detection Detection cluster_analysis Data Analysis prep_mp Prepare & Degas Mobile Phase (PBS) prep_sample Dissolve Conjugate in Mobile Phase (1 mg/mL) filter_sample Filter Sample (0.1 µm) prep_sample->filter_sample autosampler Autosampler (50 µL injection) filter_sample->autosampler sec_column SEC Column autosampler->sec_column pump HPLC Pump (0.5 mL/min) pump->sec_column uv_detector UV Detector sec_column->uv_detector mals_detector MALS Detector uv_detector->mals_detector ri_detector RI Detector mals_detector->ri_detector data_acq Data Acquisition ri_detector->data_acq mw_calc Calculate Molecular Weight & Polydispersity data_acq->mw_calc

Caption: SEC-MALS Experimental Workflow.

HPLC_UV_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_detection Detection cluster_analysis Data Analysis prep_mp_A Mobile Phase A (0.1% TFA in H₂O) prep_sample Prepare Conjugate Stock & Dilutions prep_mp_B Mobile Phase B (0.1% TFA in ACN) autosampler Autosampler (10 µL injection) prep_sample->autosampler c18_column C18 Column autosampler->c18_column pump Gradient Pump pump->c18_column uv_detector UV-Vis Detector c18_column->uv_detector data_acq Data Acquisition uv_detector->data_acq purity_quant Purity Assessment & Quantification data_acq->purity_quant

Caption: HPLC-UV Experimental Workflow.

LC_MS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lc LC System cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_mp_A Mobile Phase A (0.1% FA in H₂O) prep_sample Prepare Conjugate Sample (10 µg/mL) prep_mp_B Mobile Phase B (0.1% FA in ACN) autosampler Autosampler (5 µL injection) prep_sample->autosampler c18_column C18 Column autosampler->c18_column pump Gradient Pump pump->c18_column esi_source ESI Source c18_column->esi_source mass_analyzer Mass Analyzer esi_source->mass_analyzer data_acq Data Acquisition mass_analyzer->data_acq mass_confirm Mass Confirmation & Fragmentation Analysis data_acq->mass_confirm

Caption: LC-MS Experimental Workflow.

Conclusion

The validation of this compound conjugates requires a multi-faceted analytical approach. As demonstrated, the choice of analytical technique and the expected results are influenced by the length of the PEG linker.

  • SEC-MALS is invaluable for determining the absolute molecular weight and aggregation state, with longer PEG chains leading to shorter retention times.

  • HPLC-UV is a robust method for purity assessment and quantification, where longer PEG chains generally result in longer retention times on reversed-phase columns.

  • LC-MS provides definitive structural confirmation through accurate mass measurement.

  • ¹H NMR offers detailed structural information and is particularly useful for confirming the integrity of the PEG chain and the drug molecule post-conjugation.

By employing a combination of these methods, researchers can confidently validate the identity, purity, and key physicochemical properties of their m-PEG-alcohol conjugates, ensuring the quality and consistency of these promising therapeutic candidates.

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of m-PEG15-alcohol and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component in this design is the linker, which tethers the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of m-PEG15-alcohol, a long-chain PEG linker, against other commonly used PEG linkers of varying lengths, supported by representative experimental data and detailed methodologies.

The efficacy of a PROTAC is profoundly influenced by the length and composition of its linker. The linker's role extends beyond merely connecting the two ends of the bifunctional molecule; it is a key determinant of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is crucial for inducing efficient ubiquitination and subsequent proteasomal degradation of the target protein. If the linker is too short, steric hindrance may prevent the formation of a productive ternary complex. Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding and potential for increased off-target effects. Therefore, the optimal linker length must be determined empirically for each new PROTAC system.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize representative data from a hypothetical study on a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of a BRD4 inhibitor, an E3 ligase ligand, and are connected by PEG linkers of varying lengths, including a linker analogous to one synthesized from this compound.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linkers

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG33-unit PEG7585
PROTAC-PEG55-unit PEG2595
PROTAC-PEG15 15-unit PEG 50 90
PROTAC-PEG2424-unit PEG15070

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Properties of PROTACs with Different PEG Linkers

PROTAC CompoundLinker CompositionCell Permeability (Papp, 10⁻⁶ cm/s)Ternary Complex Stability (Relative Binding Affinity)
PROTAC-PEG33-unit PEG2.5Moderate
PROTAC-PEG55-unit PEG4.8High
PROTAC-PEG15 15-unit PEG 3.2 Moderate-High
PROTAC-PEG2424-unit PEG1.8Low

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).

The data illustrates a clear structure-activity relationship where a mid-length PEG linker (PEG5) provides the optimal balance of degradation potency, cell permeability, and ternary complex stability for this particular target and E3 ligase combination. While the longer this compound derived linker demonstrates good efficacy, further extension to a PEG24 linker results in diminished performance, highlighting the non-linear relationship between linker length and PROTAC activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

Western Blotting for DC50 and Dmax Determination

This protocol outlines the quantification of target protein degradation in cells treated with PROTACs.

1. Cell Culture and Treatment:

  • Seed human cancer cells (e.g., HeLa) in 6-well plates and culture overnight.

  • Treat the cells with a serial dilution of each PROTAC compound (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration for all samples.

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Data Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[1]

NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the PROTAC-induced ternary complex in living cells.

1. Cell Preparation:

  • Co-transfect HEK293T cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (e.g., BRD4-NLuc) and the E3 ligase fused to a HaloTag® protein (e.g., VHL-HaloTag®).

2. Assay Execution:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the E3 ligase.

  • Treat the cells with serial dilutions of the PROTAC compounds.

  • Add the NanoBRET™ Nano-Glo® Substrate.

3. Data Acquisition and Analysis:

  • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation, which reflects its stability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of PROTACs across an artificial membrane.

1. Plate Preparation:

  • A 96-well filter plate is coated with a lipid solution to form an artificial membrane.

  • The acceptor plate is filled with buffer.

2. Compound Application:

  • Dissolve the PROTACs in a suitable buffer and add them to the donor wells.

3. Incubation and Quantification:

  • Place the donor plate on top of the acceptor plate and incubate.

  • After the incubation period, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Compound]_A / [Compound]_D_initial) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin TernaryComplex->Ub Recruits PolyUb Poly-ubiquitinated POI Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTACs with varying PEG linkers (e.g., using this compound) QC Quality Control (NMR, LC-MS, Purity) Synthesis->QC DegradationAssay Western Blot for DC50 & Dmax QC->DegradationAssay TernaryAssay NanoBRET for Ternary Complex Formation QC->TernaryAssay PermeabilityAssay PAMPA for Cell Permeability QC->PermeabilityAssay DataAnalysis Compare Performance (Tables & SAR) LeadOptimization Select Optimal Linker for further development DataAnalysis->LeadOptimization

Caption: Experimental workflow for comparing PROTAC linkers.

Linker_Properties_Relationship cluster_properties Physicochemical Properties cluster_performance Biological Performance LinkerLength PEG Linker Length (e.g., PEG3, PEG5, PEG15, PEG24) Solubility Solubility LinkerLength->Solubility Permeability Cell Permeability LinkerLength->Permeability Flexibility Conformational Flexibility LinkerLength->Flexibility TernaryComplex Ternary Complex Formation & Stability Degradation Degradation Efficacy (DC50 & Dmax) TernaryComplex->Degradation

References

evaluation of m-PEG15-alcohol in drug delivery systems versus alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug delivery, the surface modification of nanocarriers is paramount to achieving desired therapeutic outcomes. Poly(ethylene glycol) (PEG) has long been the gold standard for creating "stealth" nanoparticles that can evade the mononuclear phagocyte system (MPS), prolonging circulation time and enhancing tumor accumulation via the enhanced permeability and retention (EPR) effect.[1][2][3] This guide provides a comparative evaluation of methoxy-PEG15-alcohol (m-PEG15-alcohol), a low molecular weight PEG derivative, against common alternatives used in the surface modification of drug delivery systems.

The selection of a surface coating for a nanocarrier is a critical design parameter that influences its physicochemical properties, stability, drug release profile, and in vivo fate.[4][5] While higher molecular weight PEGs are often employed, lower molecular weight variants like this compound present a unique set of characteristics that can be advantageous for specific applications. This comparison is based on experimental data from studies evaluating key performance metrics.

Alternatives to this compound

The primary alternatives to low molecular weight PEGs like this compound fall into two main categories:

  • Higher Molecular Weight (MW) PEGs: Typically ranging from 2 kDa to 20 kDa, these polymers are known to provide a dense, hydrophilic brush layer that offers excellent steric hindrance.

  • Other Biocompatible Polymers: Materials such as Polyvinyl Alcohol (PVA) and Chitosan are explored for their unique properties. PVA is a water-soluble synthetic polymer known for its biocompatibility and functionalization capabilities. Chitosan, a natural polysaccharide, offers biodegradability and mucoadhesive properties.

Comparative Performance Data

The following tables summarize quantitative data comparing drug delivery systems functionalized with different surface modifiers. The data is collated from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by the specific nanoparticle core, the encapsulated drug, and the experimental conditions.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Surface ModifierNanoparticle CoreAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
m-PEG (Low MW) Poly-lactic-acid (PLA)180 - 200< 0.2-15 to -25
m-PEG (5 kDa) Poly-lactic-acid (PLA)180 - 200< 0.2-20 to -30
m-PEG (20 kDa) Poly-lactic-acid (PLA)180 - 200< 0.2-25 to -35
Polyvinyl Alcohol (PVA) MgFe₂O₄~15 - 25N/A+10 to +20
Chitosan (CHI) MgFe₂O₄~20 - 30N/A+25 to +35

Note: PDI values below 0.2 are generally considered to indicate a monodisperse population. Zeta potential reflects surface charge and influences stability and interaction with cell membranes.

Table 2: Drug Loading and Encapsulation Efficiency

Surface ModifierNanoparticle CoreDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
m-PEG MgFe₂O₄Doxorubicin~12.1~71.4
Polyvinyl Alcohol (PVA) MgFe₂O₄Doxorubicin~9.8~59.5
Chitosan (CHI) MgFe₂O₄Doxorubicin~15.6~84.3
PVA N/AKetoprofen~30>95

Drug Loading Capacity (LC) and Encapsulation Efficiency (EE) are critical for determining the therapeutic dose that can be delivered. Chitosan demonstrated the highest LC and EE for Doxorubicin in the compared system.

Table 3: In Vitro Drug Release

Surface ModifierNanoparticle CoreDrugRelease Profile (at 72h, pH 5.5)Key FindingsReference
m-PEG MgFe₂O₄Doxorubicin~70%Sustained, pH-responsive release
Polyvinyl Alcohol (PVA) MgFe₂O₄Doxorubicin~55%Slower, sustained release
Chitosan (CHI) MgFe₂O₄Doxorubicin~86%Faster, pH-responsive release

In vitro release studies are essential for predicting the in vivo behavior of the drug delivery system. A pH-responsive release is often desirable for tumor-targeted delivery, where the acidic microenvironment can trigger drug release.

Table 4: In Vivo Performance

Surface ModifierNanoparticle CoreKey Performance MetricResultKey FindingsReference
Unmodified Gold NanoparticlesBlood DetectabilityNot detectable after 15 minRapid clearance by MPS
m-PEG (Low MW) Gold NanoparticlesCirculation TimeDetectable in blood at 48hSignificantly prolonged circulation
m-PEG (5 kDa) PLA NanoparticlesLiver UptakeModerateReduced MPS uptake vs. unmodified
m-PEG (20 kDa) PLA NanoparticlesLiver UptakeLowSignificantly decreased liver uptake, longer circulation

Generally, increasing PEG molecular weight from low to high (e.g., 20 kDa) improves circulation time and reduces liver uptake.

Key Experimental Methodologies

Detailed and accurate characterization is fundamental to the development of nanoparticle-based drug delivery systems.

Nanoparticle Size and Zeta Potential Analysis
  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of nanoparticles by analyzing the fluctuations in scattered light intensity caused by Brownian motion. The Zeta Potential, a measure of surface charge, is determined by measuring the electrophoretic mobility of the particles in an applied electric field using Laser Doppler Velocimetry.

  • Protocol:

    • Prepare a dilute suspension of nanoparticles in a suitable dispersant (e.g., deionized water or PBS) to avoid multiple scattering effects.

    • Transfer the suspension to a disposable cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Set the instrument parameters, including dispersant viscosity and refractive index, and equilibrate the sample to a constant temperature (typically 25°C).

    • For size measurement, the instrument's correlator measures the rate of intensity fluctuation, which is then used to calculate the particle size distribution.

    • For zeta potential, an electric field is applied, and the velocity of the particles is measured to determine their electrophoretic mobility and calculate the zeta potential.

    • Perform measurements in triplicate to ensure reproducibility.

Drug Loading and Encapsulation Efficiency Determination
  • Principle: The amount of drug encapsulated within nanoparticles is quantified, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This involves separating the drug-loaded nanoparticles from the unencapsulated, free drug.

  • Protocol (Indirect Method):

    • Prepare a known amount of drug-loaded nanoparticle formulation.

    • Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated drug.

    • Quantify the concentration of the drug in the supernatant using a pre-established calibration curve via HPLC or UV-Vis spectroscopy.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading Capacity (LC) using the following formulas:

      • EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

      • LC (%) = [(Total Drug Added - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study
  • Principle: The dialysis method is commonly used to simulate drug release from nanoparticles into a physiological medium over time.

  • Protocol:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.

    • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using HPLC or UV-Vis spectroscopy.

    • Calculate the cumulative percentage of drug released over time.

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize complex processes and relationships in drug delivery research.

G cluster_formulation Nanoparticle Formulation cluster_purification Purification cluster_characterization Physicochemical Characterization A Core Material (e.g., PLGA, Lipid) D Self-Assembly / Nanoprecipitation A->D B Therapeutic Drug B->D C Surface Modifier (e.g., m-PEG15-OH) C->D E Dialysis / Centrifugation D->E Crude Nanoparticles F Size & Zeta Potential (DLS) E->F Purified Nanoparticles G Morphology (TEM/SEM) E->G H Drug Loading & Encapsulation Eff. (HPLC) E->H I In Vitro Release (Dialysis Method) E->I G MW PEG Molecular Weight Steric Steric Hindrance Layer ("Brush" Thickness) MW->Steric Increases Density PEG Surface Density Density->Steric Increases Opsonization Protein Opsonization Steric->Opsonization Decreases MPS MPS Uptake (Liver, Spleen) Opsonization->MPS Increases Circulation Systemic Circulation Time MPS->Circulation Decreases EPR Tumor Accumulation (EPR Effect) Circulation->EPR Increases

References

A Comparative Guide to the Characterization of m-PEG15-Alcohol Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of m-PEG15-alcohol functionalized nanoparticles, offering insights into their physicochemical properties and performance in drug delivery applications. By presenting experimental data from various functionalization strategies, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Characterization: A Comparative Overview

The functionalization of nanoparticles with polymers like polyethylene glycol (PEG) is a widely adopted strategy to enhance their stability, biocompatibility, and circulation time.[1] The choice of the functional group and the polymer chain length significantly impacts the nanoparticle's performance. Here, we compare the characteristics of nanoparticles functionalized with different polymers and PEG chain lengths. While specific data for this compound is limited in publicly available literature, the following tables provide a comparative perspective using data from nanoparticles functionalized with other PEGs, Chitosan, and Polyvinyl Alcohol (PVA).

Table 1: Comparison of Physicochemical Properties of Functionalized Nanoparticles

FunctionalizationCore MaterialHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Unmodified ChitosanChitosan126.6 ± 2.180.268-[2]
Chitosan-PEG2kChitosan175.6 ± 2.760.245-[2]
Chitosan-PEG5kChitosan151.4 ± 6.870.272-[2]
Chitosan-PEG10kChitosan134.9 ± 1.280.232-[2]
Chitosan-MgFe2O4MgFe2O4120 ± 1.20.21 ± 0.01+32.4 ± 0.5
PVA-MgFe2O4MgFe2O4135 ± 1.50.25 ± 0.02-15.2 ± 0.8
PEG-MgFe2O4MgFe2O4150 ± 1.80.28 ± 0.01-10.5 ± 0.6

Table 2: Comparison of Drug Loading and Release Characteristics

FunctionalizationCore MaterialDrugEncapsulation Efficiency (%)Cumulative Release after 48h (%) (pH 4.5)Reference
Chitosan-MgFe2O4MgFe2O4Doxorubicin84.2885.86
PVA-MgFe2O4MgFe2O4Doxorubicin59.4968.33
PEG-MgFe2O4MgFe2O4Doxorubicin79.3883.93
PEG-PLAPLAItraconazole~85~60

Experimental Protocols

Accurate and reproducible characterization of nanoparticles is crucial for their development and application. Below are detailed protocols for key experimental techniques.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI)

Objective: To determine the size distribution and PDI of nanoparticles in a colloidal suspension.

Methodology:

  • Sample Preparation:

    • Disperse the nanoparticle solution in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration (typically 0.1-1.0 mg/mL).

    • Filter the solvent using a 0.22 µm syringe filter to remove any dust or aggregates.

    • Vortex the nanoparticle suspension to ensure homogeneity.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.

    • Select the appropriate measurement parameters, including the dispersant properties (viscosity and refractive index), measurement temperature (typically 25°C), and scattering angle (commonly 173°).

  • Measurement:

    • Transfer the nanoparticle suspension to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate an intensity-based size distribution.

    • The Z-average diameter represents the mean hydrodynamic size, and the PDI indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.

Zeta Potential Measurement

Objective: To determine the surface charge of nanoparticles, which is a key indicator of their stability in a colloidal suspension.

Methodology:

  • Sample Preparation:

    • Prepare the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl solution, to ensure adequate particle mobility.

    • The concentration of nanoparticles should be similar to that used for DLS measurements.

  • Instrument Setup:

    • Use a dedicated zeta potential cell (e.g., a disposable capillary cell).

    • Ensure the instrument is calibrated using a suitable zeta potential standard.

    • Set the measurement parameters, including the dispersant properties (dielectric constant and viscosity) and temperature.

  • Measurement:

    • Carefully inject the nanoparticle suspension into the zeta potential cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument, ensuring proper contact with the electrodes.

    • Perform at least three measurements for each sample.

  • Data Analysis:

    • The instrument calculates the zeta potential from the electrophoretic mobility using the Henry equation.

    • The Smoluchowski approximation is commonly used for aqueous media.

    • The results are typically presented as the mean zeta potential in millivolts (mV) with the standard deviation.

Transmission Electron Microscopy (TEM) for Morphology and Size Verification

Objective: To visualize the morphology and determine the primary particle size of the nanoparticles.

Methodology:

  • Sample Preparation:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

    • Apply a small drop (5-10 µL) of the diluted nanoparticle suspension onto the grid.

    • Allow the nanoparticles to adhere to the grid for a few minutes.

    • Wick away the excess liquid from the edge of the grid using filter paper.

    • (Optional) Apply a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast, followed by a washing step with deionized water.

    • Allow the grid to air-dry completely.

  • Imaging:

    • Place the dried grid into the TEM sample holder.

    • Insert the holder into the TEM and pump down to a high vacuum.

    • Adjust the microscope settings (e.g., accelerating voltage, magnification) to obtain clear images of the nanoparticles.

    • Capture multiple images from different areas of the grid to ensure representativeness.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual nanoparticles (typically >100).

    • Calculate the average particle size and standard deviation.

In Vitro Drug Release Assay using Dialysis Method

Objective: To evaluate the release kinetics of a drug from the functionalized nanoparticles over time.

Methodology:

  • Preparation:

    • Prepare a known concentration of the drug-loaded nanoparticle suspension.

    • Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4) and ensures sink conditions (the concentration of the released drug should not exceed 10-15% of its solubility in the release medium).

    • Prepare a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles. Pre-soak the membrane in the release medium.

  • Assay Setup:

    • Accurately measure a specific volume of the drug-loaded nanoparticle suspension and place it inside the dialysis bag.

    • Seal the dialysis bag securely.

    • Immerse the dialysis bag in a known volume of the release medium in a beaker placed on a magnetic stirrer to ensure gentle and constant agitation. Maintain the temperature at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.

    • Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the release profile.

Visualizing Key Processes

Experimental Workflow for Nanoparticle Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of functionalized nanoparticles.

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation s1 Core Nanoparticle Synthesis s2 Surface Functionalization (this compound) s1->s2 s3 Purification (e.g., Dialysis, Centrifugation) s2->s3 c1 Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity Index (PDI) s3->c1 c2 Zeta Potential - Surface Charge - Stability Assessment s3->c2 c3 Transmission Electron Microscopy (TEM) - Morphology - Primary Particle Size s3->c3 c4 Spectroscopy (FTIR, NMR) - Confirmation of Functionalization s3->c4 p1 Drug Loading - Encapsulation Efficiency c1->p1 c2->p1 c3->p1 c4->p1 p2 In Vitro Drug Release - Release Kinetics p1->p2 p3 Cellular Uptake Studies p2->p3

Caption: Experimental workflow for nanoparticle synthesis and characterization.

Cellular Uptake Pathway of PEGylated Nanoparticles

The cellular internalization of nanoparticles is a complex process influenced by their physicochemical properties. PEGylation is known to reduce non-specific protein adsorption, which can alter the uptake mechanism. The following diagram illustrates the primary endocytosis pathways involved in the cellular uptake of functionalized nanoparticles.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np PEGylated Nanoparticle receptor Receptor np->receptor Binding clathrin_pit Clathrin-coated pit receptor->clathrin_pit Clathrin-mediated Endocytosis caveolae Caveolae receptor->caveolae Caveolae-mediated Endocytosis endosome Early Endosome clathrin_pit->endosome caveolae->endosome (Caveosome formation) lysosome Lysosome (Drug Degradation) endosome->lysosome Endosomal trafficking release Drug Release (Cytosolic Delivery) endosome->release Endosomal escape

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Disclaimer: The quantitative data presented in this guide is based on published research and is intended for comparative purposes. The performance of this compound functionalized nanoparticles may vary depending on the specific nanoparticle core, synthesis method, and experimental conditions. Researchers are encouraged to perform their own characterization and validation studies.

References

Navigating Polydispersity: A Comparative Guide to Mass Spectrometry Analysis of m-PEG15-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) conjugates is paramount. This guide provides an objective comparison of mass spectrometry (MS) techniques for the analysis of methoxy-PEG15-alcohol (m-PEG15-alcohol), a common short-chain PEG derivative. We present supporting data, detailed experimental protocols, and a comparative look at alternative analytical methods to aid in selecting the most appropriate characterization strategy.

Poly(ethylene glycol) is a non-toxic, water-soluble polymer widely used in therapeutics and cosmetics to enhance the properties of conjugated molecules.[1] The accurate determination of its molecular weight and structural integrity is essential for quality control and regulatory compliance.[1] However, the inherent polydispersity of PEG—the presence of a distribution of polymer chain lengths—presents a significant analytical challenge. Mass spectrometry has emerged as a powerful tool for this purpose, offering detailed insights into molecular weight distributions, end-group structures, and sample purity.[1][2]

Mass Spectrometry Techniques: A Head-to-Head Comparison

The two most prominent mass spectrometry techniques for PEG analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). Each offers distinct advantages and is suited for different analytical goals.

MALDI-TOF MS is a preferred technique for determining the absolute molecular weight of individual polymer chains within a sample.[1] It provides excellent resolution for PEG oligomers up to 10,000 Da, allowing for the clear determination of the repeating monomer unit and the identification of end groups. In contrast, ESI-MS , often coupled with liquid chromatography (LC-MS), is highly effective for analyzing complex mixtures and can provide detailed information about the end-group structures through fragmentation analysis.

Below is a comparative summary of their performance for PEG analysis:

ParameterMALDI-TOF MSESI-MS (e.g., Q-TOF)
Primary Application Absolute molecular weight distribution, Polydispersity (PDI), End-group verification.Structural confirmation, Fragmentation analysis, Analysis of complex mixtures (LC-MS).
Ionization Soft ionization, primarily forms singly charged ions (e.g., [M+Na]⁺).Very soft ionization, forms multiply charged ions, complicating spectra for polydisperse samples.
Mass Resolution High resolution for oligomers up to ~10 kDa.High resolution, but complex spectra for polymers can be difficult to deconvolute.
Sensitivity High sensitivity, capable of detecting low-level impurities.High sensitivity, particularly when coupled with LC for separation.
Sample Preparation Requires a matrix and specific sample spotting techniques.Simpler for direct infusion, but LC-MS requires mobile phase optimization.
Data Interpretation Relatively straightforward; spectra show clear oligomeric distributions.Can be complex due to multiple charge states and overlapping isotopic patterns.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool, other techniques are also employed for polymer characterization. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.

FeatureMass Spectrometry (MALDI & ESI)Gel Permeation Chromatography (GPC/SEC)Nuclear Magnetic Resonance (NMR)
Measurement Principle Mass-to-charge ratio of individual molecules.Hydrodynamic volume in solution.Nuclear spin properties in a magnetic field.
Information Provided Absolute molecular weight distribution, end groups, impurities.Relative molecular weight distribution based on calibration standards.Average structure, end-group confirmation, monomer ratios.
Resolution Resolves individual oligomers.Provides a continuous distribution curve.Provides an average structural view.
Strengths High accuracy, detailed structural information.Robust, good for determining average molecular weight and PDI.Excellent for structural elucidation of the average molecule.
Limitations Can be sensitive to sample preparation; complex spectra with ESI.Calibration dependent; potential for column interactions.Insensitive to low-level impurities; does not provide distribution information.

Experimental Protocols and Workflows

Detailed and consistent experimental procedures are critical for reproducible and accurate results in mass spectrometry.

Workflow for MALDI-TOF MS Analysis of this compound

The general workflow for analyzing a PEG sample using MALDI-TOF MS involves sample preparation by mixing the analyte with a suitable matrix and a cationizing agent, followed by spotting onto a target plate for analysis.

G cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Loading cluster_analysis MS Analysis & Data Processing prep_analyte Prepare Analyte (this compound in THF, ~2 mg/mL) mix Mix Analyte, Matrix, Cationizing Agent prep_analyte->mix prep_matrix Prepare Matrix (e.g., DCTB in THF, 20 mg/mL) prep_matrix->mix prep_cation Prepare Cationizing Agent (NaTFA in THF, 2 mg/mL) prep_cation->mix spot Spot 0.5-1.0 µL of Mixture onto MALDI Target Plate mix->spot dry Air-Dry the Spot (Co-crystallization) spot->dry acquire Acquire Mass Spectrum (Reflector Positive Ion Mode) dry->acquire process Process Data (Baseline Correction, Peak Picking) acquire->process interpret Interpret Spectrum (Identify Oligomers, End Groups) process->interpret

General workflow for MALDI-TOF MS analysis of PEG conjugates.
Detailed Protocol: MALDI-TOF MS

This protocol is a representative example for the analysis of this compound.

  • Materials:

    • Analyte: this compound

    • Solvent: Tetrahydrofuran (THF)

    • Matrix: 2,4,6-Trihydroxyacetophenone (DCTB) is often effective for polymers. α-Cyano-4-hydroxycinnamic acid (CHCA) is also commonly used.

    • Cationizing Agent: Sodium trifluoroacetate (NaTFA).

  • Solution Preparation:

    • Prepare a 20 mg/mL solution of the matrix (e.g., DCTB) in THF.

    • Prepare a 2 mg/mL solution of the cationizing agent (NaTFA) in THF.

    • Prepare a ~2 mg/mL solution of the this compound sample in THF.

  • Sample Spotting:

    • In a microcentrifuge tube, mix the analyte, matrix, and cationizing agent solutions. A common ratio is 5:1:1 (v/v/v) of matrix:cationizing agent:analyte.

    • Vortex the mixture gently.

    • Spot 0.5–1.0 µL of the final mixture onto a ground steel MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • Mass Spectrometry Acquisition:

    • Use a MALDI-TOF mass spectrometer (e.g., Bruker Autoflex) in positive ion reflector mode.

    • Acquire spectra over an appropriate m/z range for this compound (approx. 500-1000 Da).

    • Analyze the resulting spectrum to identify the distribution of oligomers, which should be separated by 44 Da, corresponding to the ethylene glycol monomer unit (C₂H₄O).

Data Interpretation: Fragmentation and Structure

Tandem mass spectrometry (MS/MS) can be used to fragment ions and confirm the structure of the PEG conjugate. The fragmentation of protonated or sodiated PEG ions typically occurs via cleavage of the C-O bonds along the polymer backbone.

For deprotonated PEG ions, fragmentation is dominated by intramolecular reactions involving the terminal anion, leading to the loss of C₂H₄O monomer units.

Structure of this compound and its characteristic fragmentation.

Conclusion

For the comprehensive analysis of this compound and similar PEG conjugates, mass spectrometry offers unparalleled detail regarding molecular weight distribution and structure.

  • MALDI-TOF MS is the method of choice for obtaining an accurate molecular weight distribution and confirming the oligomer repeat unit.

  • ESI-MS , especially when coupled with LC, provides robust separation and is valuable for structural confirmation via fragmentation, though data interpretation can be more complex for polydisperse samples.

The selection between these techniques should be guided by the specific analytical question. For quality control and routine molecular weight determination, MALDI-TOF MS is highly efficient. For in-depth structural characterization or analysis of conjugates in complex biological matrices, LC-ESI-MS may be more appropriate. Combining data from MS with orthogonal techniques like GPC and NMR provides the most comprehensive characterization of PEG conjugates.

References

A Comparative Guide to the Efficacy of Different Length PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving therapeutic success. The linker, a critical component connecting the biological macromolecule to a payload, profoundly influences the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely utilized due to their ability to modulate the physicochemical and pharmacological properties of the final product.[1] This guide provides an objective comparison of the efficacy of different length PEG linkers, supported by experimental data, to inform the selection of an optimal linker strategy.

The length of the PEG chain is a crucial design parameter that can be fine-tuned to enhance a bioconjugate's therapeutic index.[1] Key properties influenced by PEG linker length include solubility, stability, pharmacokinetics (PK), and ultimately, the balance between in vivo efficacy and toxicity.[1][2][3] Longer PEG chains increase the hydrodynamic size of the conjugate, which can prolong its circulation half-life and reduce immunogenicity. Conversely, shorter PEG linkers may be preferred where minimal steric hindrance is critical.

Impact of PEG Linker Length on Bioconjugate Performance
  • Solubility and Stability: Many potent cytotoxic payloads used in ADCs are hydrophobic. The inclusion of hydrophilic PEG linkers can mitigate the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs), thereby improving the solubility and stability of the conjugate. Longer PEG chains are often required to maintain the solubility of more hydrophobic payloads.

  • Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of therapeutics. Longer PEG chains increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and an extended plasma half-life. This prolonged circulation can result in greater accumulation of the conjugate in tumor tissue.

  • In Vitro Efficacy: There can be a trade-off between linker length and in vitro potency. Longer PEG chains may introduce steric hindrance, which can sometimes lead to decreased binding affinity or reduced cytotoxic activity in cell-based assays. For instance, one study showed that modifying a conjugate with 4 kDa and 10 kDa PEG chains reduced its in vitro cytotoxicity by 4.5-fold and 22-fold, respectively, compared to a non-PEGylated version.

  • In Vivo Efficacy: Despite potentially lower in vitro potency, the enhanced PK properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor efficacy. Studies have demonstrated that ADCs with 8, 12, and 24 PEG units in the linker showed significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to those with 2 and 4 PEG units. In another study, increasing the PEG linker length up to 10 kDa in folate-linked liposomes significantly increased tumor accumulation and reduced tumor size by over 40% compared to shorter 2 kDa or 5 kDa linkers.

  • Safety and Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window. Longer PEG modifications can significantly reduce the off-target toxicity of conjugates.

The optimal PEG linker length is context-dependent and is influenced by the specific antibody, payload, and target. Therefore, a systematic and empirical evaluation is crucial in the preclinical development of any new bioconjugate.

Data Presentation: Performance Comparison of Different PEG Linker Lengths

The following table summarizes quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that this data is synthesized from studies using different molecules, payloads, and experimental models, which may influence the results.

PEG Linker LengthKey FindingImpact on In Vitro EfficacyImpact on Pharmacokinetics (PK)Impact on In Vivo EfficacyReference
No PEG Control group for comparison.Baseline cytotoxicity.Shortest half-life (19.6 min in one study).11% tumor weight reduction in one xenograft model.
PEG2, PEG4 Shorter linkers.Higher in vitro potency compared to longer linkers.Shorter plasma half-life and lower exposure.35-45% decrease in tumor weights in a xenograft model.
PEG8, PEG12, PEG24 Longer linkers.May have reduced in vitro potency due to steric hindrance.Increased plasma and tumor exposures, lower plasma clearances.75-85% reduction in tumor weights in the same xenograft model.
4 kDa PEG Intermediate length polymer.4.5-fold reduction in cytotoxicity compared to no PEG.2.5-fold half-life extension.Significantly improved therapeutic effect over no PEG.
10 kDa PEG Long polymer linker.22-fold reduction in cytotoxicity compared to no PEG.11.2-fold half-life extension.Maximum tolerated dose was at least 4-fold higher than non-PEGylated conjugate.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different linker technologies.

Protocol 1: Bioconjugation using NHS-Ester-PEG-Maleimide Linker

This protocol describes a common two-step process for conjugating a protein (e.g., an antibody) to a payload containing a sulfhydryl group.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing payload

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in DMSO or DMF to a stock concentration of 10-20 mM.

  • Step 1: Reaction with Antibody: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Removal of Excess Linker: Purify the antibody-linker intermediate using SEC or dialysis to remove unreacted linker.

  • Step 2: Reaction with Payload: Immediately add a 1.5- to 5-fold molar excess of the sulfhydryl-containing payload to the purified antibody-linker solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond formation.

  • Quenching (Optional): To cap any unreacted maleimide groups, a sulfhydryl-containing reagent like cysteine can be added.

  • Purification: Purify the final antibody-drug conjugate using SEC or another suitable chromatographic method to remove unreacted components and aggregates.

Protocol 2: In Vitro Cytotoxicity Assay

This assay measures the potency of the bioconjugate in killing cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Bioconjugates with different PEG linker lengths

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the bioconjugates in culture medium and add them to the cells. Include untreated cells as a negative control and a free drug as a positive control.

  • Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the conjugate concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This study evaluates the circulation half-life and clearance of the bioconjugates.

Materials:

  • Rodent model (e.g., mice or rats)

  • Bioconjugates with different PEG linker lengths

  • Dosing and blood collection equipment

  • ELISA or LC-MS/MS for quantification

Procedure:

  • Administration: Administer the bioconjugates intravenously to the animals at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Measure the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as an antibody-capturing ELISA.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.

Protocol 4: In Vivo Efficacy Xenograft Study

This study assesses the anti-tumor activity of the bioconjugates in a live animal model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human cancer cell line for tumor implantation

  • Bioconjugates with different PEG linker lengths

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the tumor-bearing mice into treatment groups (vehicle control and different bioconjugate groups).

  • Treatment: Administer the bioconjugates and the vehicle control to the respective groups, typically via intravenous injection, based on a predetermined dosing schedule.

  • Monitoring: Monitor animal body weight and measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

G cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Antibody & Payload Selection s2 Synthesize ADCs with Varying PEG Linker Lengths (PEGn, n=2, 4, 8, 12, 24) s1->s2 s3 Purification & Characterization (SEC, HIC, MS) s2->s3 iv1 Binding Affinity Assay (ELISA, SPR) s3->iv1 Test Conjugates iv2 Cytotoxicity Assay (IC50 Determination) s3->iv2 Test Conjugates iv3 Plasma Stability Assay s3->iv3 Test Conjugates ivv1 Pharmacokinetic (PK) Study (t1/2, AUC, Clearance) iv2->ivv1 Select Candidates ivv2 Xenograft Efficacy Study (Tumor Growth Inhibition) ivv1->ivv2 ivv3 Toxicity Assessment (Body Weight, MTD) ivv2->ivv3 conclusion conclusion ivv3->conclusion Optimal Linker Selection

Caption: Experimental workflow for comparing different length PEG linkers.

G cluster_positive Positive Effects cluster_negative Potential Trade-offs start Increase PEG Linker Length p1 Improved Solubility & Reduced Aggregation start->p1 p2 Increased Hydrodynamic Radius start->p2 n1 Increased Steric Hindrance start->n1 p3 Longer Plasma Half-Life (Improved PK) p2->p3 p4 Enhanced Tumor Accumulation p3->p4 p5 Improved In Vivo Efficacy p4->p5 result result p5->result Improved Therapeutic Index n2 Decreased In Vitro Potency (IC50) n1->n2 n2->result

Caption: Logical relationship between PEG linker length and bioconjugate properties.

Conclusion

The length of the PEG linker is a critical attribute in the design of bioconjugates that significantly impacts their therapeutic index. While shorter PEG linkers may offer higher in vitro potency, longer linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, particularly for conjugates with hydrophobic payloads. This relationship, however, is not always linear and involves a delicate balance between enhancing stability and circulation time while maintaining potent biological activity. The optimal PEG linker length is specific to the unique combination of antibody, payload, and target antigen, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.

References

A Comparative Guide to Validating m-PEG15-Alcohol Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful modification of a surface with m-PEG15-alcohol is a critical step in ensuring the desired biocompatibility and functionality of a material. This guide provides an objective comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques for the validation of PEGylation. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate method for your research needs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters obtained from various techniques used to characterize this compound and other similar PEG-modified surfaces. It is important to note that the specific values can vary depending on the substrate, grafting density, and the specific PEG derivative used.

TechniqueParameter MeasuredTypical Values for PEGylated SurfacesKey AdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition (atomic %), Chemical states (binding energy)Increased Carbon (C) and Oxygen (O) content. High-resolution C1s spectrum shows a characteristic C-O peak at ~286.5 eV.[1][2]Provides quantitative elemental and chemical state information. Highly surface-sensitive (top 1-10 nm).[3]Does not provide molecular information. Can be sensitive to surface contamination.[3][4]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Molecular fragments and intact molecular ionsDetection of characteristic PEG fragments (e.g., C2H5O+, C2H3O+) and potentially the this compound molecular ion.Extremely high surface sensitivity (<1-2 nm). Provides detailed molecular information. Capable of chemical mapping.Quantification is challenging without appropriate standards. Can be a destructive technique.
Atomic Force Microscopy (AFM) Surface topography, Roughness, Mechanical properties (e.g., elastic modulus)Increased surface roughness after modification. Can visualize polymer brush-like structures.Provides high-resolution 3D images of the surface. Can be performed in liquid environments.Does not provide chemical information directly. Tip-sample interactions can sometimes damage soft PEG layers.
Contact Angle Goniometry Water contact angle (θ)A decrease in water contact angle indicates increased hydrophilicity after PEGylation.Simple, rapid, and cost-effective method to assess changes in surface wettability.Indirect method for confirming PEGylation. Sensitive to surface roughness and contamination.
Ellipsometry Layer thickness, Refractive indexCan measure the thickness of the grafted PEG layer, typically in the range of a few nanometers.Highly accurate and precise for measuring the thickness of thin films. Non-destructive.Requires a reflective and smooth substrate. Data analysis can be complex.
Fourier-Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR) Vibrational modes of chemical bondsCharacteristic C-O-C stretching vibration of the PEG backbone around 1100 cm⁻¹.Provides information about the chemical bonds present. Non-destructive and relatively simple to perform.Less surface-sensitive compared to XPS and ToF-SIMS. Can be difficult to detect very thin layers.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Ensure the sample is clean and free of contaminants. Mount the sample on a dedicated sample holder using double-sided, vacuum-compatible tape. Handle the sample with clean, powder-free gloves to avoid surface contamination.

  • Instrumentation: Utilize an XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

  • Analysis Conditions: Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (e.g., <10⁻⁸ mbar).

  • Data Acquisition:

    • Survey Scan: Acquire a wide-energy range survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface.

    • High-Resolution Scans: Obtain high-resolution spectra for the C1s, O1s, and the substrate-specific elemental regions. For PEG detection, the C1s region is of particular interest.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C1s peak to 284.8 eV or 285.0 eV.

    • Determine the elemental composition from the survey spectrum by calculating the areas of the core-level peaks and applying relative sensitivity factors.

    • Deconvolute the high-resolution C1s spectrum to identify the different carbon species. The presence of a significant peak around 286.5 eV is indicative of the C-O bonds in the PEG backbone.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
  • Sample Preparation: Similar to XPS, mount the sample on a clean holder. Avoid any surface contamination.

  • Instrumentation: Use a ToF-SIMS instrument with a pulsed primary ion source (e.g., Bi₃⁺ or Au₃⁺).

  • Analysis Conditions: Maintain UHV conditions in the analysis chamber.

  • Data Acquisition:

    • Operate in static SIMS mode to minimize surface damage and obtain information from the outermost molecular layer. The primary ion dose should be kept below the static SIMS limit (typically <10¹³ ions/cm²).

    • Acquire both positive and negative secondary ion mass spectra.

  • Data Analysis:

    • Identify characteristic fragment ions of PEG, such as C₂H₅O⁺, C₂H₃O⁺, and other ethylene glycol oligomer ions.

    • If possible, identify the molecular ion of this compound.

    • Utilize the imaging capabilities to map the lateral distribution of specific PEG-related ions on the surface.

Atomic Force Microscopy (AFM)
  • Sample Preparation: Mount the sample on a flat, stable surface using a suitable adhesive. For imaging in liquid, ensure the sample is securely attached and submerged in the desired imaging buffer.

  • Instrumentation: Use an AFM equipped with a suitable cantilever for imaging soft materials (e.g., a silicon nitride cantilever with a low spring constant).

  • Imaging Mode:

    • Tapping Mode (or Intermittent Contact Mode): This is generally preferred for soft samples like PEG layers to minimize lateral forces and sample damage.

    • Contact Mode: Can also be used, but with a very low applied force.

  • Data Acquisition:

    • Scan the surface at various resolutions and scan sizes to obtain representative images of the topography.

    • Acquire both height and phase images. Phase images can often reveal variations in material properties.

  • Data Analysis:

    • Analyze the images to determine changes in surface morphology and roughness after PEGylation.

    • Measure the height of the PEG layer if a scratch has been made in the film.

    • Characterize the distribution and conformation of the grafted PEG molecules.

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate the experimental workflow for XPS validation and a logical approach to selecting a suitable surface analysis technique.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Interpretation Start Start Clean Clean Substrate Start->Clean Modify Surface Modification with this compound Clean->Modify Rinse Rinse and Dry Modify->Rinse Mount Mount Sample Rinse->Mount Load Load into UHV Chamber Mount->Load Survey Acquire Survey Spectrum Load->Survey HighRes Acquire High-Resolution C1s and O1s Spectra Survey->HighRes Composition Determine Elemental Composition Survey->Composition Deconvolute Deconvolute C1s Spectrum HighRes->Deconvolute Validate Validate PEGylation (Presence of C-O Peak) Deconvolute->Validate End End Validate->End Validation_Decision_Tree Start Need to Validate Surface Modification? Q_Chem Need Chemical Information? Start->Q_Chem Q_Quant Need Quantitative Elemental Composition? Q_Chem->Q_Quant Yes Q_Topo Need Topographical Information? Q_Chem->Q_Topo No Q_Mol Need Molecular Information? Q_Quant->Q_Mol No XPS Use XPS Q_Quant->XPS Yes ToFSIMS Use ToF-SIMS Q_Mol->ToFSIMS Yes FTIR Use FTIR-ATR Q_Mol->FTIR No Q_Wett Need Wettability Information? Q_Topo->Q_Wett No AFM Use AFM Q_Topo->AFM Yes Q_Thick Need Layer Thickness? Q_Wett->Q_Thick No ContactAngle Use Contact Angle Goniometry Q_Wett->ContactAngle Yes Ellipsometry Use Ellipsometry Q_Thick->Ellipsometry Yes

References

A Researcher's Guide to Quantitative Analysis of m-PEG15-alcohol Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules—a process known as PEGylation—is a critical strategy for improving pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of m-PEG15-alcohol as a PEGylating agent against common alternatives, supported by experimental data and detailed protocols.

This compound is a linear methoxy-terminated polyethylene glycol with 15 ethylene glycol units and a terminal primary alcohol. Unlike activated PEGs, the hydroxyl group of this compound is not inherently reactive towards functional groups on biomolecules. Therefore, conjugation requires either the activation of the target molecule or the activation of the PEG alcohol itself. This guide will focus on the two primary strategies for this compound conjugation:

  • Carbodiimide-mediated coupling: Activation of carboxylic acid groups on the target molecule (e.g., protein side chains of aspartic and glutamic acid) to react with the hydroxyl group of this compound.

  • Mitsunobu reaction: Activation of the hydroxyl group of this compound to react with nucleophiles on the target molecule.

Comparative Analysis of PEGylation Reagents

While specific quantitative data for the conjugation efficiency of this compound is not extensively reported in comparative studies, we can infer its potential performance based on the reaction chemistries involved and compare it to widely used alternative PEGylation reagents.

PEGylation ReagentTarget Residue(s)Coupling ChemistryTypical Mono-PEGylated Product YieldKey AdvantagesKey Disadvantages
This compound (via EDC/NHS) Aspartic Acid, Glutamic AcidCarbodiimide-mediated esterification40-60% (estimated)Utilizes readily available reagents; targets common functional groups.Ester linkage may be susceptible to hydrolysis; potential for side reactions.
This compound (via Mitsunobu) Phenols (Tyrosine), Thiols (Cysteine), Imidazoles (Histidine)Mitsunobu reactionPotentially high, but protein-dependentVersatile for various nucleophiles; can proceed with high efficiency.Requires anhydrous conditions; reagents can be harsh for some proteins.
NHS-PEG Lysine, N-terminusAcylation of primary aminesVariable (often a heterogeneous mixture)Fast and simple reaction at physiological pH.Random conjugation leads to a heterogeneous product; potential loss of activity if lysines are in the active site.
Maleimide-PEG Cysteine (free thiol)Michael addition>90%Highly specific for free thiols, resulting in a homogeneous product.Requires an available free cysteine, which may need to be genetically engineered; maleimide linkage can undergo hydrolysis.
Aldehyde-PEG N-terminusReductive aminationHighSite-specific conjugation to the N-terminus.Requires specific reaction conditions and a reducing agent.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Conjugation of this compound via Carbodiimide Chemistry (EDC/NHS)

This protocol describes the activation of carboxyl groups on a protein for subsequent reaction with this compound.

  • Materials:

    • Protein with accessible carboxyl groups

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Procedure:

    • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle stirring.

    • PEGylation Reaction: Add a 10 to 50-fold molar excess of this compound to the activated protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using a suitable chromatography method.

2. Quantitative Analysis of PEGylation Efficiency by ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the degree of PEGylation using proton NMR.[1][2]

  • Materials:

    • Lyophilized PEGylated protein sample

    • Deuterium oxide (D₂O)

    • Internal standard (e.g., dimethyl sulfoxide - DMSO)

    • NMR spectrometer

  • Procedure:

    • Sample Preparation: Dissolve a precisely weighed amount of the lyophilized PEGylated protein in a known volume of D₂O. Add a known concentration of an internal standard.

    • NMR Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio.

    • Data Processing and Analysis: Process the spectrum (Fourier transformation, phase correction, and baseline correction).

    • Calculation: The degree of PEGylation (DP) is calculated using the following formula: DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:

      • I_PEG is the integral of the characteristic PEG signal (around 3.6 ppm).

      • N_PEG is the number of protons per repeating ethylene glycol unit (4).

      • I_Protein is the integral of a specific, well-resolved protein signal.

      • N_Protein is the number of protons corresponding to the integrated protein signal.

3. Characterization by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry is a powerful tool for characterizing the heterogeneity of the PEGylation reaction and confirming the molecular weight of the conjugates.[3]

  • Instrumentation:

    • HPLC system with a C4 or C8 reverse-phase column

    • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Sample Preparation: Dilute the purified PEGylated protein in a suitable mobile phase.

    • Chromatography: Separate the reaction mixture using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

    • Mass Spectrometry: Analyze the eluting peaks in positive ion mode to determine the molecular weights of the different PEGylated species (mono-, di-, multi-PEGylated) and any remaining unreacted protein.

    • Data Analysis: Deconvolute the mass spectra to determine the average degree of PEGylation and the distribution of PEGylated species.

Visualizing Workflows and Relationships

Experimental Workflow for this compound Conjugation via EDC/NHS Chemistry

G cluster_activation Activation cluster_pegylation PEGylation cluster_purification Purification & Analysis protein Protein in MES Buffer edc_nhs Add EDC and NHS protein->edc_nhs activated_protein Activated Protein (NHS-ester) edc_nhs->activated_protein reaction Conjugation Reaction activated_protein->reaction peg This compound peg->reaction quench Quench Reaction reaction->quench purify Purification (SEC/IEX) quench->purify analyze Analysis (NMR, HPLC-MS) purify->analyze

Workflow for carbodiimide-mediated PEGylation.

Logical Relationship of Analytical Techniques for PEGylated Compound Analysis

G cluster_separation Separation cluster_characterization Characterization PEG_Reaction PEGylation Reaction Mixture HPLC HPLC / SEC PEG_Reaction->HPLC NMR NMR Spectroscopy PEG_Reaction->NMR Degree of PEGylation (Quantitative) MS Mass Spectrometry (MS) HPLC->MS Molecular Weight Distribution

Interplay of analytical techniques for characterization.

References

A Comparative Analysis of m-PEG15-alcohol and Other Hydrophilic Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs), the choice of a hydrophilic linker is a critical determinant of therapeutic efficacy and safety. These molecular bridges not only connect the targeting antibody to the potent payload but also significantly influence the overall physicochemical and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of m-PEG15-alcohol with other hydrophilic linkers, supported by a synthesis of available experimental data, to inform the rational design of next-generation targeted therapeutics.

Hydrophilic linkers, most notably those based on polyethylene glycol (PEG), are instrumental in overcoming the challenges associated with hydrophobic payloads.[1] By increasing the overall hydrophilicity of the ADC, these linkers can mitigate aggregation, improve solubility, and prolong circulation half-life, thereby enhancing tumor accumulation and reducing off-target toxicity.[1][]

The Role of PEG Linker Length and Composition

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of a drug conjugate.[3] Generally, increasing the number of PEG units leads to enhanced hydrophilicity and a greater hydrodynamic radius, which in turn reduces renal clearance and extends plasma half-life.[3] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, necessitating a careful balance to achieve an optimal therapeutic window.

This compound, a monodisperse PEG linker with 15 ethylene glycol units, represents a mid-length option that aims to provide a balance of these properties. This guide will compare its projected performance with shorter and longer PEG chains, as well as with non-PEG hydrophilic alternatives.

Quantitative Comparison of Hydrophilic Linkers

The following tables summarize key performance metrics for different hydrophilic linkers based on available experimental data and established trends in the field. It is important to note that direct head-to-head comparisons can be influenced by the specific antibody, payload, and experimental conditions used in various studies.

Table 1: Physicochemical Properties of Selected Hydrophilic Linkers

Linker TypeMolecular Weight ( g/mol )Key Attributes
m-PEG4-alcohol ~208Short PEG chain, provides basic hydrophilicity.
This compound ~693 Mid-length PEG chain, offers a balance of hydrophilicity and size.
m-PEG24-alcohol ~1100Long PEG chain, significantly enhances hydrophilicity and hydrodynamic radius.
Sulfonate-based Linker VariableNegatively charged, provides high hydrophilicity.
Cyclodextrin-based Linker VariableMacrocyclic structure, can encapsulate hydrophobic payloads and enhance solubility.

Table 2: Comparative Performance Data of ADCs with Different Hydrophilic Linkers

Linker TypeHydrophobicity (HIC Retention Time)Plasma Stability (% Intact ADC after 7 days)In Vivo Efficacy (Tumor Growth Inhibition)
No Hydrophilic Linker HighVariable (payload dependent)Baseline
m-PEG4-linker ModerateGoodImproved over no linker
m-PEG15-linker (Projected) Low-Moderate Very Good Potentially optimal balance of potency and pharmacokinetics
m-PEG24-linker LowExcellentSignificant improvement, especially with hydrophobic payloads
Sulfonate-based Linker Very LowExcellentHigh, can overcome multidrug resistance
Cyclodextrin-based Linker LowVery GoodEnhanced in vivo efficacy compared to some linear PEGs

Note: Data for m-PEG15-linker is projected based on trends observed with other PEG linker lengths. Specific experimental values will vary depending on the ADC construct.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and the impact of hydrophilic linkers on ADC performance.

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation This compound This compound This compound->Conjugation Payload Payload Payload->Conjugation Purification Purification Conjugation->Purification ADC ADC Purification->ADC HIC HIC ADC->HIC Hydrophobicity & DAR SEC SEC ADC->SEC Aggregation MS MS ADC->MS Identity & Purity Plasma_Stability Plasma_Stability ADC->Plasma_Stability In_Vitro_Cytotoxicity In_Vitro_Cytotoxicity ADC->In_Vitro_Cytotoxicity In_Vivo_Efficacy In_Vivo_Efficacy ADC->In_Vivo_Efficacy

Workflow for ADC Synthesis and Evaluation.

signaling_pathway ADC_Bloodstream ADC in Bloodstream Tumor_Cell Tumor Cell ADC_Bloodstream->Tumor_Cell Targeting Hydrophilic_Linker Hydrophilic Linker (e.g., m-PEG15) ADC_Bloodstream->Hydrophilic_Linker Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Hydrophilic_Linker->ADC_Bloodstream ↑ Solubility ↑ Stability ↓ Clearance

Impact of Hydrophilic Linkers on ADC Fate.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of drug conjugates. Below are representative protocols for key experiments cited in this guide.

Synthesis and Purification of an Antibody-Drug Conjugate with this compound Linker

Objective: To synthesize an ADC by conjugating a payload to an antibody via an this compound-containing linker and purify the resulting conjugate.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound, functionalized with a reactive group for payload attachment (e.g., an azide for click chemistry) and another for antibody conjugation (e.g., a maleimide).

  • Payload with a complementary reactive group.

  • Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (for cysteine conjugation).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system: Size-Exclusion Chromatography (SEC) or Protein A chromatography.

  • Reaction buffers and solvents.

Protocol:

  • Antibody Reduction (for cysteine conjugation):

    • Incubate the antibody with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Synthesize the m-PEG15-linker-payload construct according to established chemical protocols.

  • Conjugation:

    • Add the activated m-PEG15-linker-payload to the reduced antibody solution at a specific molar ratio.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.

  • Quenching:

    • Add a molar excess of a quenching reagent to cap any unreacted maleimide groups on the linker.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated linker-payload and aggregated species.

    • Alternatively, use Protein A chromatography for specific capture and elution of the ADC.

    • Exchange the purified ADC into a suitable formulation buffer.

Determination of Drug-to-Antibody Ratio (DAR) and Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated per antibody and to assess the overall hydrophobicity of the ADC.

Materials:

  • HPLC system with a UV detector.

  • HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).

  • Purified ADC sample.

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload.

  • The different peaks correspond to antibody species with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).

  • Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.

  • The retention time on the HIC column is indicative of the ADC's hydrophobicity; a shorter retention time suggests a more hydrophilic conjugate.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.

Materials:

  • Purified ADC.

  • Human, mouse, or rat plasma.

  • Incubator at 37°C.

  • Analytical method to measure intact ADC (e.g., LC-MS) or released payload.

Protocol:

  • Incubate the ADC in plasma at a defined concentration at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), take aliquots of the plasma-ADC mixture.

  • Stop the reaction (e.g., by freezing or adding a quenching agent).

  • Analyze the samples to determine the percentage of intact ADC remaining or the amount of payload released.

  • A stable linker will show minimal degradation of the ADC over the time course of the experiment.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a relevant animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • Cancer cell line that expresses the target antigen of the ADC's antibody.

  • Purified ADC and control vehicles.

  • Calipers for tumor measurement.

Protocol:

  • Implant the cancer cells subcutaneously into the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

  • Administer the ADC and controls intravenously at the specified doses and schedule.

  • Measure tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and collect tumors for further analysis.

  • Plot tumor growth curves for each group and perform statistical analysis to determine the efficacy of the ADC.

Conclusion

The selection of a hydrophilic linker is a multifaceted decision that requires careful consideration of the interplay between the antibody, the payload, and the desired therapeutic outcome. This compound presents a promising option, potentially offering a well-balanced profile of hydrophilicity, stability, and in vivo performance. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of ADCs constructed with this compound and other hydrophilic linkers, facilitating the data-driven design of safer and more effective targeted therapies.

References

Safety Operating Guide

Proper Disposal of m-PEG15-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Safe and responsible disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of m-PEG15-alcohol, a methoxy-terminated polyethylene glycol, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will ensure compliance with safety regulations and minimize environmental impact.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its potential hazards. While specific data for this compound is limited, information for the structurally similar m-PEG10-alcohol indicates it can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields.[1]To prevent eye irritation from splashes or aerosols.
Hand Protection Protective gloves (e.g., nitrile).[1]To prevent skin contact and irritation.
Skin and Body Protection Impervious clothing, such as a lab coat.[1]To protect against accidental spills.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.[1]To prevent respiratory tract irritation.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Absorb Spillage: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.

  • Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol to decontaminate them.

  • Collect and Dispose: Collect the contaminated absorbent material and place it in a suitable, labeled container for disposal according to the procedures outlined below.

Disposal Procedures

Polyethylene glycol (PEG) is generally not classified as hazardous waste; it is biodegradable and does not accumulate in the environment. However, it is crucial to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes. The alcohol component of this compound also necessitates careful handling due to potential flammability.

Waste Collection and Disposal:

  • Containerization: Collect waste this compound in its original container or a suitable, clearly labeled, leak-proof container. Do not mix with other waste chemicals.

  • Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name (this compound).

  • Storage: Store the sealed waste container in a designated, cool, well-ventilated area away from incompatible materials and sources of ignition.

  • Professional Disposal: Arrange for collection by a licensed chemical waste disposal contractor. Adhere to all local and national regulations for chemical waste disposal.

Never pour this compound down the drain.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Response Protocol is_spill->spill_protocol Yes collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No spill_protocol->collect_waste storage Store in a designated hazardous waste area collect_waste->storage disposal Arrange for pickup by a licensed disposal contractor storage->disposal end End: Proper Disposal Complete disposal->end

References

Personal protective equipment for handling m-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling m-PEG15-alcohol, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

  • Acute oral toxicity

  • Skin irritation [1]

  • Serious eye irritation [1]

  • Respiratory tract irritation [1]

Therefore, a comprehensive approach to personal protective equipment is mandatory to ensure user safety.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation.[1][2]
Eye Protection Safety goggles with side-shields or a face shieldTo protect eyes from splashes and serious irritation.
Skin and Body Protection Laboratory coat or impervious clothingTo prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosols or dust are generated.To prevent inhalation and respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.

Workflow for Handling this compound A Receiving and Inspection B Storage A->B Store in a cool, well-ventilated area C Preparation and Use B->C Don appropriate PPE D Spill Management C->D In case of a spill E Waste Disposal C->E Collect waste in a labeled container D->E Dispose of contaminated materials as hazardous waste F Decontamination E->F Decontaminate work area F->C Return to work

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials. The melting/freezing point of m-PEG10-alcohol is 19°C, so this compound may be a solid or liquid at room temperature.

  • Preparation and Use:

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Don the appropriate PPE as outlined in the table above.

    • Avoid the formation of dust or aerosols.

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.

  • Spill Management:

    • In the event of a spill, evacuate the area.

    • Wear full PPE, including respiratory protection if necessary.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place all contaminated materials into a sealed, labeled container for disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.

  • Waste Disposal:

    • Collect all waste materials, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.

    • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Household hazardous waste should be taken to a designated drop-off location.

  • Decontamination:

    • Thoroughly clean all work surfaces and equipment after use.

    • Remove and wash contaminated clothing before reuse. If clothing is heavily contaminated, it should be disposed of as hazardous waste.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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